molecular formula C10H6ClNO2S B1586638 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic Acid CAS No. 845885-82-7

2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic Acid

Cat. No.: B1586638
CAS No.: 845885-82-7
M. Wt: 239.68 g/mol
InChI Key: DNSCDQVZFMLMAD-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic Acid is a useful research compound. Its molecular formula is C10H6ClNO2S and its molecular weight is 239.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 33.9 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSCDQVZFMLMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383306
Record name 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832418
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

845885-82-7
Record name 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid
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Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its structural motif, featuring a substituted phenyl ring attached to a thiazole carboxylic acid core, serves as a versatile scaffold for the synthesis of novel therapeutic agents.[1][2] The thiazole ring is a well-established pharmacophore found in a variety of approved drugs, exhibiting a broad spectrum of biological activities.[2][3] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this important chemical intermediate, tailored for researchers and professionals in the field.

The presence of the 3-chlorophenyl group and the carboxylic acid moiety provides two key points for chemical modification, allowing for the exploration of structure-activity relationships in drug discovery programs.[1] This document will detail a reliable synthetic protocol, drawing from the principles of the well-established Hantzsch thiazole synthesis, and provide in-depth guidance on the analytical techniques required to confirm the structure and purity of the final product.

Chemical Profile
PropertyValueSource
CAS Number 845885-82-7[4]
Molecular Formula C₁₀H₆ClNO₂S[1][4]
Molecular Weight 239.68 g/mol [1]
Appearance White to off-white powder[1][4]
Melting Point Approx. 206°C[1][4]

Synthesis of this compound

The most common and efficient method for the synthesis of 2-aryl-1,3-thiazole-4-carboxylic acids is a variation of the Hantzsch thiazole synthesis.[3][5][6][7] This classical named reaction involves the condensation of an α-haloketone or a related α-halo-β-ketoester with a thioamide.[6][7] For the target molecule, the synthesis is typically a two-step process: first, the formation of the ethyl ester derivative, followed by its hydrolysis to the corresponding carboxylic acid.

Overall Synthetic Scheme

Synthesis_Scheme cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Saponification A 3-Chlorobenzothioamide C Ethyl 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylate A->C + Ethanol, Reflux B Ethyl bromopyruvate B->C D Ethyl 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylate F This compound D->F + 1. Stir, RT 2. HCl (aq) E NaOH (aq) E->F

Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of Ethyl 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylate

The initial step involves the cyclocondensation of 3-chlorobenzothioamide with ethyl bromopyruvate. The thioamide provides the nitrogen and sulfur atoms for the thiazole ring, while the ethyl bromopyruvate provides the three-carbon backbone.

Experimental Protocol
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorobenzothioamide (1.0 eq) in anhydrous ethanol.

  • Reaction Initiation: To the stirred solution, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield ethyl 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylate as a solid.[8]

Step 2: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the desired carboxylic acid using a strong base, followed by acidification.

Experimental Protocol
  • Hydrolysis: Suspend the ethyl 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide solution (2.0 eq).

  • Reaction: Stir the mixture at room temperature overnight, or gently heat to 40-50°C for 2-3 hours to ensure complete hydrolysis. Monitor the reaction by TLC until the starting material is no longer visible.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification and Drying: Wash the collected solid with cold water to remove any inorganic salts. The product is then dried under vacuum to afford pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals include:

    • A singlet for the proton at the 5-position of the thiazole ring.

    • Multiplets in the aromatic region corresponding to the protons of the 3-chlorophenyl group.

    • A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. Expected signals include those for the carboxylic acid carbonyl, the carbons of the thiazole ring, and the carbons of the 3-chlorophenyl group.

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. For this compound (C₁₀H₆ClNO₂S), the expected molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ would correspond to its molecular weight of approximately 239.68 g/mol . The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl) should also be observable.

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands include:

  • A broad O-H stretch for the carboxylic acid group (typically around 2500-3300 cm⁻¹).

  • A strong C=O stretch for the carbonyl of the carboxylic acid (around 1700 cm⁻¹).

  • C=N and C=C stretching vibrations from the thiazole and phenyl rings (in the 1600-1400 cm⁻¹ region).

  • A C-Cl stretch from the chlorophenyl group (typically in the 800-600 cm⁻¹ region).

Chromatographic Analysis
1. Thin Layer Chromatography (TLC)

TLC is a quick and effective method for monitoring the progress of a reaction and assessing the purity of the product. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) is used to separate the product from starting materials and byproducts.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of the final compound with high accuracy. A reversed-phase column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (often with formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. The purity is determined by the area percentage of the main peak in the chromatogram.

Physicochemical Characterization
  • Melting Point: The melting point is a crucial indicator of purity. A sharp melting point range close to the literature value suggests a high degree of purity.[1][4]

  • Solubility: The solubility of the compound in various solvents should be determined to aid in its handling and formulation for further applications.

Applications and Importance

This compound and its derivatives are of significant interest in the pharmaceutical industry.[2] The thiazole nucleus is a key structural component in a number of clinically used drugs.[3] This scaffold has been explored for a wide range of therapeutic applications, including but not limited to:

  • Antimicrobial agents [2]

  • Anti-inflammatory agents [2]

  • Anticancer agents

  • Enzyme inhibitors [2]

The versatility of this compound as a building block allows for the creation of diverse chemical libraries for high-throughput screening in drug discovery campaigns.[1]

Applications A This compound B Drug Discovery & Development A->B Core Scaffold C Antimicrobial Research B->C D Anti-inflammatory Research B->D E Oncology Research B->E

Caption: Key application areas for the title compound.

Conclusion

This technical guide has provided a detailed protocol for the synthesis and comprehensive characterization of this compound. The described Hantzsch-based synthetic route is robust and scalable. The analytical methods outlined are essential for ensuring the quality and integrity of the final product, which is a valuable intermediate for the development of new chemical entities with potential therapeutic applications. Adherence to these protocols will enable researchers to reliably produce and validate this important compound for their scientific endeavors.

References

An In-Depth Technical Guide to the Hantzsch Synthesis of 2-Aryl-1,3-thiazole-4-carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural and electronic properties contribute to favorable pharmacological profiles, including enhanced bioavailability and target binding.[4] Consequently, thiazole derivatives are integral components of numerous approved drugs, spanning a wide range of therapeutic areas from antimicrobial and antiviral agents to anticancer and anti-inflammatory therapies.[1][4][5][6] Among the vast landscape of thiazole-containing compounds, 2-aryl-1,3-thiazole-4-carboxylic acids represent a particularly important subclass, frequently serving as key intermediates and pharmacophores in the development of novel therapeutics.[6][7][8]

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most fundamental and widely utilized methods for constructing the thiazole ring.[1][9] This robust and versatile reaction typically involves the condensation of an α-haloketone with a thioamide.[9][10][11] This guide provides a comprehensive technical overview of the Hantzsch synthesis as applied to the preparation of 2-aryl-1,3-thiazole-4-carboxylic acids, delving into the underlying mechanism, providing a detailed experimental protocol, and discussing critical process considerations.

The Core Mechanism: A Stepwise Look at Thiazole Ring Formation

The Hantzsch synthesis proceeds through a well-established multi-step mechanism.[10][12] Understanding the causality behind each step is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction is initiated by a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic α-carbon of the haloketone.[12][13]

The key steps are as follows:

  • Nucleophilic Attack (SN2 Reaction): The sulfur atom of the thioamide, acting as a potent nucleophile, displaces the halide from the α-haloketone in a classic SN2 reaction. This initial step forms a crucial intermediate.[10][13]

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the former ketone.[10] This ring-closing step forms a five-membered heterocyclic intermediate.

  • Dehydration: The subsequent elimination of a water molecule from this intermediate leads to the formation of the aromatic thiazole ring.[10][12] The thermodynamic driving force for this step is the formation of the stable aromatic system.[13]

Caption: The Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the synthesis of a representative 2-aryl-1,3-thiazole-4-carboxylic acid. This protocol is designed to be a self-validating system, with clear instructions for each stage of the process.

Synthesis of 2-Aryl-1,3-thiazole-4-carboxylic Acid

Materials:

  • α-Bromoacetophenone derivative (1.0 eq)

  • Thioamide derivative (1.1 eq)

  • Ethanol (solvent)

  • Sodium carbonate (for neutralization)

  • Hydrochloric acid (for acidification)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the α-bromoacetophenone derivative (1.0 eq) and the thioamide derivative (1.1 eq) in ethanol.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Neutralization and Precipitation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction.[10] The thiazole product may precipitate at this stage.

  • Isolation of Intermediate (Optional): If the free base of the thiazole precipitates, it can be collected by vacuum filtration through a Büchner funnel, washed with water, and air-dried.

  • Acidification: To obtain the carboxylic acid, the filtrate (or the redissolved solid) is acidified with dilute hydrochloric acid until the pH is acidic. The 2-aryl-1,3-thiazole-4-carboxylic acid will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove any inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental_Workflow start Start reactants Combine α-Haloketone and Thioamide in Ethanol start->reactants reflux Heat to Reflux (2-4 hours) reactants->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete neutralize Neutralize with Na2CO3 Solution cool->neutralize acidify Acidify with HCl neutralize->acidify filter Vacuum Filtration acidify->filter wash Wash with Cold Water filter->wash dry Dry Under Vacuum wash->dry purify Recrystallize (Optional) dry->purify product Pure 2-Aryl-1,3-thiazole- 4-carboxylic Acid dry->product Sufficient Purity purify->product High Purity

Caption: Experimental Workflow for Hantzsch Synthesis.

Data Presentation: Key Parameters and Expected Outcomes

The success of the Hantzsch synthesis is dependent on several factors. The following table summarizes key reaction parameters and their typical impact on the synthesis of 2-aryl-1,3-thiazole-4-carboxylic acids.

ParameterTypical ConditionExpected OutcomeCausality
Solvent Ethanol, Methanol, DioxaneHigh yieldsGood solubility for reactants and facilitates the reaction.[10]
Temperature RefluxIncreased reaction rateProvides the necessary activation energy for the reaction to proceed efficiently.[13]
Reactant Ratio Slight excess of thioamideDrives the reaction to completionLe Chatelier's principle; ensures the complete consumption of the more expensive α-haloketone.[13]
Reaction Time 2-4 hoursHigh conversionSufficient time for the multi-step reaction to reach completion.
Work-up Neutralization followed by acidificationIsolation of the carboxylic acidThe thiazole nitrogen is basic and will be protonated by the HBr byproduct. Neutralization affords the free base, and subsequent acidification protonates the carboxylate to yield the desired product.
Yield Generally high (70-95%)Efficient synthesisThe formation of a stable aromatic ring is a strong thermodynamic driving force.[1][10]

Field-Proven Insights and Troubleshooting

While the Hantzsch synthesis is generally reliable, certain challenges can arise. Here are some field-proven insights to ensure a successful outcome:

  • Purity of Starting Materials: The purity of the α-haloketone and thioamide is critical. Impurities can lead to side reactions and lower yields.

  • Side Reactions: One common side reaction is the self-condensation of the α-haloketone. Using a slight excess of the thioamide can help to minimize this.

  • Regioselectivity with N-Substituted Thioamides: When using N-monosubstituted thioureas, the reaction conditions can influence the regioselectivity of the product. Under neutral conditions, 2-(N-substituted amino)thiazoles are exclusively formed. However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles may be obtained.[14]

  • Solvent-Free Conditions: For a more environmentally friendly approach, solvent-free conditions have been successfully employed, often with reduced reaction times and high yields.[15]

  • Catalysis: While often not necessary, catalysts such as silica-supported tungstosilisic acid can be used to promote the reaction, particularly in one-pot, multi-component variations.[5][16]

Conclusion: A Cornerstone of Heterocyclic Synthesis

The Hantzsch synthesis of 2-aryl-1,3-thiazole-4-carboxylic acids remains a cornerstone of heterocyclic chemistry, offering a straightforward and efficient route to a class of compounds with significant potential in drug discovery and development.[8][17][18] By understanding the underlying mechanism, adhering to a robust experimental protocol, and being aware of potential challenges, researchers can effectively utilize this powerful reaction to synthesize novel thiazole derivatives for a wide range of applications. The continued exploration of variations and improvements to this classic reaction ensures its relevance in modern organic and medicinal chemistry.

References

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive, multi-technique spectroscopic analysis of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond mere data presentation to offer a field-proven perspective on structural elucidation. We will explore the causality behind experimental choices and the logic of spectral interpretation, integrating data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The guide includes detailed, self-validating protocols, data interpretation tables, and visual diagrams to provide researchers, scientists, and drug development professionals with a robust framework for characterizing this and similar molecular scaffolds.

Introduction and Strategic Approach

The structural integrity of a candidate molecule is the bedrock of any research and development program. For this compound, a molecule featuring a substituted aromatic ring, a heteroaromatic thiazole core, and a carboxylic acid moiety, a definitive structural confirmation is non-negotiable. No single analytical technique can provide unambiguous proof of structure. Therefore, our strategy relies on the synergistic application of IR, NMR, and MS to build a cohesive and irrefutable structural assignment.

This guide is structured to mirror the logical workflow of a characterization project:

  • IR Spectroscopy first confirms the presence of key functional groups.

  • NMR Spectroscopy then maps the carbon-hydrogen framework and establishes connectivity.

  • Mass Spectrometry verifies the molecular weight and provides fragmentation data that corroborates the proposed structure.

Below is the annotated structure of the target molecule, which will be referenced throughout this analysis.

cluster_mol C1 C1' C2 C2' C1->C2 C2t C2 C1->C2t C3 C3' C2->C3 C4 C4' C3->C4 Cl Cl C3->Cl C5 C5' C4->C5 C6 C6' C5->C6 C6->C1 N3t N3 C2t->N3t C4t C4 N3t->C4t C5t C5 C4t->C5t C_acid C7(OOH) C4t->C_acid S1t S1 C5t->S1t S1t->C2t O1_acid O C_acid->O1_acid O2H_acid OH C_acid->O2H_acid

Caption: Annotated structure of this compound.

Infrared (IR) Spectroscopy: Functional Group Identification

2.1 Rationale and Expected Absorptions IR spectroscopy is the ideal first-pass technique to confirm the presence of the primary functional groups: the carboxylic acid (O-H and C=O bonds) and the aromatic/heteroaromatic rings (C=C and C-H bonds). The hydrogen bonding capability of the carboxylic acid is expected to produce a uniquely broad O-H stretching band.

Functional GroupBondVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO–HStretch3300 - 2500Broad, Strong
Aromatic/ThiazoleC–HStretch3100 - 3000Medium, Sharp
Carboxylic AcidC=OStretch1760 - 1690Strong, Sharp
Aromatic/ThiazoleC=C / C=NStretch1600 - 1450Medium-Weak
Carboxylic AcidC–OStretch1320 - 1210Medium
AromaticC–HOut-of-Plane Bend900 - 675Strong
Aryl-ChlorideC–ClStretch~850 - 550Medium

2.2 Interpretation of Key Peaks The IR spectrum provides strong evidence for the proposed structure. The most diagnostic feature is the extremely broad absorption band from 3300-2500 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[1][2][3] This band often partially obscures the sharper aromatic C-H stretches which appear around 3100-3000 cm⁻¹.[1] The presence of a strong, sharp peak around 1710 cm⁻¹ is definitive for the carbonyl (C=O) stretch of the carboxylic acid.[3][4][5] Additional peaks in the 1600-1450 cm⁻¹ region confirm the C=C and C=N stretching vibrations of the aromatic and thiazole rings.[6]

2.3 Experimental Protocol: KBr Pellet Method

  • Objective: To obtain a high-quality solid-phase IR spectrum. The KBr pellet method is chosen over a Nujol mull to avoid interference from mull C-H bands in the regions of interest.

  • Methodology:

    • Sample Preparation: Gently grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

    • Instrumentation: Place the pellet in the sample holder of an FT-IR spectrometer.

    • Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹, co-adding at least 16 scans to achieve a good signal-to-noise ratio. A background spectrum of the empty sample compartment should be recorded beforehand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal for this compound as it readily solubilizes the carboxylic acid and allows for the observation of the exchangeable acidic proton.

3.1 ¹H NMR Spectroscopy Analysis

  • Rationale: ¹H NMR will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin splitting), and their relative abundance (integration).

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
COOH> 12.0Broad Singlet1HAcidic proton, deshielded, subject to hydrogen bonding and exchange.[7]
H5 (Thiazole)8.0 - 8.5Singlet1HProton on an electron-deficient heteroaromatic ring.
H2', H4', H5', H6' (Aromatic)7.2 - 7.8Multiplet4HProtons on the chlorophenyl ring; complex splitting due to similar chemical shifts and multiple coupling constants.[8][9][10]
  • Interpretation: The ¹H NMR spectrum is expected to show three main regions of interest. A very downfield, broad singlet above 12 ppm corresponds to the carboxylic acid proton.[7] A sharp singlet between 8.0 and 8.5 ppm is characteristic of the lone proton at the C5 position of the thiazole ring. The region between 7.2 and 7.8 ppm will contain a complex multiplet integrating to 4 protons, representing the four protons of the 3-chlorophenyl ring system. The splitting pattern is complex because the chemical shift differences between these protons are often of a similar magnitude to their coupling constants, leading to second-order effects that deviate from simple n+1 rules.[10]

3.2 ¹³C NMR Spectroscopy Analysis

  • Rationale: Proton-decoupled ¹³C NMR spectroscopy identifies all unique carbon environments in the molecule, providing a carbon count and information on their hybridization and electronic environment.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale | | :--- | :--- | :--- | :--- | | C OOH | 165 - 175 | Carboxyl carbon, highly deshielded by two oxygen atoms.[3][7] | | C 2 (Thiazole) | 160 - 170 | Carbon in the thiazole ring bonded to S and N, and the aromatic ring. | | C 4 (Thiazole) | 145 - 155 | Thiazole carbon bonded to the carboxylic acid group. | | C 3' (Aromatic) | 133 - 136 | Aromatic carbon directly bonded to the electron-withdrawing chlorine atom. | | C 1' (Aromatic) | 130 - 133 | Aromatic carbon bonded to the thiazole ring (ipso-carbon). | | C 5' (Aromatic) | 128 - 131 | Aromatic CH carbon. | | C 6' (Aromatic) | 126 - 129 | Aromatic CH carbon. | | C 2' (Aromatic) | 125 - 128 | Aromatic CH carbon. | | C 4' (Aromatic) | 125 - 128 | Aromatic CH carbon. | | C 5 (Thiazole) | 120 - 130 | The only CH carbon in the thiazole ring. |

  • Interpretation: A total of 10 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the 10 unique carbon atoms (C11H8ClNO2S). The most downfield signal will be the carboxylic acid carbon. The carbons of the thiazole and chlorophenyl rings will appear in the aromatic region (approx. 120-170 ppm). The carbon bearing the chlorine (C3') will be identifiable, as will the ipso-carbon (C1') attached to the thiazole ring.

3.3 Experimental Protocol: NMR Spectroscopy

  • Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

  • Methodology:

    • Sample Preparation: Accurately weigh and dissolve 5-10 mg (for ¹H) or 20-30 mg (for ¹³C) of the sample in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

    • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

    • ¹H NMR Acquisition:

      • Tune and match the probe for the ¹H frequency.

      • Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-15 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2-5 seconds.

      • Adjust the number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR Acquisition:

      • Tune and match the probe for the ¹³C frequency.

      • Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0-200 ppm, an acquisition time of ~1-2 seconds, and a relaxation delay of 2 seconds.

      • A significantly higher number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

    • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C) as a secondary reference to the primary standard, Tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

4.1 Rationale and Expected Data Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization. The presence of a chlorine atom is a key diagnostic feature, as it will produce a characteristic isotopic pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which should readily form [M-H]⁻ or [M+H]⁺ ions.

  • Molecular Formula: C₁₁H₈ClNO₂S

  • Monoisotopic Mass: 252.99 g/mol

  • Expected Molecular Ion Peaks (ESI):

    • Positive Mode [M+H]⁺: m/z 254.0 (for ³⁵Cl) and m/z 256.0 (for ³⁷Cl)

    • Negative Mode [M-H]⁻: m/z 252.0 (for ³⁵Cl) and m/z 254.0 (for ³⁷Cl)

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as two peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1. This is a definitive signature for a molecule containing one chlorine atom.[11]

4.2 Predicted Fragmentation Pathway Under higher energy conditions (e.g., collision-induced dissociation in MS/MS), the molecule is expected to fragment in a predictable manner, further confirming its structure.

M [M+H]⁺ m/z 254/256 F1 [M+H - H₂O]⁺ m/z 236/238 M->F1 - H₂O F2 [M+H - CO₂H•]⁺ m/z 209/211 M->F2 - •COOH F3 [C₇H₄ClS]⁺ m/z 155/157 F2->F3 - C₂HNO F4 [C₆H₄Cl]⁺ m/z 111/113 F3->F4 - CS

Caption: Plausible ESI⁺ fragmentation pathway for the target molecule.

  • Interpretation of Fragmentation:

    • Loss of Water (m/z 236/238): A common initial loss from the protonated carboxylic acid.

    • Decarboxylation (Loss of •COOH, m/z 209/211): A highly characteristic fragmentation for carboxylic acids, resulting in the loss of 45 Da.[12][13]

    • Thiazole Ring Cleavage: Subsequent fragmentation of the m/z 209/211 ion would likely involve cleavage of the thiazole ring.

    • Formation of Chlorophenyl Cation (m/z 111/113): The appearance of the chlorophenyl cation is a strong indicator of that substructure.

4.3 Experimental Protocol: LC-MS (ESI)

  • Objective: To confirm the molecular weight and obtain fragmentation data.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

    • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Acquisition:

      • Infuse the sample directly or inject it via an LC system into the ESI source.

      • Acquire spectra in both positive and negative ion modes.

      • Set the mass range to scan from m/z 50 to 500.

      • For fragmentation data (MS/MS), select the precursor ions (e.g., m/z 254.0) for collision-induced dissociation (CID) and scan for the resulting product ions.

Integrated Spectroscopic Analysis and Conclusion

The true power of this analytical workflow lies in the integration of all data points. IR spectroscopy confirms the presence of the carboxylic acid and aromatic systems. ¹H and ¹³C NMR provide a detailed atom-by-atom map of the C-H framework, establishing the precise connectivity of the 3-chlorophenyl ring, the thiazole core, and the carboxylic acid group. Finally, high-resolution mass spectrometry confirms the elemental composition via an accurate mass measurement and the presence of a single chlorine atom through the characteristic 3:1 M/M+2 isotopic pattern. The observed fragmentation patterns are entirely consistent with the proposed structure.

Collectively, these three orthogonal techniques provide a self-validating and unambiguous structural confirmation of this compound. This rigorous characterization is an essential foundation for any subsequent research, from biological screening to materials application development.

References

An In-depth Technical Guide to the Crystal Structure of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid (CAS No. 845885-82-7). While a definitive crystal structure for this specific molecule is not yet publicly deposited, this document outlines the requisite methodologies, expected structural features, and the profound implications of such a structure in the field of drug discovery and materials science. We present a plausible synthetic route, a detailed protocol for single-crystal X-ray diffraction (SCXRD), and an analysis of the anticipated molecular and supramolecular characteristics based on established principles and data from closely related analogues. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel small molecules.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3][4] The compound this compound is a versatile intermediate, leveraging the bio-isosteric relationship between a phenyl ring and a thiazole ring.[5] Its structure, particularly the spatial arrangement of the chlorophenyl group relative to the thiazole-carboxylic acid moiety, is critical for its interaction with biological targets.

The precise determination of the three-dimensional atomic arrangement through single-crystal X-ray diffraction (SCXRD) is non-destructive and provides unparalleled insight into molecular geometry, conformation, and intermolecular interactions.[6][7] This data is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents.[8]

Synthesis and Crystallization: Obtaining Diffraction-Quality Crystals

The synthesis of this compound is typically achieved via the Hantzsch thiazole synthesis or a variation thereof. The following protocol is a representative method for obtaining the target compound.

Proposed Synthetic Protocol

A plausible synthetic pathway involves the reaction of 3-chlorothiobenzamide with ethyl bromopyruvate, followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylate

  • Dissolve 3-chlorothiobenzamide (1.0 eq) in ethanol.

  • Add ethyl bromopyruvate (1.1 eq) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the precipitated solid by filtration.

  • Purify the crude product by recrystallization from ethanol to yield the ethyl ester.

Step 2: Hydrolysis to this compound

  • Suspend the purified ethyl ester in a mixture of ethanol and aqueous sodium hydroxide (2.0 eq).

  • Heat the mixture to reflux for 2-3 hours until the solid dissolves and the reaction is complete (monitored by TLC).

  • Cool the solution and reduce the volume under vacuum.

  • Acidify the aqueous solution with 1N HCl to a pH of approximately 4, leading to the precipitation of the carboxylic acid.[9]

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Crystallization Protocol

Obtaining single crystals suitable for X-ray diffraction is a critical step that often requires empirical optimization.[10] Slow evaporation is a reliable method for compounds of this nature.

  • Dissolve the purified this compound in a suitable solvent (e.g., methanol, ethanol, or an acetone/water mixture) to near saturation at a slightly elevated temperature.

  • Filter the solution while warm to remove any particulate matter.

  • Transfer the filtrate to a clean vial, cover it with a perforated cap or parafilm to allow for slow solvent evaporation.

  • Allow the vial to stand undisturbed at room temperature.

  • Monitor for the formation of well-defined, transparent crystals over several days to weeks.

Diagram: Synthetic and Crystallization Workflow

G cluster_synthesis Synthesis cluster_crystallization Crystallization A 3-Chlorothiobenzamide + Ethyl Bromopyruvate B Reflux in Ethanol A->B C Precipitation & Filtration B->C D Recrystallization C->D E Ethyl 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylate D->E F Hydrolysis (NaOH/Ethanol) E->F G Acidification (HCl) F->G H Purified this compound G->H I Dissolution in Solvent H->I Proceed to Crystallization J Slow Evaporation I->J K Single Crystal Formation J->K

Caption: Workflow for synthesis and crystallization.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[11] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Protocol for Data Collection and Structure Solution
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.[10]

  • Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal while it is irradiated with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å). A detector records the intensities and positions of the diffracted X-ray beams over a wide range of angles.[6]

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to yield a set of unique reflection intensities.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The initial atomic positions are refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process yields precise atomic coordinates, bond lengths, bond angles, and thermal parameters.

Diagram: SCXRD Experimental Workflow

G A Select & Mount Crystal Size: 0.1-0.3 mm B X-ray Diffractometer Irradiate with X-rays (Mo Kα) A->B C Data Collection Rotate crystal, record diffraction pattern B->C D Data Reduction Correct raw data, obtain reflection intensities C->D E Structure Solution Solve phase problem, generate electron density map D->E F Structure Refinement Refine atomic positions, obtain final structure E->F

Caption: The single-crystal X-ray diffraction workflow.

Anticipated Structural Features and Discussion

Based on the known structures of similar thiazole and chlorophenyl derivatives, we can predict key structural features of this compound.

Molecular Geometry

The thiazole ring is expected to be essentially planar. The carboxylic acid group may be co-planar with the thiazole ring to maximize conjugation, or it may be twisted. The dihedral angle between the thiazole ring and the 3-chlorophenyl ring will be a key conformational feature, influencing the molecule's overall shape. In a related structure, 3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid, the dihedral angle between the five- and six-membered rings is 77.2°.[9]

Parameter Anticipated Value Range Significance
Thiazole-Phenyl Dihedral Angle20° - 60°Determines the overall molecular conformation and steric profile.
C=O Bond Length (Carboxylic)1.20 - 1.25 ÅTypical double bond character.
C-O Bond Length (Carboxylic)1.30 - 1.36 ÅTypical single bond character, influenced by hydrogen bonding.
C-Cl Bond Length1.73 - 1.75 ÅStandard length for an aromatic C-Cl bond.
C-S Bond Lengths (Thiazole)1.70 - 1.78 ÅReflects the aromatic character of the thiazole ring.
C-N Bond Lengths (Thiazole)1.30 - 1.38 ÅReflects the aromatic character of the thiazole ring.
Supramolecular Assembly and Intermolecular Interactions

The presence of a carboxylic acid group strongly suggests the formation of hydrogen bonds. The most common motif for carboxylic acids in the solid state is the formation of a centrosymmetric dimer via O-H···O hydrogen bonds between two molecules. This is a robust and highly predictable interaction.

Additionally, other weaker interactions are expected to play a role in the crystal packing:

  • π-π Stacking: The aromatic thiazole and chlorophenyl rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

  • C-H···O/N/S Interactions: Weak hydrogen bonds involving ring hydrogen atoms and electronegative atoms of adjacent molecules are likely.

  • Halogen Bonding: The chlorine atom may act as a halogen bond donor, interacting with an electronegative atom on a neighboring molecule.

The interplay of these interactions will dictate the overall crystal packing, which can influence physical properties like solubility and melting point.[12]

Diagram: Key Intermolecular Interactions

G A Molecule A B Molecule B A->B O-H···O (Carboxylic Acid Dimer) C Molecule C A->C π-π Stacking B->A O-H···O (Carboxylic Acid Dimer) B->C Halogen Bonding (Cl···O/N)

Caption: Potential intermolecular interactions.

Conclusion and Future Outlook

The structural elucidation of this compound via single-crystal X-ray diffraction is a critical step in harnessing its full potential as a pharmaceutical intermediate. This guide provides a robust framework for its synthesis, crystallization, and structural analysis. The anticipated molecular geometry and supramolecular assembly, dominated by strong carboxylic acid dimerization and supported by weaker interactions, will provide a definitive basis for understanding its physicochemical properties and for its application in rational drug design. The determination and public deposition of this crystal structure would be a valuable contribution to the chemical and pharmaceutical sciences.

References

Introduction: The Pivotal Role of Physicochemical Properties in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Phenylthiazole Carboxylic Acids

Substituted phenylthiazole carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of compounds developed as antifungal agents, xanthine oxidase inhibitors, and anticancer agents.[1][2][3][4] The therapeutic efficacy and safety of any drug candidate are not solely dependent on its interaction with a biological target. Instead, the molecule's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—is fundamentally governed by its physicochemical properties.[5][6] For researchers and drug development professionals, a deep understanding of these properties is crucial for optimizing lead compounds, reducing attrition rates in development, and ultimately designing successful medicines.[7]

This guide provides a detailed exploration of the key physicochemical properties of substituted phenylthiazole carboxylic acids. It delves into the structural basis of these properties, outlines robust experimental and computational methods for their characterization, and explains their profound implications for drug action.

Core Physicochemical Properties and Their Structural Modulation

The chemical structure of a substituted phenylthiazole carboxylic acid offers multiple points for modification, each influencing the overall physicochemical profile. The key properties to consider are acidity (pKa), lipophilicity (logP), and solubility. A delicate balance among these is essential for achieving the desired pharmacokinetic profile.[8]

Acidity (pKa)

The pKa, or acid dissociation constant, dictates the ionization state of a molecule at a given pH. For a phenylthiazole carboxylic acid, the primary acidic center is the carboxylic acid (-COOH) group, which is typically weakly acidic. The ionization state is critical as it influences solubility, permeability across biological membranes, and binding to the target protein.

  • Structural Influence:

    • Carboxylic Acid Group: This group will be largely deprotonated (as -COO⁻) at physiological pH (~7.4), rendering the molecule charged and generally more water-soluble.

    • Substituents on the Phenyl Ring: The electronic nature of substituents significantly modulates the pKa. Electron-withdrawing groups (e.g., -Cl, -NO₂) stabilize the carboxylate anion, making the acid stronger (lower pKa). Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) destabilize the anion, making the acid weaker (higher pKa).

    • Thiazole Ring: The thiazole ring itself is weakly basic and can be protonated at very low pH, but its primary influence is as an electron-withdrawing heterocyclic system that slightly increases the acidity of the carboxylic acid compared to a simple benzoic acid.

Lipophilicity (logP/logD)

Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its ability to cross lipid cell membranes, its binding to plasma proteins, and its potential for off-target effects.[8][9] It is most commonly expressed as logP (the partition coefficient in an octanol/water system for the neutral species) or logD (the distribution coefficient, which accounts for all ionized and non-ionized species at a specific pH).

  • Structural Influence:

    • Phenyl and Thiazole Rings: The aromatic rings are the primary contributors to the molecule's lipophilicity.

    • Substituents: This is the main handle for tuning lipophilicity. Adding hydrophobic substituents (e.g., alkyl chains, halogens) to the phenyl ring increases logP.[10] Conversely, adding polar or ionizable groups (e.g., -OH, amines) decreases logP and can improve solubility.[10]

    • Ionization: Since the ionized carboxylate form is much more water-soluble than the neutral carboxylic acid, the logD will be significantly lower than the logP at pH values above the pKa.

Aqueous Solubility

Solubility is the extent to which a compound dissolves in a solvent, and aqueous solubility is a prerequisite for absorption from the gastrointestinal tract.[8] Poor solubility is a major hurdle in drug development.

  • Structural Influence:

    • Crystal Lattice Energy: The melting point of a solid provides a rough indication of the strength of the intermolecular forces in its crystal lattice. High melting points often correlate with low solubility, as more energy is required to break the crystal lattice.

    • Ionization: Solubility is highly pH-dependent for ionizable molecules like carboxylic acids. The deprotonated carboxylate salt form is significantly more soluble in water than the neutral form.

    • Substituents: As with lipophilicity, polar substituents that can engage in hydrogen bonding with water (e.g., -OH, -NH₂) will enhance aqueous solubility. Highly lipophilic substituents can drastically reduce it.[10]

Structure-Property Relationships (SPR): A Quantitative View

The deliberate modification of substituents allows for the systematic tuning of physicochemical properties. The following table provides a representative summary of how common substituents on the phenyl ring can impact the core properties of a hypothetical 2-phenylthiazole-4-carboxylic acid.

Substituent (at para-position of Phenyl Ring)Electronic EffectExpected pKa ChangeExpected logP ChangeExpected Solubility Impact
-H (Reference)NeutralBaselineBaselineBaseline
-ClElectron-Withdrawing, LipophilicDecrease (Stronger Acid)IncreaseDecrease
-OCH₃Electron-Donating, Moderately LipophilicIncrease (Weaker Acid)Slight IncreaseMinor Change/Decrease
-NO₂Strongly Electron-Withdrawing, PolarSignificant DecreaseSlight IncreaseDecrease (due to packing)
-OHElectron-Donating, H-bond Donor/AcceptorIncreaseDecreaseIncrease
-CF₃Strongly Electron-Withdrawing, LipophilicSignificant DecreaseSignificant IncreaseSignificant Decrease

Experimental and Computational Characterization Workflows

Accurate determination of physicochemical properties is essential and relies on a combination of experimental measurement and computational prediction.[8][11] High-throughput and automated techniques are often employed in early discovery.[11]

Diagram: Interplay of Molecular Properties and Biological Fate

cluster_0 Chemical Structure cluster_1 Physicochemical Properties cluster_2 Pharmacokinetics (ADME) cluster_3 Pharmacodynamics Struct Substituted Phenylthiazole Carboxylic Acid pKa Acidity (pKa) Struct->pKa determines logP Lipophilicity (logP) Struct->logP determines Sol Solubility Struct->Sol determines pKa->Sol affects Abs Absorption pKa->Abs affects Exc Excretion pKa->Exc affects logP->Abs influences Dist Distribution logP->Dist governs Met Metabolism logP->Met impacts Sol->Abs critical for Bio Biological Activity (Target Binding) Abs->Bio Dist->Bio Met->Bio Exc->Bio Bio->Abs is dependent on Bio->Dist is dependent on Bio->Met is dependent on Bio->Exc is dependent on

Caption: Relationship between chemical structure, physicochemical properties, and drug action.

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the determination of the pKa from the resulting titration curve. It is a highly accurate method for pKa determination.[12][13]

Causality: Potentiometric titration is chosen for its accuracy and direct measurement of protonation equilibria. For compounds with low water solubility, a co-solvent like methanol or DMSO is necessary to keep the analyte in solution throughout the titration. The measured pH in the mixed solvent system (pH*) must then be corrected to obtain the aqueous pKa value, ensuring the data is relevant to biological systems.

Methodology:

  • Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01).

  • Analyte Preparation: Accurately weigh ~1-3 mg of the phenylthiazole carboxylic acid and dissolve it in a known volume (e.g., 20 mL) of a suitable co-solvent/water mixture (e.g., 50:50 methanol:water). Include an inert background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Titrant Standardization: Prepare a standardized solution of a strong base (e.g., 0.1 M KOH in the same co-solvent/water mixture) and a strong acid (e.g., 0.1 M HCl).

  • Titration: Place the analyte solution in a thermostatted vessel (~25 °C) and immerse the calibrated pH electrode. Titrate the solution with the standardized base, recording the pH value after each incremental addition. Titrate past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For higher accuracy, use derivative plots (dpH/dV) or non-linear regression analysis of the titration curve.

  • Co-solvent Correction (Self-Validation): Perform the titration in several co-solvent ratios (e.g., 40%, 50%, 60% methanol). Plot the measured pKa values against the mole fraction of the co-solvent and extrapolate to 0% co-solvent to obtain the true aqueous pKa (Yasuda-Shedlovsky extrapolation). This validates the result by ensuring it is independent of the experimental co-solvent system.

Protocol 2: Determination of logP by Shake-Flask Method

The shake-flask method is the "gold standard" for logP measurement, involving the direct partitioning of a solute between n-octanol and water.[14]

Causality: This method directly measures the equilibrium partitioning that defines logP. Pre-saturating the solvents is a critical self-validating step; it prevents volume changes during the experiment that would otherwise skew the concentration measurements and lead to inaccurate results. Analysis by a specific technique like HPLC ensures that only the compound of interest is quantified, avoiding interference from impurities.

Methodology:

  • Solvent Preparation: Prepare mutually saturated n-octanol and water (or a suitable buffer, typically pH 7.4 for logD). To do this, mix equal volumes of n-octanol and buffer in a large separation funnel, shake vigorously for 24 hours, and allow the layers to separate completely.

  • Analyte Addition: Prepare a stock solution of the phenylthiazole carboxylic acid in the pre-saturated n-octanol. Add a small volume of this stock to a vial containing a known ratio of pre-saturated n-octanol and pre-saturated buffer (e.g., 5 mL of each). The initial concentration should be low enough to avoid saturation in either phase.

  • Equilibration: Cap the vial and shake vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).

  • Phase Separation: Centrifuge the vial at high speed to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the analyte in each phase using a suitable analytical method, such as HPLC-UV.[15] A calibration curve must be prepared for each phase.

  • Calculation: Calculate the logP using the formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

  • Validation: Repeat the experiment at least three times to ensure reproducibility.

Diagram: Experimental Workflow for logP Determination

prep 1. Prepare Mutually Saturated Solvents (Octanol & Buffer) add 2. Add Analyte to Solvent System prep->add shake 3. Shake to Reach Equilibrium add->shake spin 4. Centrifuge for Phase Separation shake->spin quant 5. Quantify Analyte in Each Phase (HPLC) spin->quant calc 6. Calculate logP quant->calc

Caption: Shake-Flask method workflow for determining logP.

Conclusion for the Modern Drug Hunter

The substituted phenylthiazole carboxylic acid scaffold is a versatile starting point for the design of new therapeutics. However, its potential can only be realized through a rigorous and intelligent approach to optimizing physicochemical properties. Success in this endeavor requires a multi-faceted strategy that combines synthetic chemistry for structural modification with precise experimental measurement and predictive computational modeling. By understanding and controlling the interplay of pKa, lipophilicity, and solubility, researchers can significantly enhance the "drug-likeness" of their compounds, increasing the probability of advancing a candidate with a favorable pharmacokinetic and safety profile into clinical development.

References

A Methodological Framework for Evaluating the Cytotoxic Potential of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating a Novel Thiazole Derivative

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This structural motif is present in several FDA-approved drugs, underscoring its therapeutic relevance. The compound 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid is a synthetic organic intermediate characterized by a thiazole ring substituted with a chlorophenyl group and a carboxylic acid moiety.[3][4] While its primary use has been in the synthesis of more complex molecules, its structural features suggest a potential for direct biological activity that remains largely uncharacterized.[3][4][5]

Many thiazole derivatives exert their anticancer effects by inhibiting key signaling proteins, such as protein kinases, which are often dysregulated in cancer.[1][2] Given the established role of this chemical class in oncology, a systematic evaluation of novel derivatives like this compound is a logical and promising avenue for drug discovery.

This technical guide provides a comprehensive, field-proven framework for conducting the initial cytotoxic evaluation of this compound. It is designed for researchers in drug development and cancer biology, offering a step-by-step approach from initial broad-spectrum screening to elucidating the preliminary mechanism of action. We will proceed with the hypothesis that this thiazole derivative may inhibit cancer cell growth, a supposition grounded in the extensive literature on related structures.[6][7][8][9]

Part 1: Foundational Cytotoxicity Screening & IC50 Determination

The first critical step in evaluating a new compound is to determine its dose-dependent effect on cancer cell viability and calculate its half-maximal inhibitory concentration (IC50). The IC50 value is a quantitative measure of a drug's potency and serves as the foundational metric for all subsequent mechanistic studies.[10]

Strategic Selection of Cancer Cell Lines

A single cell line is insufficient to gauge the potential of a new compound. We recommend a diversified panel to screen for broad-spectrum activity or potential tissue-specific selectivity. A robust starting panel could include:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line.[7][8]

  • A549: A human lung carcinoma cell line, representing a common and aggressive cancer type.[9][11]

  • HCT-116: A human colorectal carcinoma cell line.[8]

  • HepG2: A human liver hepatocellular carcinoma cell line, which can also provide early insights into potential hepatotoxicity.[7][8][12]

This selection covers distinct cancer etiologies and provides a solid baseline for assessing the compound's cytotoxic profile. These cell lines are widely available from repositories like ATCC, ensuring reproducibility.[13]

The Assay of Choice: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

For initial screening, the MTT assay is the industry standard due to its reliability, cost-effectiveness, and high-throughput compatibility.[14][15]

Principle of Causality: The assay's logic is rooted in cellular metabolism. Viable, metabolically active cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes. These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[14][15] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living cells.[16] A decrease in the purple color indicates a reduction in cell viability.

Detailed Experimental Protocol: MTT Assay

This protocol is a self-validating system, incorporating essential controls for accurate data interpretation.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)

  • This compound (solubilized in DMSO to a high-concentration stock, e.g., 100 mM)

  • MTT solution (5 mg/mL in sterile PBS)[15]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Sterile 96-well flat-bottom plates

  • Positive control (e.g., Doxorubicin or Cisplatin)

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.[17][18]

  • Compound Treatment: Prepare serial dilutions of the thiazole compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.1%) to avoid solvent toxicity.

    • Controls are critical:

      • Vehicle Control: Wells with cells treated only with the medium containing the same final concentration of DMSO. This represents 100% viability.

      • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin) at a concentration known to induce cell death.

      • Blank Control: Wells containing only culture medium (no cells) to measure background absorbance.

  • Incubation: Carefully remove the old medium and add 100 µL of the medium containing the compound dilutions or controls to the respective wells. Incubate for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14] Incubate for another 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan.[15] Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[14][15] A reference wavelength of >650 nm can be used to subtract background noise.[14]

Data Analysis and IC50 Calculation
  • Correct for Background: Subtract the average absorbance of the blank control wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Determine IC50: Plot the percent viability against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve with variable slope) to fit the data and determine the IC50 value.[10][19][20] Software such as GraphPad Prism is ideal for this analysis.[21]

Visualization of Workflow and Data

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Select & Culture Cancer Cell Lines seed Seed Cells in 96-Well Plates start->seed add_cpd Treat Cells with Compound (48-72h Incubation) seed->add_cpd prepare_cpd Prepare Serial Dilutions of Thiazole Compound prepare_cpd->add_cpd add_mtt Add MTT Reagent (4h Incubation) add_cpd->add_mtt solubilize Solubilize Formazan Crystals (DMSO) add_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_viability Calculate % Viability read_abs->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Table 1: Hypothetical IC50 Data for this compound

Cell LineCancer TypeIncubation TimeIC50 (µM)
MCF-7Breast Adenocarcinoma48h12.5
A549Lung Carcinoma48h25.8
HCT-116Colorectal Carcinoma48h8.2
HepG2Liver Carcinoma48h45.1

Part 2: Elucidating the Mechanism of Cell Death

An IC50 value confirms that a compound is cytotoxic, but it doesn't explain how. The next logical pillar of investigation is to determine the mode of cell death, primarily distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Most effective anticancer agents work by inducing apoptosis.[11]

The Assay of Choice: Annexin V-FITC / Propidium Iodide (PI) Staining

This dual-staining flow cytometry assay is the gold standard for differentiating apoptotic and necrotic cells.[22]

Principle of Causality: The assay relies on two key events in the cell death process:

  • Phosphatidylserine (PS) Externalization: In healthy cells, PS is strictly located on the inner leaflet of the plasma membrane.[23][24] A hallmark of early apoptosis is the "flipping" of PS to the outer leaflet, where it can be detected.[24] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, it can label these early apoptotic cells.[23]

  • Loss of Membrane Integrity: Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA.[24] It cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the nucleus red.[22]

By combining these two probes, we can distinguish four cell populations:

  • Viable Cells: Annexin V-negative / PI-negative

  • Early Apoptotic Cells: Annexin V-positive / PI-negative

  • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive

  • Necrotic Cells: Annexin V-negative / PI-positive (less common, but possible)

Detailed Experimental Protocol: Annexin V/PI Assay

Materials:

  • Cells treated with the thiazole compound at its IC50 and 2x IC50 concentrations for 24-48h.

  • FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment & Harvesting: Seed and treat cells in 6-well plates. After incubation, harvest both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at low speed (e.g., 500 x g for 5 minutes).[25]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Be sure to include proper controls: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only for setting compensation.

Confirmation via Caspase Activity

Apoptosis is executed by a family of proteases called caspases, with Caspase-3 and Caspase-7 being the key executioners.[26] Measuring their activity provides direct biochemical evidence of apoptosis.

The Assay of Choice: Caspase-Glo® 3/7 Assay

This is a highly sensitive, luminescence-based assay.

Principle of Causality: The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is a specific target for Caspase-3 and -7.[26][27] In the presence of active Caspase-3/7 from apoptotic cells, the substrate is cleaved, releasing aminoluciferin. This product is then used by luciferase (also in the reagent) to generate a stable "glow-type" luminescent signal that is directly proportional to the amount of caspase activity.[26][27][28] The "add-mix-measure" format makes it ideal for 96-well plates.[26]

Protocol Summary:

  • Seed and treat cells in a white-walled 96-well plate.

  • After treatment, allow the plate to equilibrate to room temperature.

  • Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.[28]

  • Mix on a plate shaker and incubate for 1-3 hours at room temperature.[28]

  • Measure luminescence using a plate-reading luminometer.[29]

Hypothetical Signaling Pathway and Visualization

Thiazole derivatives are known to function as inhibitors of various protein kinases that are crucial for cancer cell survival and proliferation, such as EGFR, HER2, and VEGFR-2.[1][6][30] A plausible mechanism for this compound could involve the inhibition of a key survival signaling pathway, such as the PI3K/Akt pathway, leading to the activation of apoptotic machinery.

// Nodes GF [label="Growth Factor", fillcolor="#FBBC05"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR/HER2)", fillcolor="#FBBC05"]; PI3K [label="PI3K", fillcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#FFFFFF"]; Bad [label="Bad", fillcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Casp9 [label="Caspase-9", fillcolor="#FFFFFF"]; Casp3 [label="Caspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compound [label="2-(3-chlorophenyl)-1,3-\nthiazole-4-carboxylic acid", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GF -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> Bad [label="Inhibits", arrowhead="tee"]; Bad -> Bcl2 [label="Inhibits", arrowhead="tee"]; Bcl2 -> Casp9 [label="Inhibits", arrowhead="tee"]; Casp9 -> Casp3 [label="Activates"]; Casp3 -> Apoptosis [label="Executes"];

// Compound Inhibition Compound -> RTK [color="#EA4335", style=dashed, arrowhead="tee", label="Hypothesized\nInhibition"]; } caption: Hypothesized inhibition of a pro-survival pathway.

Conclusion

This guide outlines a logical, robust, and experimentally validated workflow for the initial cytotoxic characterization of this compound. By starting with broad screening to determine potency (IC50) and progressing to specific assays to define the mechanism of cell death (apoptosis vs. necrosis), researchers can efficiently and accurately build a comprehensive profile of this novel compound's anticancer potential. Each proposed protocol is a self-validating system with embedded controls, ensuring the generation of trustworthy and reproducible data. The insights gained from this framework will provide the critical foundation needed to justify further preclinical development.

References

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Thiazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to the Scientific Community

Abstract

The thiazole-4-carboxylic acid scaffold represents a cornerstone in contemporary medicinal chemistry, giving rise to a plethora of derivatives with diverse and potent biological activities. This in-depth technical guide synthesizes current knowledge to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted mechanisms of action employed by these compounds. We will traverse their roles as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, dissecting the key molecular interactions and signaling pathways that underpin their therapeutic potential. This guide is designed to be a practical resource, integrating detailed experimental protocols and visual pathway diagrams to facilitate the rational design and investigation of novel thiazole-4-carboxylic acid-based therapeutics.

Introduction: The Versatility of the Thiazole-4-Carboxylic Acid Core

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged structure in drug discovery.[1] Its unique electronic properties and ability to engage in various non-covalent interactions allow for the development of highly specific and potent inhibitors of a wide range of biological targets.[1][2] The addition of a carboxylic acid moiety at the 4-position further enhances the molecule's versatility, providing a key interaction point with many enzyme active sites and improving pharmacokinetic properties.[3][4] This guide will explore the primary mechanisms through which these derivatives exert their effects across different therapeutic landscapes.

Anticancer Mechanisms: A Multi-pronged Assault on Tumorigenesis

Thiazole-4-carboxylic acid derivatives have emerged as formidable anticancer agents, targeting multiple facets of cancer cell proliferation, survival, and metastasis.[5][6]

Inhibition of Angiogenesis via VEGFR-2 Signaling

A critical process for tumor growth and dissemination is angiogenesis, the formation of new blood vessels.[7] Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of this process.[1][8]

Mechanism of Action:

Certain thiazole-4-carboxylic acid derivatives function as potent inhibitors of VEGFR-2.[5][7] Upon binding of its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[8] This initiates a cascade of downstream signaling events. Thiazole-based inhibitors typically occupy the ATP-binding pocket of the VEGFR-2 kinase domain, preventing autophosphorylation and subsequent activation of pro-angiogenic pathways. The primary pathways disrupted include:

  • The PLCγ-PKC-Raf-MEK-MAPK Pathway: Inhibition of this pathway blocks endothelial cell proliferation.[1][8]

  • The PI3K/Akt Pathway: Disruption of this cascade inhibits endothelial cell survival and promotes apoptosis.[9]

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 P1 Dimerization & Autophosphorylation VEGFR2->P1 VEGF VEGF-A VEGF->VEGFR2 Binds Thiazole Thiazole-4-carboxylic acid derivative Thiazole->P1 Inhibits PLCg PLCγ P1->PLCg Activates PI3K PI3K P1->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Endothelial Cell Survival Akt->Survival MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Endothelial Cell Proliferation MAPK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole-4-carboxylic acid derivatives.

Disruption of Microtubule Dynamics

The integrity of the microtubule cytoskeleton is essential for cell division.[10] Several anticancer drugs exert their effects by disrupting microtubule dynamics.

Mechanism of Action:

A number of thiazole-containing compounds have been identified as potent inhibitors of tubulin polymerization.[3][6][10] They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of α/β-tubulin heterodimers into microtubules.[10] This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis and cell death.[10]

Inhibition of Other Key Cancer-Related Enzymes

The therapeutic utility of thiazole-4-carboxylic acid derivatives in oncology is further underscored by their ability to inhibit a range of other enzymes critical for cancer cell survival and proliferation, including:

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs can halt the cell cycle.[5][7]

  • B-cell lymphoma 2 (Bcl-2): Targeting this anti-apoptotic protein can promote programmed cell death.[5][7]

  • Human Lactate Dehydrogenase A (hLDHA): Inhibition of this enzyme disrupts the altered metabolism often seen in cancer cells.

Antimicrobial Mechanisms: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole-4-carboxylic acid derivatives have demonstrated significant promise in this area.[11]

Inhibition of Metallo-β-Lactamases (MBLs)

A major mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze and inactivate these drugs.[12] Metallo-β-lactamases are a particularly challenging class of these enzymes as they are zinc-dependent.[12][13]

Mechanism of Action:

2-Substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of MBLs.[12][14] The proposed mechanism involves the interaction of the thiazole derivative with the dinuclear zinc ion cluster at the active site of the enzyme.[12][15] This interaction, likely involving the carboxylic acid moiety and the thiazole ring's heteroatoms, disrupts the catalytic activity of the MBL, rendering it unable to hydrolyze β-lactam antibiotics. This restores the efficacy of co-administered β-lactam drugs.

MBL_Inhibition MBL Metallo-β-Lactamase (with Zn²⁺ ions) Hydrolysis Hydrolysis of β-Lactam Ring MBL->Hydrolysis Catalyzes BetaLactam β-Lactam Antibiotic BetaLactam->MBL Substrate Thiazole Thiazole-4-carboxylic acid derivative Thiazole->MBL Inhibits InactiveAntibiotic Inactive Antibiotic Hydrolysis->InactiveAntibiotic BacterialSurvival Bacterial Survival InactiveAntibiotic->BacterialSurvival

Caption: Mechanism of metallo-β-lactamase inhibition by thiazole-4-carboxylic acid derivatives.

Anti-inflammatory Mechanisms: Targeting Cyclooxygenase (COX) Enzymes

Chronic inflammation is a hallmark of numerous diseases, including cancer.[14] Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of the inflammatory response.[8][16]

Mechanism of Action:

Certain thiazole carboxamide derivatives act as inhibitors of COX enzymes.[8][16] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, such as prostaglandin E2 (PGE2).[17][18] PGE2, in turn, activates downstream signaling pathways, including the PKA, β-catenin, NF-κB, and PI3K/AKT pathways, which promote inflammation and can contribute to tumorigenesis.[19][20] By inhibiting COX-2, thiazole derivatives reduce the production of PGE2, thereby dampening the inflammatory cascade. Some derivatives have shown selectivity for COX-2 over the constitutively expressed COX-1, which may lead to a more favorable side-effect profile.[8][16]

Antiviral Mechanisms: Inhibition of Influenza Neuraminidase

Influenza viruses pose a significant global health threat.[17] The viral surface protein neuraminidase is a crucial target for antiviral drugs.[11]

Mechanism of Action:

Thiazolidine-4-carboxylic acid derivatives have been developed as inhibitors of influenza neuraminidase.[17] The function of neuraminidase is to cleave sialic acid residues from the surface of infected host cells, which is an essential step for the release of newly formed viral particles.[4][5] Neuraminidase inhibitors are designed to mimic the natural substrate, sialic acid.[5] They bind to the active site of the neuraminidase enzyme, blocking its catalytic activity.[5] As a result, newly synthesized virions remain tethered to the host cell surface, preventing their release and the spread of infection.[5]

Key Experimental Protocols for Mechanistic Elucidation

To validate the mechanisms of action described above, a series of well-established experimental protocols are employed.

In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration at which a thiazole derivative inhibits the growth of cancer cells by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with a serial dilution of the thiazole-4-carboxylic acid derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Tubulin Polymerization Assay

Objective: To assess the inhibitory effect of a thiazole derivative on the polymerization of tubulin in a cell-free system.[10]

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., containing GTP), and the thiazole derivative at various concentrations.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Compare the rate and extent of tubulin polymerization in the presence of the inhibitor to that of a control (e.g., vehicle) and a known inhibitor (e.g., colchicine). Calculate the IC50 for tubulin polymerization inhibition.[10]

Enzyme Inhibition Assays (General Protocol)

Objective: To determine the inhibitory potency of a thiazole derivative against a specific enzyme (e.g., VEGFR-2, MBL, COX-2).

Methodology:

  • Reaction Setup: In a suitable microplate format, combine the purified enzyme, its specific substrate, and a buffer system.

  • Inhibitor Addition: Add the thiazole derivative at a range of concentrations.

  • Reaction Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding ATP for a kinase assay) and incubate at the optimal temperature for a set period.

  • Detection: Measure the product formation or substrate depletion using an appropriate detection method (e.g., fluorescence, luminescence, absorbance).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the derivative and determine the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_insilico In Silico Analysis Cytotoxicity Cytotoxicity Assay (e.g., MTT) IC50_Determination Determine IC50 Cytotoxicity->IC50_Determination Enzyme_Inhibition Enzyme Inhibition Assay Enzyme_Inhibition->IC50_Determination Tubulin_Polymerization Tubulin Polymerization Assay Tubulin_Polymerization->IC50_Determination Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Confirmation Confirm Cellular Mechanism Cell_Cycle->Mechanism_Confirmation Apoptosis Apoptosis Assay (e.g., Annexin V) Apoptosis->Mechanism_Confirmation Docking Molecular Docking Binding_Mode Predict Binding Mode Docking->Binding_Mode Start Thiazole Derivative Synthesis Start->Cytotoxicity Start->Enzyme_Inhibition Start->Tubulin_Polymerization IC50_Determination->Cell_Cycle IC50_Determination->Apoptosis Mechanism_Confirmation->Docking Lead_Optimization Lead Optimization Binding_Mode->Lead_Optimization

Caption: A generalized workflow for the mechanistic evaluation of thiazole-4-carboxylic acid derivatives.

Conclusion and Future Directions

Thiazole-4-carboxylic acid and its derivatives represent a remarkably versatile and pharmacologically significant class of compounds. Their ability to interact with a wide array of biological targets underpins their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The mechanistic insights provided in this guide, from the inhibition of key signaling pathways to the disruption of essential cellular processes, highlight the vast potential of this chemical scaffold. Future research should focus on leveraging this mechanistic understanding for the structure-based design of next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The continued exploration of the therapeutic applications of these compounds promises to yield novel and effective treatments for a range of human diseases.

References

Methodological & Application

Protocol for the synthesis of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of this compound (CAS 845885-82-7), a key intermediate in pharmaceutical and fine chemical research.[1][2] The synthesis leverages the robust Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a standard saponification to yield the final carboxylic acid. This guide is designed for researchers and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles, troubleshooting advice, and characterization data. The protocol is structured to ensure reproducibility and high purity of the final compound, which is a valuable building block for creating more complex organic molecules.[2]

Overall Reaction Scheme

The synthesis is performed in two distinct stages:

  • Step 1: Hantzsch Thiazole Synthesis – Formation of the ethyl ester intermediate via condensation of 3-chlorothiobenzamide and ethyl bromopyruvate.

  • Step 2: Saponification – Hydrolysis of the ethyl ester to the target carboxylic acid.

Figure 1: Overall two-step synthesis pathway.

Part 1: Synthesis of Ethyl 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylate

Principle and Mechanism

This reaction is a classic Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[3] The mechanism involves the reaction of a thioamide (3-chlorothiobenzamide) with an α-haloketone derivative (ethyl bromopyruvate).[3] The reaction initiates with a nucleophilic attack (SN2 reaction) of the sulfur atom from the thioamide onto the electrophilic carbon bearing the bromine atom.[4][5] This is followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic thiazole ring.[5] The aromaticity of the final product provides a strong thermodynamic driving force for the reaction, often leading to high yields.[4][5]

Materials and Reagents
ReagentCAS No.Molecular Wt.AmountMolesNotes
3-Chlorothiobenzamide2227-89-6171.65 g/mol 8.58 g0.050Limiting Reagent
Ethyl Bromopyruvate70-23-5195.03 g/mol 10.7 g0.055Use 1.1 equivalents
Ethanol (Absolute)64-17-546.07 g/mol 200 mL-Solvent
Sodium Bicarbonate144-55-884.01 g/mol --For aqueous work-up
Ethyl Acetate141-78-688.11 g/mol --Extraction Solvent
Anhydrous MgSO₄7487-88-9120.37 g/mol --Drying Agent
Brine (Saturated NaCl)7647-14-558.44 g/mol --For aqueous work-up
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Protocol
  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 3-chlorothiobenzamide (8.58 g, 0.050 mol).

  • Solvent Addition: Add 150 mL of absolute ethanol to the flask and stir the mixture to form a suspension.

  • Reagent Addition: Dissolve ethyl bromopyruvate (10.7 g, 0.055 mol) in 50 mL of absolute ethanol and add it to the dropping funnel. Add the ethyl bromopyruvate solution dropwise to the stirred suspension over 30 minutes at room temperature.

    • Rationale: A slow, controlled addition helps to manage any potential exotherm and ensures a homogenous reaction mixture.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 78°C) using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the cyclization and dehydration steps to proceed efficiently.[5]

  • Cooling and Solvent Removal: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Transfer the mixture to a single-neck flask and remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Redissolve the resulting residue in 150 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 100 mL of saturated sodium bicarbonate solution, 100 mL of water, and finally 100 mL of brine.

    • Rationale: The bicarbonate wash neutralizes any residual hydrobromic acid formed during the reaction. The brine wash helps to break any emulsions and begins the process of removing water from the organic layer.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford Ethyl 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylate as a solid.[6]

Part 2: Synthesis of this compound

Principle and Mechanism

This step involves the base-catalyzed hydrolysis (saponification) of the ethyl ester intermediate. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the sodium salt of the carboxylic acid and ethanol. Subsequent acidification with a strong acid (HCl) protonates the carboxylate salt, causing the final product, which is insoluble in the acidic aqueous medium, to precipitate.[7]

Materials and Reagents
ReagentCAS No.Molecular Wt.AmountMolesNotes
Ethyl 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylate132089-34-0267.73 g/mol 10.7 g0.040Starting Material
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol 2.4 g0.060Use 1.5 equivalents
Ethanol64-17-546.07 g/mol 100 mL-Solvent
Water7732-18-518.02 g/mol 50 mL-Solvent
Hydrochloric Acid (HCl)7647-01-036.46 g/mol ~6 M-For acidification
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • pH paper or pH meter

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the ethyl ester intermediate (10.7 g, 0.040 mol) in 100 mL of ethanol.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (2.4 g, 0.060 mol) in 50 mL of water. Add the NaOH solution to the flask containing the ester.

  • Hydrolysis: Heat the reaction mixture to reflux for 2-3 hours. The reaction is complete when the starting ester is no longer visible by TLC.

    • Rationale: Heating accelerates the rate of hydrolysis. An excess of NaOH ensures the reaction goes to completion.

  • Cooling and Solvent Removal: Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.

  • Acidification and Precipitation: Dilute the remaining aqueous solution with 100 mL of water and cool the flask in an ice bath. Slowly add 6 M HCl dropwise with constant stirring until the pH of the solution is approximately 2-3.[7][8] A white solid will precipitate.

    • Rationale: Acidification converts the soluble sodium carboxylate salt into the neutral carboxylic acid, which has low solubility in water, causing it to precipitate.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight. The final product, this compound, should be a white powder.[1]

Workflow Visualization

SynthesisWorkflow cluster_step1 Part 1: Hantzsch Synthesis cluster_step2 Part 2: Saponification A1 3-Chlorothiobenzamide + Ethyl Bromopyruvate A2 Add Ethanol Solvent A1->A2 A3 Reflux (4-6h) A2->A3 A4 Rotovap to Remove Solvent A3->A4 A5 Ethyl Acetate Extraction & Aqueous Wash A4->A5 A6 Dry (MgSO4) & Concentrate A5->A6 A7 Recrystallize A6->A7 A8 Intermediate: Ethyl 2-(3-chlorophenyl)-1,3- thiazole-4-carboxylate A7->A8 B1 Intermediate + Ethanol/Water A8->B1 Proceed to Hydrolysis B2 Add NaOH Solution B1->B2 B3 Reflux (2-3h) B2->B3 B4 Rotovap to Remove Ethanol B3->B4 B5 Cool in Ice Bath & Acidify with HCl (pH 2-3) B4->B5 B6 Precipitation Occurs B5->B6 B7 Vacuum Filtration & Wash B6->B7 B8 Dry in Vacuum Oven B7->B8 B9 Final Product: 2-(3-chlorophenyl)-1,3- thiazole-4-carboxylic acid B8->B9

Caption: Experimental workflow for the two-step synthesis.

Summary of Product Characteristics

CompoundMolecular FormulaMolecular Wt.AppearanceCAS NumberMelting Point
Ethyl 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylateC₁₂H₁₀ClNO₂S267.73Solid132089-34-0Not specified
This compoundC₁₀H₆ClNO₂S239.68White Powder845885-82-7~206°C[1][2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield in Part 1 Incomplete reaction.Extend reflux time and monitor by TLC. Ensure reagents are pure and dry.
Loss of product during work-up.Ensure pH for washes is correct. Avoid vigorous shaking that can cause emulsions.
Low Yield in Part 2 Incomplete hydrolysis.Extend reflux time. Ensure 1.5-2.0 equivalents of NaOH are used.
Incomplete precipitation.Ensure pH is sufficiently acidic (pH 2-3). Ensure the solution is well-chilled before and during filtration.
Product is Oily/Gummy Impurities present.Re-purify via recrystallization. Ensure all solvent is removed during concentration steps.
Incomplete drying.Dry the product under vacuum for a longer period or at a slightly elevated temperature.
Final Product has a Broad Melting Point Range Product is impure.Recrystallize the final product. Ensure thorough washing of the filter cake to remove residual salts and acid.

Safety Precautions

  • Ethyl bromopyruvate is a lachrymator and is corrosive. Handle only in a well-ventilated fume hood.

  • Sodium hydroxide and Hydrochloric acid are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • All organic solvents are flammable. Keep away from open flames and ignition sources.

  • Conduct all steps of the synthesis in a well-ventilated fume hood.

References

Application Notes and Protocols: Developing Cell-Based Assays for 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Thiazole Derivative

The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid is a novel synthetic intermediate belonging to this promising class of compounds.[4][5] Its structural features, specifically the chlorophenyl group and the thiazole carboxylic acid moiety, suggest a high potential for biological activity, making it a compelling candidate for drug discovery programs.[4]

Cell-based assays are indispensable tools in the early stages of drug development, offering a more biologically relevant context than traditional biochemical assays.[6][7][8] They provide critical insights into a compound's mechanism of action (MOA), efficacy, toxicity, and off-target effects within a living cellular system.[8][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust, tiered cell-based assay cascade to characterize the biological activity of this compound. The proposed workflow is designed to be a self-validating system, starting with broad phenotypic screening and progressively narrowing down to specific mechanistic studies.

Part 1: Foundational Strategy - A Tiered Approach to Characterization

A hierarchical screening strategy is essential for efficiently evaluating a novel compound. This approach minimizes resource expenditure by initially using high-throughput, broad-based assays to identify primary activity, followed by more complex, lower-throughput assays to elucidate the specific mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Target Identification & Validation T1 Compound Synthesis & Quality Control T1_Cells Panel of Cancer & Normal Cell Lines T1->T1_Cells T1_Assay Broad Cytotoxicity/ Viability Screening T2_Apoptosis Apoptosis Assays (Caspase Glo, Annexin V) T1_Assay->T2_Apoptosis If cytotoxic/ antiproliferative T2_Cycle Cell Cycle Analysis (Flow Cytometry) T1_Assay->T2_Cycle If cytotoxic/ antiproliferative T2_Migration Cell Migration/Invasion (Transwell Assay) T1_Assay->T2_Migration If cytotoxic/ antiproliferative T2_Inflammation Anti-inflammatory Assays (COX activity, Cytokine profiling) T1_Assay->T2_Inflammation If cytotoxic/ antiproliferative T1_Cells->T1_Assay T3_Target Target Deconvolution (e.g., Kinase Profiling, Proteomics) T2_Apoptosis->T3_Target Elucidate MOA T2_Cycle->T3_Target Elucidate MOA T2_Migration->T3_Target Elucidate MOA T2_Inflammation->T3_Target Elucidate MOA T3_Validation Target Validation (RNAi, CRISPR) T3_Target->T3_Validation

Figure 1: A tiered workflow for characterizing this compound.

Part 2: Tier 1 - Primary Screening for Bioactivity

The initial goal is to determine if this compound exhibits any general cytotoxic or antiproliferative effects. A broad screening panel of cell lines is recommended to identify potential tissue-specific or cancer-selective activity.

Rationale for Cell Line Selection

Given the documented anticancer potential of thiazole derivatives, a panel of human cancer cell lines from diverse origins is appropriate.[10][11] Including a non-cancerous cell line is crucial for assessing general cytotoxicity and determining a therapeutic window.

Cell Line Tissue of Origin Rationale
MCF-7 Breast CancerCommonly used, well-characterized luminal A breast cancer model.[10]
MDA-MB-231 Breast CancerInvasive and metastatic triple-negative breast cancer model.[12]
A549 Lung CarcinomaStandard model for non-small cell lung cancer.
HepG2 Hepatocellular CarcinomaWell-established liver cancer cell line, also used for metabolism studies.[9][10]
HCT116 Colon CancerA common model for colorectal cancer research.
HEK293T Human Embryonic KidneyOften used as a "normal" non-cancerous control for cytotoxicity.[13]
Protocol: High-Throughput Cell Viability/Cytotoxicity Assay (MTT/MTS)

This protocol outlines a standard colorimetric assay to measure cell metabolic activity, which serves as an indicator of cell viability and proliferation. The reduction of tetrazolium salt (MTT or MTS) to a colored formazan product by metabolically active cells is the basis of this assay.[9][10]

Materials:

  • Selected cell lines (MCF-7, MDA-MB-231, A549, HepG2, HCT116, HEK293T)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to create a 10 mM stock)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) reagent

  • Solubilization solution (e.g., DMSO or SDS-HCl for MTT)

  • Positive control (e.g., Staurosporine or Doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO at the highest concentration used for the compound) and a positive control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the compound dilutions.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT/MTS Assay:

    • Add 10-20 µL of MTT/MTS reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization solution to each well and incubate for another 4 hours (or overnight) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability versus the log of the compound concentration.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Parameter Description Example Value
Cell Seeding Density Number of cells per well8,000 cells/well
Compound Concentration Range Range of dilutions to test0.1, 0.5, 1, 5, 10, 25, 50, 100 µM
Incubation Time Duration of compound exposure72 hours
Positive Control Known cytotoxic agentStaurosporine (1 µM)
Readout Absorbance wavelength570 nm (MTT)
Data Analysis Method to determine potencyIC₅₀ calculation via sigmoidal dose-response curve

Part 3: Tier 2 - Mechanistic Assays

If the primary screening reveals significant and/or selective antiproliferative activity, the next step is to investigate the underlying mechanism. Based on the known activities of similar thiazole derivatives, plausible mechanisms include induction of apoptosis, cell cycle arrest, or inhibition of cell migration.[10][12]

Protocol: Apoptosis Induction Assay (Caspase-Glo® 3/7)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Procedure:

  • Follow steps 1 and 2 from the MTT protocol to seed and treat cells in a 96-well white-walled plate.

  • After the 24-48 hour treatment period, equilibrate the plate to room temperature.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate-reading luminometer.

  • Normalize the data to the vehicle control and plot the results. An increase in luminescence indicates apoptosis induction.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on cell cycle progression.

Procedure:

  • Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Harvest the cells (including floating cells in the supernatant) and wash with ice-cold PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Protocol: Cell Migration Assay (Transwell Assay)

This assay assesses the compound's ability to inhibit cancer cell migration, a key process in metastasis.[12]

Procedure:

  • Seed cells (e.g., MDA-MB-231) in the upper chamber of a Transwell insert (8 µm pore size) in serum-free medium.

  • Add the compound at various concentrations to the upper chamber.

  • Fill the lower chamber with a medium containing a chemoattractant (e.g., 10% FBS).

  • Incubate for 12-24 hours.

  • Remove non-migrated cells from the top of the insert with a cotton swab.

  • Fix and stain the migrated cells on the underside of the membrane (e.g., with crystal violet).

  • Elute the stain and measure the absorbance, or count the cells in several microscopic fields.

  • Calculate the percentage of migration inhibition compared to the vehicle control.

G cluster_0 Transwell Assay Workflow A Seed cells in serum-free medium in upper chamber B Add compound to upper chamber A->B C Add chemoattractant (e.g., 10% FBS) to lower chamber B->C D Incubate (12-24h) C->D E Remove non-migrated cells from top D->E F Fix and stain migrated cells E->F G Quantify migration F->G

Figure 2: Workflow for the Transwell cell migration assay.

Part 4: Tier 3 - Preliminary Target Identification

Should the mechanistic assays yield compelling results, preliminary steps can be taken to identify the molecular target(s). Given that many thiazole derivatives act as kinase or enzyme inhibitors, profiling against a panel of known targets can be a cost-effective initial step.[10][13]

Kinase and Enzyme Inhibition Profiling

Several commercial services offer fee-for-service screening of compounds against large panels of purified kinases or other enzymes (e.g., COX-1/COX-2, based on the activity of similar thiazoles).[13] Submitting this compound for such a screen at a single high concentration (e.g., 10 µM) can rapidly identify potential direct targets. Hits from this screen must then be validated through dose-response experiments and confirmed in a cellular context (e.g., by assessing the phosphorylation of a downstream substrate).[14]

Target Validation in a Cellular Context

Once a putative target is identified, its relevance to the observed cellular phenotype must be confirmed. Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to deplete the target protein in the sensitive cell line. If the depletion of the target protein phenocopies the effect of the compound, it provides strong evidence that the compound acts through this target.[9]

Conclusion

This application note provides a structured, multi-tiered framework for the initial characterization of this compound. By systematically progressing from broad phenotypic screening to detailed mechanistic and target identification studies, researchers can efficiently and robustly evaluate the therapeutic potential of this novel compound. The causality behind each experimental choice is grounded in the established literature for this class of molecules, and the protocols are designed to be self-validating systems, ensuring the generation of reliable and reproducible data. This approach will pave the way for a deeper understanding of its biological function and potential as a lead compound in drug discovery.

References

Application Note: A Validated LC-MS/MS Method for the High-Sensitivity Quantification of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and a detailed protocol for the quantitative analysis of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid in human plasma. The methodology employs Solid-Phase Extraction (SPE) for sample clean-up, followed by sensitive and selective detection using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical method for pharmacokinetic, toxicokinetic, or clinical studies. All procedures and validation criteria are established in accordance with major international regulatory guidelines.[1][2][3]

Introduction and Scientific Rationale

This compound is a small molecule containing a thiazole-carboxylic acid core, a structure prevalent in compounds with diverse biological activities.[4] Accurate measurement of its concentration in biological matrices like plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[5] Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this purpose, offering unparalleled sensitivity and selectivity required to measure trace concentrations in complex biological environments.[5][6][7]

The primary challenge in bioanalysis is the "matrix effect," where endogenous components in plasma (e.g., proteins, phospholipids) interfere with the ionization of the target analyte, leading to inaccurate quantification.[8] Therefore, a rigorous and efficient sample preparation strategy is not just a preliminary step but a critical determinant of method success. This application note details a method based on Solid-Phase Extraction (SPE), which provides superior sample clean-up compared to simpler methods like protein precipitation, thereby minimizing matrix effects and enhancing reproducibility.[9][10]

The entire method has been developed and validated following the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, ensuring the integrity and reliability of the generated data for regulatory submissions.[1][2][11]

Overall Analytical Workflow

The analytical process is a sequential workflow designed to isolate the analyte from the biological matrix and quantify it accurately. The key stages are sample pre-treatment, automated solid-phase extraction, chromatographic separation, and mass spectrometric detection.

Analytical_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis A Plasma Sample Thawing & Vortexing B Addition of Internal Standard (IS) A->B C Sample Pre-treatment (Acidification & Dilution) B->C E Sample Loading C->E D Conditioning SPE Cartridge F Wash Step 1 (Remove Polar Impurities) E->F G Wash Step 2 (Remove Lipophilic Impurities) F->G H Analyte Elution G->H I Evaporation & Reconstitution H->I J Injection into LC-MS/MS System I->J K Data Acquisition (MRM Mode) J->K L Quantification & Reporting K->L

Figure 1: High-level workflow for the quantification of the analyte from plasma.

Detailed Protocols and Methodologies

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: An SPE protocol was selected for its ability to provide highly selective extraction and deliver a clean final extract.[9][12] For an acidic analyte like this compound, a polymeric reversed-phase sorbent is ideal. The sample is acidified prior to loading; this protonates the carboxylic acid group, rendering it less polar and increasing its retention on the nonpolar sorbent.[13] A multi-step wash procedure then selectively removes both polar and nonpolar interferences before the final elution of the analyte.

Materials:

  • SPE Cartridge: Polymeric Reversed-Phase, 30 mg/1 mL

  • Reagents: HPLC-grade Methanol, HPLC-grade Water, Formic Acid (≥98%), Acetonitrile.

  • Internal Standard (IS): this compound-¹³C₆,¹⁵N (or a suitable structural analog if a stable isotope is unavailable).

  • Equipment: 96-well SPE manifold or automated liquid handler, micro-centrifuge, plate evaporator.

Step-by-Step Protocol:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature and vortex for 15 seconds.

    • To 100 µL of plasma in a 1.5 mL tube, add 10 µL of Internal Standard working solution (e.g., 1 µg/mL). Vortex.

    • Add 200 µL of 2% formic acid in water. Vortex for 10 seconds. This step acidifies the sample to ensure the analyte is in its neutral form for optimal retention.[13]

    • Centrifuge at 4000 x g for 5 minutes to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Add 1 mL of methanol to the cartridge and pass it through slowly.

    • Add 1 mL of water to the cartridge and pass it through. Do not allow the sorbent bed to dry. This step activates the stationary phase.[14]

  • Sample Loading:

    • Load the supernatant from the pre-treated sample (approx. 300 µL) onto the conditioned SPE cartridge.

    • Pass the sample through the sorbent at a slow, controlled flow rate (approx. 1 mL/min).

  • Wash Steps:

    • Wash 1: Add 1 mL of 5% methanol in water. Pass through completely. This removes highly polar interferences like salts.

    • Wash 2: Add 1 mL of 40% methanol in water. Pass through completely. This removes less polar, interfering endogenous compounds.

  • Elution:

    • Place a clean 96-well collection plate or labeled tubes under the manifold.

    • Add 500 µL of 90:10 acetonitrile:methanol with 0.5% formic acid to the cartridge.

    • Allow the solvent to soak the sorbent bed for 30 seconds before slowly passing it through to collect the eluate. This ensures complete disruption of the analyte-sorbent interaction.[12]

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumental Analysis

Rationale: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest degree of sensitivity and selectivity for quantification.[15] MRM monitors a specific precursor-to-product ion transition, effectively filtering out background noise and ensuring that the signal is unique to the analyte of interest. Chromatographic separation using a C18 reversed-phase column provides robust retention and separation from any remaining matrix components.

Table 1: Chromatographic Conditions

Parameter Setting Rationale
HPLC System UHPLC System Provides high resolution and fast analysis times.
Column C18, 2.1 x 50 mm, 1.8 µm Industry standard for retaining and separating small molecules of moderate polarity.
Mobile Phase A 0.1% Formic Acid in Water Acid modifier improves peak shape and promotes protonation for ESI+.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for eluting the analyte.
Flow Rate 0.4 mL/min Optimal for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp. 40°C Ensures reproducible retention times and reduces viscosity.
Injection Vol. 5 µL

| Gradient | 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min) | A sharp gradient effectively elutes the analyte while ensuring the column is cleaned and re-equilibrated. |

Table 2: Mass Spectrometric Conditions

Parameter Setting Rationale
Mass Spectrometer Triple Quadrupole Mass Spectrometer The gold standard for quantitative bioanalysis due to its sensitivity and specificity.[6]
Ionization Mode Electrospray Ionization (ESI), Positive ESI is ideal for polar molecules; positive mode effectively protonates the thiazole nitrogen.
MRM Transitions Analyte: 242.0 -> 196.0 (Quantifier), 242.0 -> 125.0 (Qualifier) IS: 249.0 -> 203.0 Specific transitions ensure high selectivity. The quantifier is used for concentration calculation, while the qualifier confirms identity.
Collision Energy Optimized for each transition (e.g., 20 eV for quantifier) Tuned to maximize the signal of the specific product ion.
Source Temp. 500°C Facilitates desolvation of droplets.

| Dwell Time | 100 ms | Sufficient time to acquire >15 data points across the chromatographic peak for accurate integration. |

Note: The exact m/z values for MRM transitions are based on the monoisotopic mass of the analyte ([M+H]⁺ for C₁₀H₈³⁵ClNO₂S is 241.99) and hypothetical fragmentation (e.g., loss of CO₂H). These must be optimized empirically on the specific instrument.

Bioanalytical Method Validation (BMV)

For a bioanalytical method to be considered reliable, it must undergo a rigorous validation process to demonstrate it is fit for its intended purpose.[3][11] The validation was performed in accordance with the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline.[3][8]

Validation_Workflow cluster_core Core Validation Parameters cluster_matrix Matrix & Recovery cluster_stability Stability Assessment Selectivity Selectivity & Specificity Report Validation Report & Method Acceptance Selectivity->Report CalCurve Calibration Curve (Linearity, Range) CalCurve->Report Accuracy Accuracy & Precision (Intra- & Inter-day) Recovery Extraction Recovery Accuracy->Recovery MatrixEffect Matrix Effect Accuracy->MatrixEffect FTS Freeze-Thaw Stability Accuracy->FTS BTS Bench-Top Stability Accuracy->BTS LTS Long-Term Stability Accuracy->LTS PPS Post-Preparative Stability Accuracy->PPS LLOQ Sensitivity (LLOQ) LLOQ->Report Recovery->Report MatrixEffect->Report FTS->Report BTS->Report LTS->Report PPS->Report Validation Method Validation Start Validation->Selectivity Validation->CalCurve Validation->Accuracy Validation->LLOQ

References

Use of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid as a molecular probe

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Characterization and Use of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic Acid as a Putative Molecular Probe

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation and potential application of this compound as a molecular probe. While primarily documented as a chemical intermediate for organic synthesis[1][2], its core thiazole scaffold is present in numerous biologically active agents, including fluorescent probes designed to interact with specific biomolecular targets[3][4]. This guide outlines a scientifically rigorous framework for characterizing its fundamental properties and exploring its utility as a probe, with a specific focus on a hypothetical application in detecting DNA G-quadruplex structures, a known target for other thiazole-based dyes[5][6].

Introduction: The Thiazole Scaffold in Molecular Probes

The thiazole ring is a privileged scaffold in medicinal chemistry, found in over 18 FDA-approved drugs and a multitude of bioactive compounds[4]. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for designing molecular tools. A prominent example is the Thiazole Orange (TO) family of cyanine dyes, which are renowned for their fluorescence enhancement upon binding to nucleic acids[7]. These molecules act as "light-up" probes, exhibiting low fluorescence when free in solution but becoming highly emissive when their rotation is restricted upon intercalation or binding to structures like DNA G-quadruplexes[6][8].

This compound (herein referred to as CPTC) shares this core thiazole structure. Although its primary commercial role is a building block in pharmaceutical synthesis[2], its structural features—a planar aromatic system and functional groups capable of hydrogen bonding and derivatization—suggest a latent potential for development into a molecular probe. This guide provides the necessary protocols to investigate this potential, moving from basic characterization to cell-based applications.

Physicochemical and Spectroscopic Characterization

Before any biological application, a thorough characterization of the compound is essential. This ensures reproducibility and provides foundational data for assay design.

Core Properties

The known physical and chemical properties of CPTC are summarized below. Purity should always be confirmed via methods like HPLC and NMR upon sourcing.

PropertyValueSource
CAS Number 845885-82-7[1][2]
Molecular Formula C₁₀H₆ClNO₂S[1][2]
Molecular Weight 239.68 g/mol [2]
Appearance White to off-white solid/powder[1][2]
Melting Point ~206 °C[1][2]
Purity ≥97% (recommended)[1]
Protocol: Solubility Assessment

Rationale: Determining the solubility in aqueous buffers and organic solvents is critical for preparing stock solutions and ensuring the compound does not precipitate in biological assays.

Materials:

  • This compound (CPTC)

  • Dimethyl sulfoxide (DMSO), research grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol

  • Vortex mixer

  • Spectrophotometer

Procedure:

  • Prepare a high-concentration stock solution of CPTC (e.g., 10-50 mM) in 100% DMSO.

  • Create a series of dilutions from the stock solution into your primary biological buffer (e.g., PBS, pH 7.4). Target a final DMSO concentration of <1% to minimize solvent effects on the biological system.

  • Vortex each dilution thoroughly.

  • Allow the solutions to equilibrate at room temperature for at least 1 hour.

  • Visually inspect for any precipitation.

  • For a quantitative measure, centrifuge the samples (e.g., 14,000 x g for 10 minutes) to pellet any insoluble material.

  • Measure the absorbance of the supernatant at the compound's λ_max (determined in the next section) and compare it to a standard curve prepared in a solvent where CPTC is fully soluble (e.g., DMSO) to determine the concentration. The highest concentration showing no precipitation is the effective solubility.

Protocol: Spectroscopic Characterization

Rationale: To function as a fluorescent probe, a compound must absorb and emit light. This protocol establishes the fundamental spectral properties of CPTC.

Materials:

  • CPTC stock solution in DMSO

  • Appropriate buffer (e.g., PBS, pH 7.4)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Absorbance Spectrum:

    • Prepare a dilute solution of CPTC (e.g., 10 µM) in the buffer.

    • Scan the absorbance from 250 nm to 600 nm to determine the wavelength of maximum absorbance (λ_max).

  • Fluorescence Spectra:

    • Using the same sample, place the cuvette in a fluorometer.

    • Set the excitation wavelength to the determined λ_max.

    • Scan the emission spectrum across a range starting ~20 nm above the excitation wavelength (e.g., if λ_max is 350 nm, scan emission from 370 nm to 700 nm) to find the wavelength of maximum emission (λ_em).

    • Next, set the emission monochromator to the determined λ_em and scan the excitation spectrum to confirm the optimal excitation wavelength.

  • Quantum Yield (Optional but Recommended):

    • The fluorescence quantum yield (Φ) is a measure of the efficiency of fluorescence. It can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

    • Measure the integrated fluorescence intensity and absorbance of both the CPTC sample and the standard at the same excitation wavelength. The absorbance of both solutions should be kept low (<0.1) to avoid inner filter effects.

    • Calculate the quantum yield using the formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

Application Protocol: Detecting DNA G-Quadruplexes

Rationale: Based on the behavior of similar thiazole derivatives, a primary hypothesis is that CPTC may act as a "light-up" fluorescent probe that selectively binds to non-canonical DNA structures like G-quadruplexes (G4s)[3][6]. This protocol details a fluorescence titration experiment to test this hypothesis.

Workflow for Evaluating CPTC Binding to G-Quadruplex DNA

G4_Binding_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cptc Prepare CPTC Stock (e.g., 1 mM in DMSO) setup Set up Titration: Fixed [CPTC] Increasing [DNA] prep_cptc->setup prep_dna Prepare G4 & Control DNA Stocks (e.g., 100 µM in G4 Buffer) anneal_dna Anneal DNA (Heat to 95°C, cool slowly) prep_dna->anneal_dna anneal_dna->setup measure Measure Fluorescence (Ex: λ_max, Em: λ_em) setup->measure plot Plot Fluorescence Intensity vs. [DNA] measure->plot fit Fit Data to Binding Model (e.g., one-site specific binding) plot->fit kd Determine Binding Affinity (Kd) and Selectivity fit->kd

Caption: Workflow for G-quadruplex binding analysis.

Materials:

  • CPTC stock solution

  • Oligonucleotides:

    • G4-forming sequence (e.g., human telomeric repeat, c-MYC promoter sequence)

    • Control non-G4 DNA (e.g., a duplex-forming sequence or single-stranded DNA of similar length)

  • G4 folding buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)

  • Fluorometer and microplates or cuvettes

Procedure:

  • DNA Preparation:

    • Dissolve lyophilized oligonucleotides in the G4 folding buffer to a concentration of ~100 µM.

    • To form the G4 structure, heat the G4-forming sequence to 95°C for 5 minutes, then allow it to cool slowly to room temperature over several hours. This annealing step is critical for proper folding.

  • Titration Setup:

    • Prepare a working solution of CPTC at a fixed concentration (e.g., 1 µM) in the G4 folding buffer.

    • In a series of wells or cuvettes, add the CPTC working solution.

    • Add increasing concentrations of the folded G4 DNA to each well (e.g., 0, 0.2, 0.4, 0.8, 1.2, 2.0, 3.0, 5.0 µM).

    • In a separate experiment, repeat the titration with the control DNA to assess selectivity.

    • Include a "buffer only" control.

  • Measurement and Analysis:

    • Incubate the mixtures for 15-30 minutes at room temperature to allow binding to reach equilibrium.

    • Measure the fluorescence intensity of each sample using the predetermined excitation and emission wavelengths.

    • Correct for any background fluorescence from the buffer and DNA alone.

    • Plot the change in fluorescence intensity (ΔF) as a function of DNA concentration.

    • Analyze the data using non-linear regression analysis (e.g., a one-site specific binding model in software like GraphPad Prism) to calculate the dissociation constant (Kd), which quantifies the binding affinity. A lower Kd value indicates stronger binding.

Protocol: Proof-of-Concept Cellular Imaging

Rationale: If CPTC demonstrates promising properties in vitro (i.e., fluorescence and G4 binding), the next step is to assess its ability to function within a cellular context. This protocol provides a general method for staining live or fixed cells.

Materials:

  • Mammalian cell line (e.g., HeLa or U2OS) cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • CPTC stock solution in DMSO

  • Hoechst 33342 or DAPI (for nuclear counterstaining)

  • Formaldehyde or paraformaldehyde (for fixing)

  • Triton X-100 (for permeabilization)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells to a confluence of 60-80%.

  • Probe Loading (Live-Cell Imaging):

    • Dilute the CPTC stock solution directly into pre-warmed complete media to the desired final concentration (e.g., 1-10 µM).

    • Remove the old media from the cells and replace it with the CPTC-containing media.

    • Incubate for 30-60 minutes at 37°C in a CO₂ incubator.

    • (Optional) In the last 10 minutes of incubation, add a nuclear counterstain like Hoechst 33342.

    • Wash the cells twice with warm PBS or imaging buffer.

    • Add fresh imaging buffer and proceed to microscopy.

  • Staining (Fixed-Cell Imaging):

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Incubate with CPTC solution (diluted in PBS) for 30-60 minutes.

    • Wash three times with PBS.

    • Mount the coverslips onto slides with an antifade mounting medium containing DAPI.

  • Microscopy:

    • Image the cells using filter sets appropriate for CPTC's fluorescence spectra and the counterstain.

    • Acquire images and observe the subcellular localization of the CPTC signal. Note any specific patterns (e.g., nuclear, nucleolar, cytoplasmic).

Validating CPTC as a High-Quality Chemical Probe

Rationale: A molecule that simply produces a signal is not a probe. A true chemical probe must be rigorously validated to ensure that the observed effects are due to its interaction with the intended target[9][10]. This involves a multi-step process to establish potency, selectivity, and target engagement in a cellular context[11].

The Chemical Probe Validation Funnel

Probe_Validation_Funnel node_biochem Biochemical & Biophysical Characterization Potency (Kd < 100 nM) Binding Kinetics (kon, koff) Selectivity vs. related targets node_cell Cellular Target Engagement Demonstrate binding in cells (e.g., CETSA, DARTS) Cellular Potency (EC50 < 1 µM) node_biochem->node_cell Transition to Cellular System node_phenotype Link Target to Phenotype Show dose-dependent cellular effect Use negative control (inactive analog) node_cell->node_phenotype Confirm On-Target Effect node_probe Validated Chemical Probe Well-characterized, potent, selective tool with demonstrated on-target effects in cells node_phenotype->node_probe Final Validation

References

Application Notes & Protocols: In Vivo Efficacy Testing of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic Acid in a Xenograft Model of Cancer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-4-carboxylic acid derivatives represent a promising scaffold in medicinal chemistry, with analogs demonstrating a wide range of biological activities. This document provides a detailed guide for the in vivo evaluation of a novel compound, 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid (herein referred to as CPTA), in a preclinical cancer model. Initial in vitro screening suggests that CPTA may exert anti-proliferative effects through modulation of key cellular signaling pathways, such as the NF-κB pathway, which is frequently dysregulated in cancer and inflammation.[1][2][3][4]

The translation from promising in vitro data to a robust in vivo efficacy model is a critical step in drug development.[5][6][7] This guide is structured to provide both the strategic logic and the detailed protocols necessary to design and execute a scientifically rigorous study. We will focus on a subcutaneous xenograft model, a foundational tool in oncology research for assessing the anti-tumor activity of novel therapeutic agents.[8][9][10][11]

PART 1: PRE-CLINICAL STUDY DESIGN & STRATEGY

Section 1.1: The Foundational Logic - From Bench to In Vivo

A successful in vivo study is built upon a solid foundation of in vitro data. Before embarking on animal studies, it is crucial to have characterized CPTA's:

  • Potency (IC50): The concentration at which CPTA inhibits 50% of cancer cell growth in culture. This is essential for estimating the required therapeutic dose in vivo.

  • Mechanism of Action (MoA): Understanding the molecular target or pathway is critical. For CPTA, preliminary data points towards the inhibition of the NF-κB signaling pathway, a central regulator of inflammation, cell survival, and proliferation.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making it a key therapeutic target.[4][12]

  • Selectivity: Assessing the compound's effect on non-cancerous cells helps predict potential off-target toxicities.

This initial dataset informs the hypothesis for the in vivo experiment: that systemic administration of CPTA will inhibit tumor growth in a xenograft model by modulating the NF-κB pathway.

Section 1.2: Animal Model Selection & Justification

The choice of animal model is paramount for the clinical relevance and success of the study.[8][10][13] For testing a novel human-cancer-targeted agent like CPTA, an immunodeficient mouse model is the standard choice.

  • Model: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice.

  • Justification: NSG mice lack mature T, B, and NK cells, and have deficiencies in cytokine signaling. This severe immunodeficiency allows for the robust engraftment and growth of human cancer cells with a low rejection rate, making them an ideal host for xenograft studies.

  • Ethical Considerations: All animal experiments must be conducted in strict accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[14][15][16][17] The experimental design should adhere to the principles of the 3Rs (Replacement, Reduction, Refinement) and be reported following the ARRIVE guidelines to ensure transparency and reproducibility.[18][19][20][21][22]

Section 1.3: Pharmacokinetic (PK) Profiling & Dose Rationale

Before assessing efficacy, understanding how the animal model absorbs, distributes, metabolizes, and excretes (ADME) CPTA is essential. A preliminary pharmacokinetic (PK) study is strongly recommended.[23][24][25][26]

  • Objective: To determine key PK parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), half-life (t1/2), and total drug exposure (Area Under the Curve, AUC).

  • Significance: This data is critical for establishing a rational dosing schedule (dose level and frequency) for the efficacy study. The goal is to maintain a plasma concentration of CPTA that is above its in vitro IC50 for a sustained period.

  • Typical Design: A small cohort of mice receives CPTA via the intended clinical route (e.g., intravenous (IV) and oral (PO)). Blood samples are collected at multiple time points and analyzed for drug concentration.[23][24]

The results of the PK study, combined with a Maximum Tolerated Dose (MTD) study, will inform the final doses selected for the efficacy trial.

PART 2: DETAILED EXPERIMENTAL PROTOCOLS

Section 2.1: Protocol - Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[27][28][29][30] This is a crucial safety study that must precede the efficacy trial.

Objective: To determine the MTD of CPTA in NSG mice.

Methodology:

  • Animal Allocation: Use healthy, age-matched (6-8 weeks old) female NSG mice. Acclimatize animals for at least 5 days before the study begins.[31]

  • Group Design: Establish several dose groups (e.g., 10, 30, 100 mg/kg) and a vehicle control group. A typical design uses 3 mice per group.

  • Dose Escalation: Administer CPTA daily for 5-7 days via the intended route (e.g., oral gavage). A traditional 3+3 dose escalation design can be implemented.[32]

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including:

    • Changes in body weight (a loss of >15-20% is a common humane endpoint).

    • Changes in behavior (lethargy, ruffled fur, hunched posture).

    • Changes in food and water intake.

  • Endpoint: The MTD is defined as the highest dose that does not result in significant weight loss, mortality, or severe clinical signs of distress.[28]

Section 2.2: Protocol - In Vivo Efficacy Study in a Human Xenograft Model

This protocol details the main efficacy experiment using a human cancer cell line (e.g., A549 lung carcinoma, known for active NF-κB signaling).

Materials:

  • A549 human lung carcinoma cells

  • Culture medium (e.g., F-12K Medium with 10% FBS)

  • Matrigel® or similar basement membrane extract

  • 6-8 week old female NSG mice

  • CPTA formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)

  • Digital calipers

  • Anesthetic (e.g., Isoflurane)

Step-by-Step Methodology:

  • Cell Preparation: Culture A549 cells under standard conditions. On the day of implantation, harvest cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.[31] Keep cells on ice.

  • Tumor Implantation:

    • Anesthetize mice using isoflurane.[33]

    • Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.[31][34]

  • Tumor Growth & Group Randomization:

    • Monitor mice 2-3 times per week for tumor growth.

    • Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, CPTA Low Dose, CPTA High Dose, Positive Control). Group size should be determined by a power analysis to ensure statistical significance (typically n=8-10 mice per group).

  • Treatment Administration:

    • Begin dosing according to the assigned groups. Administer the vehicle or CPTA at the predetermined doses and schedule (e.g., daily via oral gavage).

  • Monitoring & Measurements:

    • Record body weights and monitor for any signs of toxicity 2-3 times per week.

    • Measure tumor dimensions (length and width) using digital calipers 2-3 times per week.[33]

    • Calculate tumor volume using the modified ellipsoid formula: Volume = (Width² x Length) / 2 .[33][35]

  • Study Endpoint:

    • Continue the study until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or for a set duration (e.g., 21-28 days).

    • Euthanize all animals according to IACUC-approved methods.[6]

Section 2.3: Protocol - Endpoint Analysis
  • Tumor Excision and Measurement:

    • Carefully excise the tumor and record its final weight.

  • Tissue Processing:

    • Divide the tumor into sections.

    • Fix one section in 10% neutral buffered formalin for 24 hours for histopathological analysis.[36]

    • Snap-freeze the remaining sections in liquid nitrogen and store at -80°C for molecular analysis (Western blot, PCR).

  • Histopathology:

    • Embed the formalin-fixed tissue in paraffin and section it.

    • Perform Hematoxylin and Eosin (H&E) staining to examine tumor morphology, necrosis, and cellular architecture.[37][38]

    • Perform immunohistochemistry (IHC) for key biomarkers, such as Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker).

  • Molecular Analysis (Western Blot):

    • Prepare protein lysates from the frozen tumor samples.

    • Perform Western blotting to measure the levels of key proteins in the NF-κB pathway (e.g., phosphorylated IκBα, p65) to confirm target engagement.

PART 3: DATA ANALYSIS, INTERPRETATION & VISUALIZATION

Section 3.1: Data Presentation & Statistical Analysis

All quantitative data should be summarized in clear, structured tables.

Table 1: Tumor Growth Inhibition

Treatment Group N Mean Tumor Volume (mm³) ± SEM (Day 21) % TGI* p-value (vs. Vehicle)
Vehicle Control 10 1550 ± 120 - -
CPTA (25 mg/kg) 10 980 ± 95 36.8% <0.05
CPTA (50 mg/kg) 10 540 ± 70 65.2% <0.001
Positive Control 10 450 ± 65 71.0% <0.001

*TGI (Tumor Growth Inhibition) = (1 - [Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group]) x 100

Table 2: Body Weight Changes

Treatment Group N Mean Body Weight Change (%) ± SEM (Day 21)
Vehicle Control 10 +5.2 ± 1.5
CPTA (25 mg/kg) 10 +4.8 ± 1.8
CPTA (50 mg/kg) 10 -1.5 ± 2.1

| Positive Control | 10 | -8.5 ± 2.5 |

Statistical Analysis:

  • Tumor growth data should be analyzed using a two-way repeated measures ANOVA, followed by a post-hoc test (e.g., Dunnett's) to compare treatment groups to the vehicle control.

  • Final tumor weights and biomarker data can be analyzed using a one-way ANOVA or a Student's t-test.

  • A p-value of <0.05 is typically considered statistically significant.

Section 3.2: Visualization with Graphviz

Diagrams are essential for illustrating complex workflows and pathways.

G cluster_preclinical Preclinical Workflow cluster_efficacy Efficacy Study Protocol cluster_analysis Endpoint Analysis vitro In Vitro Studies (IC50, MoA) pk Pharmacokinetic (PK) Study vitro->pk Informs Dose Range mtd Maximum Tolerated Dose (MTD) Study pk->mtd Guides Dosing efficacy Xenograft Efficacy Study mtd->efficacy Defines Safe Doses implant Tumor Cell Implantation randomize Tumor Growth & Randomization implant->randomize treat Treatment (Vehicle, CPTA) randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor endpoint Endpoint & Tissue Harvest monitor->endpoint histo Histopathology (H&E, IHC) endpoint->histo wb Western Blot (NF-kB Pathway) endpoint->wb NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNFα) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB NF-κB (p65/p50) IkB->NFkB Inhibitory Binding Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival, Anti-apoptosis) Nucleus->Transcription Binds DNA CPTA CPTA (Hypothesized Target) CPTA->IKK Inhibits

References

Application Notes and Protocols for the Formulation of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic Acid in Biological Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the formulation of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid, a molecule of significant interest in pharmaceutical research, for both in vitro and in vivo biological investigations. As a crystalline solid with poor aqueous solubility, this compound presents notable challenges to achieving optimal bioavailability and consistent experimental outcomes. This document outlines a systematic approach to pre-formulation assessment, selection of appropriate formulation strategies, and detailed protocols for the preparation and characterization of suitable delivery systems. The methodologies described herein are designed to be robust and adaptable, enabling researchers, scientists, and drug development professionals to advance their studies with this promising thiazole derivative.

Introduction: The Formulation Challenge

This compound is a versatile building block in the synthesis of more complex organic molecules, particularly within the pharmaceutical sector[1]. Its structure, featuring a thiazole ring, is often associated with a wide range of biological activities[2]. However, its physicochemical properties, namely its crystalline nature and low aqueous solubility, are characteristic of a Biopharmaceutics Classification System (BCS) Class II compound[3][4]. This classification signifies that the dissolution of the compound is the rate-limiting step for its absorption, posing a significant hurdle for both cellular-based assays and preclinical animal studies[3][4][5].

Inadequate formulation can lead to underestimated efficacy, inconsistent results, and poor translation from in vitro to in vivo models. Therefore, a rational and systematic approach to formulation development is paramount. This guide will explore scientifically sound strategies to enhance the solubility and bioavailability of this compound, ensuring reliable and reproducible biological data.

Pre-formulation Assessment: Characterizing the Molecule

Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is essential. This foundational knowledge will guide the selection of the most appropriate formulation strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Formulation
Molecular FormulaC₁₀H₆ClNO₂SProvides the basis for molecular weight and elemental composition.
Molecular Weight239.68 g/mol Influences diffusion and membrane transport.
AppearanceWhite to off-white powderIndicates a solid state at room temperature.
Melting Point~206°CA high melting point suggests a stable crystalline lattice, which often correlates with low aqueous solubility.
Aqueous SolubilityPoor (anticipated to be low µg/mL)This is the primary challenge to address in formulation development.
pKa (estimated)~3-4 (for the carboxylic acid)The acidic nature of the molecule means its solubility will be pH-dependent, increasing at higher pH values.
Drug-Excipient Compatibility Studies

Prior to preparing complex formulations, it is crucial to assess the compatibility of this compound with potential excipients. These studies can prevent the selection of components that may cause physical or chemical degradation of the active pharmaceutical ingredient (API)[6][7]. A common approach is to prepare binary mixtures of the API with individual excipients (e.g., in a 1:1 ratio) and store them under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period. Analysis by techniques such as High-Performance Liquid Chromatography (HPLC) can then be used to detect any degradation of the API.

Formulation Strategies for In Vitro Biological Studies

For in vitro assays, such as cell-based screens and enzyme inhibition studies, the primary goal is to achieve complete solubilization of the compound in the culture medium to ensure accurate and reproducible results.

The DMSO-Based Stock Solution Approach

The most common and straightforward method for solubilizing compounds for in vitro use is the preparation of a high-concentration stock solution in dimethyl sulfoxide (DMSO)[8].

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.2397 mg of the compound.

  • Dissolution in DMSO: Add the appropriate volume of high-purity, sterile DMSO to the weighed compound in a sterile microcentrifuge tube or vial.

  • Solubilization: Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C in tightly sealed containers to prevent moisture absorption.

Important Considerations for In Vitro Studies:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid cytotoxicity and other off-target effects[8]. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Preventing Precipitation: When diluting the DMSO stock solution into aqueous media, it is advisable to perform serial dilutions to prevent the compound from precipitating out of solution.

InVitro_Formulation_Workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve store Aliquot and Store at -80°C dissolve->store serial_dilute Serial Dilution in DMSO store->serial_dilute Retrieve aliquot final_dilute Final Dilution in Culture Medium serial_dilute->final_dilute add_to_cells Add to Cells final_dilute->add_to_cells

In Vitro Formulation Workflow

Formulation Strategies for In Vivo Oral Administration

For in vivo studies in animal models, such as rodents, the formulation must enhance the solubility and absorption of the drug from the gastrointestinal tract to achieve adequate systemic exposure. The choice of formulation will depend on the required dose, the animal model, and the specific study objectives.

Co-solvent and Surfactant-Based Formulations

A common strategy for preclinical oral formulations is the use of co-solvents and surfactants to improve the solubility and wettability of the compound[2][3].

Protocol 2: Preparation of a Co-solvent/Surfactant Solution for Oral Gavage

This protocol provides a starting point for a solution-based formulation. The exact percentages of co-solvents and surfactants may need to be optimized based on solubility and tolerability studies.

  • Vehicle Preparation: In a suitable container, prepare the vehicle by mixing the components in the desired ratio. A common and well-tolerated vehicle for rodents is a mixture of polyethylene glycol 400 (PEG 400) and water, often with a surfactant like Tween 80. For example, a vehicle could be 30% PEG 400, 10% Tween 80, and 60% water (v/v/v).

  • Compound Addition: Gradually add the weighed this compound powder to the vehicle while stirring or vortexing.

  • Solubilization: Continue to mix until the compound is fully dissolved. Sonication or gentle warming may be employed to facilitate dissolution.

  • pH Adjustment (Optional but Recommended): Since the compound is acidic, its solubility will increase at a higher pH. The pH of the final formulation can be adjusted to a physiologically acceptable range (typically pH 5-8) using a suitable base, such as a dilute sodium hydroxide solution[3][9]. This should be done cautiously while monitoring for any precipitation.

  • Final Preparation: Ensure the final formulation is a clear solution before administration.

Lipid-Based Formulations

Lipid-based formulations, such as solutions in oil or self-emulsifying drug delivery systems (SEDDS), can significantly enhance the oral bioavailability of poorly water-soluble compounds[10][11][12]. These formulations can improve drug solubilization in the gut and facilitate lymphatic transport.

Protocol 3: Preparation of a Simple Lipid-Based Solution

  • Excipient Selection: Choose a suitable lipid vehicle, such as medium-chain triglycerides (MCT) or sesame oil.

  • Solubility Determination: Determine the solubility of this compound in the selected lipid vehicle to ensure the desired dose can be achieved in a reasonable administration volume.

  • Formulation Preparation: Add the weighed compound to the lipid vehicle and mix, using heat if necessary and if the compound is heat-stable, until a clear solution is obtained.

  • Administration: This solution can be administered directly by oral gavage.

Protocol 4: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

  • Component Selection: Select an oil phase (e.g., Capryol 90), a surfactant (e.g., Cremophor EL or Kolliphor RH40), and a co-solvent (e.g., Transcutol HP or PEG 400).

  • Formulation Optimization: Prepare various ratios of oil, surfactant, and co-solvent to identify a mixture that forms a stable and fine emulsion upon dilution with water.

  • Drug Incorporation: Dissolve the this compound in the optimized SEDDS pre-concentrate.

  • Characterization: The resulting formulation should be characterized for its self-emulsification properties, droplet size, and drug precipitation upon dilution.

Aqueous Suspensions

If a solution cannot be achieved at the desired concentration, an aqueous suspension may be a viable alternative.

Protocol 5: Preparation of an Aqueous Suspension for Oral Gavage

  • Vehicle Preparation: Prepare an aqueous vehicle containing a suspending agent to increase viscosity and prevent rapid settling of the drug particles. A common vehicle is 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) in purified water. A wetting agent, such as 0.1% (v/v) Tween 80, can be included to improve the dispersibility of the hydrophobic drug powder.

  • Particle Size Reduction (Optional but Recommended): To improve the dissolution rate, the particle size of the this compound can be reduced by micronization.

  • Suspension Preparation: Gradually add the drug powder to the vehicle while homogenizing or stirring vigorously to ensure a uniform dispersion.

  • Homogeneity: Maintain continuous stirring during dosing to ensure dose uniformity.

InVivo_Formulation_Strategies cluster_strategies Oral Formulation Strategies cluster_solution Solution-Based Approaches cluster_lipid Lipid-Based Approaches cluster_suspension Suspension-Based Approach solution Solution cosolvent Co-solvent/Surfactant (e.g., PEG 400, Tween 80) solution->cosolvent lipid Lipid-Based oil_solution Oil Solution (e.g., MCT) lipid->oil_solution sedds SEDDS lipid->sedds suspension Suspension aqueous_susp Aqueous Suspension (e.g., 0.5% Methylcellulose) suspension->aqueous_susp

In Vivo Oral Formulation Strategies

Characterization and Quality Control of Formulations

Once a formulation has been prepared, it is essential to characterize it to ensure its quality and performance.

Table 2: Analytical Methods for Formulation Characterization

ParameterMethodPurpose
Appearance Visual InspectionTo check for clarity (solutions), phase separation (emulsions), or excessive settling (suspensions).
pH pH meterTo ensure the formulation is within a physiologically acceptable range.
Content Uniformity HPLCTo verify that the concentration of the active ingredient is consistent throughout the formulation, which is particularly important for suspensions.
Stability HPLCTo assess the chemical stability of the compound in the formulation over time and under different storage conditions.
Droplet Size Dynamic Light Scattering (DLS)For lipid-based emulsions and SEDDS, to determine the size of the dispersed droplets, which can influence absorption.
Viscosity Viscometer/RheometerFor suspensions, to ensure the formulation is suitable for oral gavage and that particle settling is minimized.

Conclusion

The successful biological evaluation of this compound is critically dependent on the development of an appropriate formulation that addresses its poor aqueous solubility. For in vitro studies, a DMSO-based stock solution is a reliable and convenient approach. For in vivo oral administration, a range of strategies, from co-solvent and surfactant solutions to lipid-based systems and aqueous suspensions, can be employed to enhance bioavailability. The selection of the optimal formulation should be guided by pre-formulation data, the intended dose, and the specific requirements of the biological study. The protocols and strategies outlined in this guide provide a robust starting point for researchers to develop effective and reproducible formulations, thereby enabling the thorough investigation of the therapeutic potential of this promising compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid (CAS 845885-82-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide troubleshooting advice and frequently asked questions in a direct, question-and-answer format, grounded in established scientific principles and practical laboratory experience.

Compound Profile

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂S[1]
Molecular Weight 239.68 g/mol [1]
Appearance White to off-white powder[1]
Melting Point Approximately 206°C[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Issues

Question 1: My compound will not dissolve in any single solvent I try for recrystallization. What should I do?

This is a common challenge with polar, aromatic carboxylic acids. The key is to use a mixed-solvent system. The ideal solvent pair will have one solvent in which the compound is soluble (ideally at elevated temperatures) and another in which it is insoluble (the anti-solvent).

Probable Cause: The high crystallinity and polarity of the thiazole carboxylic acid functionality, combined with the chlorophenyl group, result in poor solubility in many common single solvents.

Solution:

Step-by-Step Protocol for Mixed-Solvent Recrystallization:

  • Solvent Screening:

    • Begin by testing the solubility of a small amount of your crude product in various solvents at room temperature and with gentle heating. Good candidate "soluble" solvents for this compound class include ethanol, methanol, and acetone. Good "anti-solvents" are typically less polar, such as water, hexane, or heptane.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the hot "soluble" solvent (e.g., ethanol).

    • While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until you observe persistent cloudiness.

    • If you add too much anti-solvent, clarify the solution by adding a small amount of the hot "soluble" solvent until it becomes clear again.

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

    • For maximum yield, you can further cool the flask in an ice bath.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry thoroughly.

Question 2: My compound "oils out" during recrystallization instead of forming crystals. How can I prevent this?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the impurities is significantly lower than that of the pure compound.

Probable Cause: The solution is too concentrated, or the cooling process is too rapid. The presence of certain impurities can also promote oiling out.

Solution:

  • Use a more dilute solution: Add more of the "soluble" solvent to the hot mixture before adding the anti-solvent.

  • Slower cooling: Ensure the solution cools to room temperature undisturbed. You can insulate the flask to slow the cooling rate.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. This can provide a surface for nucleation and induce crystallization.

  • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.

Column Chromatography Challenges

Question 3: My compound streaks badly on a silica gel TLC plate and I get poor separation during column chromatography. What is happening?

This is a classic issue when purifying polar, acidic compounds on silica gel. The carboxylic acid group strongly and sometimes irreversibly interacts with the acidic silanol groups (Si-OH) on the silica surface, leading to band tailing and poor resolution.

Probable Cause: Strong acidic-basic interactions between the carboxylic acid and the silica gel stationary phase.

Solution:

Workflow for Optimizing Column Chromatography of Acidic Compounds:

workflow start Crude Product tlc Run TLC with Standard Eluent (e.g., EtOAc/Hexane) start->tlc streaking Observe Streaking? tlc->streaking no_streaking Good Separation streaking->no_streaking No add_acid Add 1-2% Acetic Acid to Eluent streaking->add_acid Yes run_column Run Column with Acid-Modified Eluent no_streaking->run_column add_acid->run_column collect Collect Fractions run_column->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Decision workflow for troubleshooting column chromatography.

Step-by-Step Protocol for Acid-Modified Column Chromatography:

  • Solvent System Selection:

    • Develop your eluent system using TLC. A good starting point for this class of compounds is a mixture of ethyl acetate and hexane.

  • Acidification:

    • To your chosen eluent, add a small amount of a volatile acid, typically 1-2% acetic acid or formic acid. This protonates the carboxylate form of your compound, reducing its interaction with the silica gel and minimizing tailing.

  • Column Packing:

    • Pack your silica gel column using the acid-modified eluent.

  • Loading and Elution:

    • Dissolve your crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column with the acid-modified solvent system, collecting fractions and monitoring by TLC.

Alternative Stationary Phases: If acid modification is not effective, consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica like C18 (reverse-phase chromatography).

General Purification and Isolation

Question 4: My reaction is complete, but I am having trouble isolating the product from the reaction mixture. What is a good general workup procedure?

For compounds synthesized via the Hantzsch thiazole synthesis, a common and effective workup involves pH adjustment to precipitate the product.

Probable Cause: The product may be soluble in the reaction solvent, and impurities may be co-precipitating.

Solution:

Step-by-Step Protocol for pH-Controlled Precipitation:

  • Solvent Removal: If your reaction was performed in an organic solvent, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Dissolution: Dissolve the residue in a basic aqueous solution, such as 1M sodium hydroxide or sodium carbonate. Your carboxylic acid product should deprotonate and dissolve as its sodium salt. Many organic impurities will remain insoluble.

  • Filtration: Filter the basic solution to remove any insoluble impurities.

  • Precipitation: Slowly add a strong acid, such as 1M hydrochloric acid, to the filtrate with stirring until the pH is in the range of 1.5-2.5.[2] This will protonate your product, causing it to precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any remaining salts, and dry.

This procedure often yields a product of significantly higher purity that can then be further purified by recrystallization if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a sample of this compound synthesized via the Hantzsch reaction?

A1: The common impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • 3-chlorobenzaldehyde (or the corresponding α-haloketone).

    • Thioamide derivative.

  • Intermediates: Incomplete cyclization or dehydration can leave thiazoline intermediates.

  • Side-Products:

    • Self-condensation products of the α-haloketone.

    • Formation of isomeric thiazoles if an unsymmetrical thioamide is used.[3]

The purification strategies outlined in this guide are designed to remove these common impurities.

Q2: My purified product has a lower melting point than the reported ~206°C. Does this indicate impurity?

A2: Yes, a depressed and broadened melting point range is a strong indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. For comparison, the similar compound 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid has a reported melting point of 187-190°C.[4] If your melting point is significantly lower and the range is broad, further purification is recommended.

Q3: Is this compound thermally stable?

A3: While the melting point is relatively high, prolonged exposure to high temperatures, especially in the presence of impurities, can lead to decomposition. It is advisable to use the lowest effective temperatures for recrystallization and to dry the final product under vacuum at a moderate temperature (e.g., 40-50°C).

Q4: What is the expected solubility of this compound in common organic solvents?

SolventExpected Solubility
WaterInsoluble
Hexane/HeptaneInsoluble
DichloromethaneSparingly soluble
Ethyl AcetateSparingly to moderately soluble
AcetoneModerately soluble
Ethanol/MethanolSoluble, especially with heating
DMSO/DMFFreely soluble

This table provides a starting point for solvent selection in your purification protocols.

Workflow for Selecting a Purification Strategy:

purification_strategy start Crude Product purity_check Assess Purity (TLC, mp) start->purity_check high_purity High Purity (>95%) purity_check->high_purity High low_purity Low Purity (<95%) purity_check->low_purity Low recrystallization Recrystallization high_purity->recrystallization precipitation pH-Controlled Precipitation low_purity->precipitation column Column Chromatography low_purity->column Complex Mixture precipitation->recrystallization final_product Pure Product recrystallization->final_product column->final_product

Caption: A decision tree for selecting the appropriate purification strategy.

References

Optimizing reaction conditions for the synthesis of 2-arylthiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-arylthiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Thiazole rings are prevalent in pharmaceuticals, making their efficient synthesis a critical task in drug discovery and development.[1][2][3] This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: Which is the most reliable method for synthesizing 2-arylthiazoles?

The Hantzsch thiazole synthesis , first described in 1887, remains the most common and generally reliable method.[4] It involves the condensation of an α-haloketone with a thioamide.[1][4] This method is high-yielding, straightforward to perform, and utilizes readily available starting materials.[1]

However, the "best" method is always substrate-dependent. For highly functionalized or sensitive substrates, alternative methods might be more suitable. These include:

  • Cook-Heilbron Synthesis: This route uses α-aminonitriles and carbon disulfide.[5]

  • Modern Catalytic Methods: Various newer methods utilize catalysts, such as copper, to achieve C-H arylation or condensation reactions under milder conditions.[6] Some protocols also employ microwave irradiation or ultrasonic agitation to improve yields and reduce reaction times.[7]

Q2: What is the fundamental mechanism of the Hantzsch synthesis? Why is it important to understand?

Understanding the mechanism is crucial for effective troubleshooting. The reaction proceeds through a well-established pathway:

  • Nucleophilic Attack (SN2): The sulfur atom of the thioamide, acting as a nucleophile, attacks the electrophilic carbon of the α-haloketone. This displaces the halide to form an S-alkylated intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the thiazole ring. The aromaticity of the final product is a significant driving force for the reaction.[8]

Knowing these steps helps diagnose issues. For example, if no reaction occurs, the initial SN2 step may be failing. If an acyclic intermediate is isolated, the cyclization or dehydration step is likely the bottleneck.

Hantzsch_Mechanism Thioamide Ar-C(=S)NH₂ (Thioamide) Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 1. Sₙ2 Attack Haloketone R-C(=O)CH₂-X (α-Haloketone) Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 2. Intramolecular    Cyclization Product 2-Arylthiazole Intermediate2->Product 3. Dehydration    (-H₂O)

Caption: The Hantzsch Thiazole Synthesis Mechanism.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low or No Product Yield

Q: My reaction has run overnight, but TLC/LC-MS analysis shows only starting material or a very low yield of the desired 2-arylthiazole. What went wrong?

This is a common issue that can stem from several factors. A logical, step-by-step diagnosis is key.

Low_Yield_Troubleshooting Start Low or No Yield CheckReagents 1. Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions 2. Assess Reaction Conditions Start->CheckConditions CheckWorkup 3. Evaluate Workup & Purification Start->CheckWorkup ReagentPurity Is α-haloketone fresh? Is thioamide pure? CheckReagents->ReagentPurity Stoichiometry Is stoichiometry correct? (Often 1:1 or slight excess of thioamide) CheckReagents->Stoichiometry SolventChoice Is the solvent appropriate? (e.g., EtOH, MeOH, DMF) CheckConditions->SolventChoice TempTime Is temperature/time sufficient? (Reflux is common) CheckConditions->TempTime Base Is a base needed/used? (For thioamides from primary amides) CheckConditions->Base Extraction Is product water-soluble? Did you check aqueous layer? CheckWorkup->Extraction Precipitation Did product precipitate? Was filtration effective? CheckWorkup->Precipitation

Caption: Troubleshooting workflow for low reaction yields.

Detailed Analysis & Solutions:

  • Cause A: Reagent Instability, especially the α-Haloketone.

    • Explanation: α-Haloketones, particularly α-bromoketones, can be lachrymatory and unstable upon storage. They can degrade, leading to lower effective concentrations and the introduction of impurities.

    • Solution:

      • Verify Purity: Check the purity of the α-haloketone by ¹H NMR or GC-MS before use.

      • Use Fresh: If possible, use freshly prepared or newly purchased α-haloketone.

      • Proper Storage: Store α-haloketones in a cool, dark place under an inert atmosphere.

  • Cause B: Suboptimal Solvent and Temperature.

    • Explanation: The reaction requires sufficient thermal energy to overcome the activation barriers for cyclization and dehydration. The solvent must also fully solubilize the reactants.

    • Solution:

      • Solvent Choice: Ethanol is a common and effective solvent. For less reactive substrates, higher-boiling solvents like n-butanol or DMF can be beneficial.[7]

      • Temperature: Most Hantzsch syntheses require heating, often to the reflux temperature of the solvent.[7] If you are running the reaction at room temperature, heating is the first parameter to adjust.

      • Reaction Time: Ensure the reaction has been allowed to run for a sufficient duration (typically 2-24 hours). Monitor by TLC or LC-MS until the starting material is consumed.

  • Cause C: Incorrect Stoichiometry.

    • Explanation: While a 1:1 stoichiometry is typical, a slight excess (1.1-1.2 equivalents) of the thioamide can sometimes push the reaction to completion, especially if the thioamide is not perfectly pure.

    • Solution: Perform a small-scale trial using 1.2 equivalents of the thioamide to see if the yield improves.

Problem 2: Formation of Significant Side Products

Q: I've formed my product, but the reaction mixture is complex, showing multiple spots on the TLC plate. What are these impurities and how can I avoid them?

Side product formation often points to issues with the stability of intermediates or alternative reaction pathways.

  • Side Product A: Dimerization of the α-Haloketone.

    • Explanation: Under basic conditions or prolonged heating, α-haloketones can self-condense.

    • Prevention: Add the thioamide and α-haloketone together before heating. If a base is required, add it slowly at a lower temperature.

  • Side Product B: Hydrolysis of the Thioamide.

    • Explanation: If there is excess water in the reaction and it is run for extended periods at high temperatures, the thioamide can hydrolyze back to the corresponding amide.

    • Prevention: Use anhydrous solvents. While the reaction produces water, starting with excess water can favor hydrolysis.

  • Side Product C: Formation of an Oxazole.

    • Explanation: If the starting thioamide is impure and contains the corresponding amide, the amide can react with the α-haloketone via the Robinson-Gabriel synthesis to form an oxazole impurity.

    • Prevention: Ensure the purity of your thioamide starting material.

Problem 3: Difficulty with Product Purification

Q: My reaction appears to have worked, but I'm struggling to isolate a pure product from the crude mixture.

Purification strategies depend heavily on the physical properties of your specific 2-arylthiazole.

  • Strategy 1: Precipitation and Filtration.

    • Explanation: Many 2-arylthiazoles are poorly soluble in aqueous solutions.[1] After the reaction is complete (often in an alcohol solvent), pouring the mixture into a beaker of water or a dilute sodium carbonate solution can precipitate the product.[1]

    • Protocol:

      • Cool the reaction mixture to room temperature.

      • Pour the mixture into a beaker containing a 5% aqueous sodium carbonate (Na₂CO₃) solution (approx. 4-5 times the volume of the reaction solvent).[1]

      • Stir for 15-30 minutes to allow for full precipitation.

      • Collect the solid product by vacuum filtration through a Büchner funnel.

      • Wash the filter cake with ample water to remove inorganic salts and water-soluble impurities.[1]

      • Air-dry the solid product.[1]

  • Strategy 2: Column Chromatography.

    • Explanation: If precipitation does not yield a pure product, silica gel column chromatography is the standard method.

    • Solvent System Selection: The polarity of the eluent is critical. A common starting point is a mixture of ethyl acetate and a nonpolar solvent like hexanes or petroleum ether.[1] A typical mobile phase might be 50% ethyl acetate / 50% hexane.[1] Use TLC to determine the optimal solvent ratio that provides good separation between your product and impurities.

    • Tip: If your product is basic (e.g., contains a free amino group), adding a small amount of triethylamine (e.g., 1%) to the eluent can prevent streaking on the column.

  • Strategy 3: Acid-Base Extraction.

    • Explanation: The thiazole nitrogen is weakly basic (pKa of conjugate acid ≈ 2.5).[5] This allows for separation from non-basic impurities.

    • Protocol:

      • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

      • Extract with a dilute acid (e.g., 1M HCl). The basic thiazole product will move to the aqueous layer.

      • Separate the layers.

      • Wash the acidic aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.

      • Basify the aqueous layer with a base (e.g., 1M NaOH) until the product precipitates or can be extracted back into an organic solvent.

Reference Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example for the synthesis of a simple 2-arylthiazole and can be adapted for other substrates.[1]

Table 1: Reagents and Quantities

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
2-Bromoacetophenone199.055.00.995 g1.0
Thiourea76.127.50.571 g1.5
Methanol--5 mL-
5% aq. Na₂CO₃--20 mL-

Step-by-Step Procedure:

  • Reaction Setup: In a 20 mL scintillation vial or round-bottom flask equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]

  • Solvent Addition: Add methanol (5 mL) to the vial.[1]

  • Heating: Place the vial on a hot plate and heat the mixture with stirring. A temperature setting of approximately 100°C is suitable for methanol to reflux gently.[1]

  • Reaction Time: Stir the reaction at reflux for 30-60 minutes. Monitor the reaction progress by TLC until the 2-bromoacetophenone spot is no longer visible.[1]

  • Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.[1]

  • Precipitation (Workup): Pour the cooled reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl or stir the mixture to mix thoroughly. A solid precipitate should form.[1]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the filter cake thoroughly with water to remove any residual salts.[1]

  • Drying: Spread the collected solid on a tared watch glass and allow it to air dry completely.[1]

  • Characterization: Once dry, determine the mass, percent yield, and melting point. Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, MS).[1]

References

Addressing instability of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for Addressing instability of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid in solution.

Introduction

This compound (CAS 845885-82-7) is a critical building block and intermediate in pharmaceutical research and drug development, valued for its role in the synthesis of novel therapeutic agents.[1] Its structure, which combines a thiazole ring, a carboxylic acid moiety, and a chlorophenyl group, provides a versatile scaffold for creating complex bioactive molecules.

However, researchers frequently encounter challenges with the compound's limited solubility and stability in solution, which can compromise experimental reproducibility, analytical accuracy, and the overall integrity of drug development programs. This guide provides in-depth troubleshooting advice, protocols, and scientific rationale to help you navigate and overcome these stability issues effectively.

Frequently Asked Questions & Troubleshooting Guides

Q1: My compound is precipitating out of my aqueous buffer. How can I improve its solubility?

A1: Root Cause Analysis & Mitigation Strategies

Precipitation is a common issue stemming from the compound's poor aqueous solubility, a characteristic feature of many carboxylic acid-containing drugs.[2] The primary driver is the pH-dependent ionization of the carboxylic acid group. At a pH below its acid dissociation constant (pKa), the group is protonated (-COOH), rendering the molecule neutral and significantly less water-soluble. Above the pKa, it deprotonates to the highly soluble carboxylate anion (-COO⁻).

Troubleshooting Workflow:

start Precipitation Observed in Aqueous Solution ph_check Is solution pH > pKa? (Estimate pKa ~3-4) start->ph_check adjust_ph Action: Adjust pH Increase pH to > 6.0 using a buffer (e.g., PBS at pH 7.4). ph_check->adjust_ph No add_cosolvent Action: Introduce Co-solvent Titrate with a water-miscible organic solvent (e.g., DMSO, Ethanol). ph_check->add_cosolvent Yes reassess1 Precipitation Resolved? adjust_ph->reassess1 reassess1->add_cosolvent No success Success: Solution is Stable reassess1->success Yes reassess2 Precipitation Resolved? add_cosolvent->reassess2 reassess2->success Yes advanced Consider Advanced Formulation (e.g., Cyclodextrins, SEDDS) reassess2->advanced No

Caption: Decision workflow for addressing compound precipitation.

Recommended Actions:

  • pH Modification (First Line): This is the most effective initial step. Since most drug molecules are weak acids or bases, adjusting the pH can significantly improve solubility.[3] For this carboxylic acid, ensure your aqueous solution is buffered to a pH well above its estimated pKa.

    • Protocol: Prepare a stock solution in a minimal amount of DMSO. Dilute this stock into an aqueous buffer such as a phosphate-buffered saline (PBS) to maintain a physiological pH of ~7.4.[3] This ensures the carboxylic acid is in its deprotonated, more soluble salt form.[4]

  • Employ Co-solvents (Second Line): If pH adjustment alone is insufficient, the use of water-miscible organic co-solvents can disrupt the crystal lattice energy and improve solvation.[3]

    • Protocol: Prepare solutions using a mixture of buffer and an organic solvent. Start with a low percentage of the organic phase and increase as needed.

Co-SolventStarting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)1-10%Potent solvent; be mindful of potential cellular toxicity in assays.
Ethanol5-20%Good biocompatibility; may be less effective for highly insoluble compounds.
Polyethylene Glycol 400 (PEG 400)10-30%Commonly used in preclinical formulations to improve solubility.[3]
  • Advanced Formulation Strategies: For persistent solubility issues, particularly in later-stage development, more advanced techniques may be necessary. These include the use of cyclodextrins to form inclusion complexes or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[2][4][5]

Q2: I'm observing new peaks in my HPLC analysis after storing my solution. What are the likely degradation pathways?

A2: Understanding the Chemical Vulnerabilities

The structure of this compound contains several functional groups susceptible to degradation under common experimental and storage conditions. Forced degradation studies, which intentionally stress a compound, are essential for identifying these pathways.[6][7]

Potential Degradation Pathways:

cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent This compound Acid Strong Acid (HCl) Base Strong Base (NaOH) Oxidation Oxidizing Agent (H₂O₂) Light UV/Vis Light Heat Elevated Temperature Hydrolysis Hydrolytic Cleavage (Thiazole Ring Opening) Acid->Hydrolysis Base->Hydrolysis OxidationProd Oxidative Products (e.g., N-oxides, S-oxides) Oxidation->OxidationProd Photo Photodegradation Products (e.g., via cycloaddition) Light->Photo Decarboxylation Decarboxylated Product Light->Decarboxylation Heat->Decarboxylation

Caption: Potential degradation pathways under various stress conditions.

  • Hydrolysis: The thiazole ring, while aromatic, can be susceptible to cleavage under harsh acidic or basic conditions.[8] This is a critical parameter to test in forced degradation studies.

  • Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation (e.g., to a sulfoxide or sulfone), especially in the presence of oxidizing agents or dissolved oxygen.[8]

  • Photodegradation: Thiazole-containing compounds with aryl substituents can undergo photo-degradation.[9] One documented mechanism involves a reaction with singlet oxygen via a [4+2] cycloaddition, leading to an unstable endoperoxide that rearranges into degradation products.[9] Aromatic carboxylic acids can also be sensitive to UV radiation.[10][11]

  • Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) when exposed to heat or UV light, although they are generally stable under hydrothermal conditions below 300°C.[12][13]

Q3: How should I design an experiment to systematically investigate the stability of my compound?

A3: Protocol for a Forced Degradation Study

A forced degradation study is a systematic way to identify the intrinsic stability of a molecule by exposing it to conditions more severe than those it would typically encounter.[6] This is a regulatory requirement and a scientific necessity during drug development.[7]

Objective: To identify the primary degradation pathways and develop a stability-indicating analytical method.

Experimental Workflow:

prep 1. Prepare Stock Solution (e.g., in Acetonitrile or Methanol) aliquot 2. Aliquot & Apply Stress Conditions prep->aliquot sample 3. Sample at Timepoints (e.g., 0, 2, 6, 24, 48 hrs) aliquot->sample quench 4. Quench Reaction (Neutralize pH, cool down) sample->quench analyze 5. Analyze Samples (HPLC-UV, LC-MS) quench->analyze data 6. Analyze Data (Calculate % Degradation, Identify Degradants) analyze->data

Caption: Workflow for conducting a forced degradation study.

Step-by-Step Protocol:

  • Prepare a Stock Solution: Dissolve the compound in a suitable organic solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Dilute the stock solution into the stressor solutions. Aim for a target of 5-20% degradation to ensure degradation products are detectable without being overly complex.

Stress ConditionReagent / SetupTypical Conditions
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)Room Temperature or 60°C
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)Room Temperature
Oxidation 3-6% Hydrogen Peroxide (H₂O₂)Room Temperature
Thermal Store solution in a calibrated oven60-80°C
Photolytic Expose solution to lightICH Q1B Option 2: >1.2 million lux hours and >200 watt hours/m²
Control Diluent onlyStore protected from light at 2-8°C
  • Sampling: At predetermined time points (e.g., 0, 2, 6, 24, 48 hours), withdraw an aliquot from each stress condition.

  • Quenching: Stop the degradation process. For acid/base samples, neutralize with an equimolar amount of base/acid. For thermal samples, place them in an ice bath.

  • Analysis: Analyze all samples, including the t=0 and control samples, using a stability-indicating HPLC method. The method should be capable of resolving the parent peak from all generated degradation peaks.[8] Use LC-MS to obtain mass information on any significant new peaks to aid in structural elucidation.[9]

Q4: What are the best practices for preparing and storing stock solutions to maximize stability?

A4: Proactive Measures for Preservation

Proper handling and storage are critical to prevent inadvertent degradation and ensure the reliability of your experimental results.

  • Solvent Choice: For long-term storage, use a high-purity, anhydrous aprotic solvent like DMSO or DMF. Avoid protic solvents like methanol or ethanol, which can participate in degradation reactions (e.g., esterification) over long periods.

  • Protection from Light: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to prevent photolytic degradation.[1]

  • Temperature Control: Store stock solutions at -20°C or, for maximum longevity, at -80°C.[1]

  • Inert Atmosphere: For highly sensitive compounds, after dissolving the solid, blanket the headspace of the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes the risk of oxidation.

  • Aliquoting: Prepare single-use aliquots from the main stock solution. This practice avoids repeated freeze-thaw cycles, which can accelerate degradation and introduce moisture into the stock.

  • pH Control for Aqueous Solutions: If you must store aqueous working solutions, ensure they are prepared in a buffer that maintains a pH where the compound is most stable (typically near neutral, pH 6-8), as determined from your forced degradation study.

References

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with thiazole-containing compounds. This guide is designed to help you navigate the common challenges and sources of variability that can arise during in vitro and cell-based assays involving this important class of molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying rationale to empower you to make informed decisions and obtain robust, reproducible data.

The thiazole scaffold is a valuable privileged structure in drug discovery, found in numerous biologically active agents.[1][2][3] However, its physicochemical properties can also present unique challenges, often leading to inconsistent results, false positives, or false negatives. This guide, presented in a question-and-answer format, will address the most frequently encountered issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Compound Handling and Solubility

Question 1: My thiazole compound shows poor solubility in my aqueous assay buffer, leading to high variability between replicates. What should I do?

Answer: This is one of the most common issues. The heterocyclic and often aromatic nature of thiazole derivatives can lead to low aqueous solubility.[4] Simply observing a clear solution by eye is often not sufficient, as microprecipitates can significantly impact your results.

Underlying Cause: Poor solubility leads to an unknown and inconsistent concentration of the compound in your assay, causing high variability.[5][6] The compound "crashing out" of solution is a primary source of experimental irreproducibility.

  • Start with the Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power and miscibility with water.[4]

  • Control the Final Solvent Concentration: When diluting the stock into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <0.5% v/v) and consistent across all wells.[4] High concentrations of solvents like DMSO can be toxic to cells or inhibit enzyme activity.[5] Always include a vehicle control (buffer with the same final DMSO concentration but no compound) in your experiments.

  • Perform a Solubility Test: Before running your main assay, perform a simple solubility test. Prepare the highest intended concentration of your compound in the final assay buffer. Let it sit for the duration of your assay, then centrifuge at high speed. Analyze the supernatant by HPLC or UV-Vis spectroscopy to determine the actual soluble concentration.

  • Consider Advanced Solubilization Strategies: If co-solvents are insufficient or interfere with the assay, consider these options:

    • Use of Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Triton X-100 or Tween-20 can help maintain solubility and prevent aggregation.[7]

    • Formulation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic compounds and increase their aqueous solubility.

  • Weigh the desired amount of your thiazole compound in a sterile, appropriate vial.

  • Add 100% DMSO to achieve a high-concentration stock (e.g., 10-30 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) can assist, but be mindful of compound stability.[4]

  • For the assay, perform serial dilutions of this stock solution into the final assay buffer. Ensure vigorous mixing at each dilution step.

  • Visually inspect the final dilutions for any signs of precipitation (cloudiness or particulates).[6]

Category 2: Non-Specific Inhibition & Assay Artifacts

Many thiazole-containing molecules are identified as Pan-Assay Interference Compounds (PAINS), which appear as "hits" in many different high-throughput screens through non-specific mechanisms rather than direct modulation of the intended target.[8][9]

Question 2: My thiazole compound shows potent inhibition in my enzyme assay, but the dose-response curve is unusually steep and results are not reproducible. Could this be an artifact?

Answer: Yes, this is a classic sign of non-specific inhibition due to compound aggregation. Many organic molecules, including thiazoles, can form colloidal aggregates at micromolar concentrations in aqueous buffers.[7][10] These aggregates can sequester and inhibit enzymes non-specifically, leading to false-positive results.[11][12]

Underlying Cause: The compound forms particles that create a large surface area for proteins to adsorb to and denature, leading to a loss of activity. This is not a true 1:1 interaction with the target's active site.

Caption: Workflow to diagnose aggregation-based assay interference.

  • Run your standard inhibition assay in parallel with an identical assay that includes a non-ionic detergent, such as 0.01% (v/v) Triton X-100, in the assay buffer.[7]

  • Ensure the detergent is added to the buffer before the addition of your test compound.

  • Compare the IC50 values obtained in the presence and absence of the detergent.

  • Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of detergent strongly suggests that the observed inhibition was caused by aggregation. True inhibitors should show little to no change in potency.

Table 1: Interpreting Detergent Counter-Screen Results

ObservationInterpretationNext Steps
IC50 increases >10-fold with detergent High likelihood of aggregation-based inhibition.Deprioritize compound, use Dynamic Light Scattering (DLS) for confirmation.
IC50 increases 2- to 10-fold with detergent Possible aggregation.Further validation needed. Perform enzyme titration counter-screen.[10]
IC50 is unchanged (<2-fold difference) Aggregation is unlikely to be the primary mechanism of inhibition.Proceed to investigate other interference mechanisms.

Question 3: My hit from a fluorescence-based assay is not showing activity in a secondary assay with a different readout. Why?

Answer: This discrepancy often points to direct compound interference with the assay technology itself. Thiazole rings are aromatic and can possess intrinsic optical properties that interfere with fluorescence or absorbance-based readouts.[8][13]

Underlying Causes:

  • Autofluorescence: The compound itself fluoresces at the same wavelengths used for your assay's reporter dye, leading to a false-positive signal.[14]

  • Fluorescence Quenching: The compound absorbs the excitation or emitted light from your fluorophore, reducing the signal and leading to a false-negative result.[5][14]

  • Colorimetric Interference: The compound absorbs light at the wavelength used for detection in an absorbance-based assay (e.g., MTT), confounding the results.[8]

Caption: Diagnostic workflow for identifying optical assay interference.

  • Prepare a Compound-Only Plate: Create a serial dilution of your thiazole compound in the final assay buffer in the same type of microplate used for your primary assay.

  • Include Controls: Have wells with buffer only as a negative control.

  • Omit Assay Reporter: Do not add the fluorescent probe, cells, or target enzyme to this plate.

  • Incubate: Incubate the plate under the same conditions (time, temperature) as your main experiment.

  • Measure Fluorescence: Read the plate on a microplate reader using the identical excitation/emission wavelengths and gain settings as your primary assay.[14]

  • Analyze: A compound-dependent increase in signal significantly above the buffer-only control indicates autofluorescence.

Question 4: I've ruled out aggregation and optical interference, but my results are still inconsistent, especially in assays with long incubation times or those containing thiols (like DTT or Cysteine). What else could be the problem?

Answer: You may be observing effects from compound reactivity or instability. The thiazole ring and its substituents can be chemically reactive, leading to covalent modification of proteins or degradation in the assay buffer.[1][15]

Underlying Causes:

  • Thiol Reactivity: Some thiazole derivatives can react with free thiols, such as cysteine residues on a target protein or reducing agents like DTT in the buffer. This can lead to irreversible inhibition or compound degradation.[1]

  • Redox Cycling: Compounds can undergo redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide, which can non-specifically damage proteins and interfere with assay readouts, especially those involving redox-sensitive dyes.[1][15]

  • Hydrolytic Instability: The compound may be unstable in aqueous buffer and degrade over the course of the assay, leading to a time-dependent loss of activity.[1]

  • Metal Chelation: The nitrogen and sulfur atoms of the thiazole ring can chelate metal ions.[16][17] If your assay is dependent on specific metal cofactors (e.g., Zn²⁺, Mg²⁺), chelation by the compound can cause inhibition that is unrelated to direct target binding.

  • Assess Thiol Reactivity: Run the assay in the presence and absence of a strong reducing agent like DTT (if compatible with your system). A loss of inhibitory activity in the presence of DTT can suggest the compound is reacting with thiols.[1]

  • Check for Redox Activity: Use a counter-screen to detect hydrogen peroxide generation. Several commercial kits are available for this purpose.[15]

  • Evaluate Compound Stability: Incubate the compound in the assay buffer for the full duration of the experiment. At various time points, measure the concentration of the parent compound using LC-MS to check for degradation.[18]

  • Consider Metal Chelation: If your target is a metalloenzyme, investigate whether the observed activity is sensitive to the addition of exogenous metal ions or a strong chelator like EDTA as a control.

Final Recommendations

When working with thiazole compounds, a multi-faceted approach to troubleshooting is essential. Always start by ensuring compound integrity, solubility, and stability.[5][19] Subsequently, systematically rule out common assay artifacts like aggregation and optical interference before concluding that you have a specific, on-target effect. The use of orthogonal assays with different detection methods is the most robust strategy for validating a hit.[14] By applying these principles, you can increase the confidence in your results and avoid pursuing misleading data.

References

Technical Support Center: Strategies to Mitigate Off-Target Effects of 2-Phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with 2-phenylthiazole derivatives. This guide is designed to provide you with in-depth technical insights and actionable strategies to understand, identify, and mitigate off-target effects, a critical challenge in the development of safe and effective therapeutics. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the underlying principles to empower you to make informed decisions in your research.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments with 2-phenylthiazole derivatives, presented in a question-and-answer format.

Issue 1: High levels of cytotoxicity observed in cell-based assays, even at concentrations where the on-target effect is expected to be minimal.

  • Q: My 2-phenylthiazole derivative is showing significant cytotoxicity in my cell line, which seems disproportionate to its intended mechanism of action. What could be the cause, and how can I troubleshoot this?

    A: This is a common challenge that often points towards off-target effects. The observed cytotoxicity could be due to the inhibition of essential cellular kinases or other proteins vital for cell survival.[1] Here’s a systematic approach to dissecting this issue:

    Step 1: Determine the Therapeutic Window. Perform a dose-response curve for both your on-target activity and cytotoxicity. A narrow therapeutic window suggests that off-target effects are occurring at concentrations close to those required for on-target engagement.

    Step 2: Profile Against a Kinase Panel. Many 2-phenylthiazole derivatives are designed as kinase inhibitors.[2] Unintended inhibition of other kinases is a frequent cause of toxicity.[3] A kinome-wide selectivity screen is an essential step to identify these off-target interactions.[1]

    Step 3: Utilize a Structurally-Related Inactive Control. Synthesize or obtain a close analog of your compound that is inactive against your primary target. If this "negative control" still exhibits cytotoxicity, it strongly implicates off-target effects.

    Step 4: Assess Compound Stability and Solubility. Ensure that the observed toxicity is not due to compound precipitation or degradation products, which can have their own toxic profiles.[1][4]

    Experimental Protocol: Kinome-Wide Selectivity Screening

    Objective: To identify the off-target kinase interactions of your 2-phenylthiazole derivative.

    Methodology:

    • Compound Preparation: Prepare your inhibitor at a concentration at least 100-fold higher than its on-target IC50 (e.g., 1-10 µM) to identify even weak off-target binding.

    • Kinase Panel: Engage a commercial service or utilize an in-house platform that offers a broad panel of human kinases (ideally >300).

    • Assay Format: These are typically luminescence-based (e.g., ADP-Glo™) or fluorescence-based assays that measure kinase activity.

    • Data Analysis: The results are usually presented as a percentage of remaining kinase activity compared to a vehicle control. Potent off-target hits are those with low residual activity.

Issue 2: Inconsistent or paradoxical results in cellular signaling pathway analysis.

  • Q: I'm using a 2-phenylthiazole derivative to inhibit a specific kinase in a signaling pathway, but I'm seeing unexpected activation of downstream effectors or activation of compensatory pathways. How do I interpret and address this?

    A: This phenomenon can be a direct consequence of off-target effects or the cell's response to the on-target inhibition. The inhibition of one kinase can lead to the activation of feedback loops or crosstalk with other pathways.[5]

    Troubleshooting Steps:

    • Phosphoproteomics Analysis: This unbiased approach can provide a global view of the signaling changes induced by your compound, potentially revealing the activation of unexpected pathways.

    • Western Blotting for Key Nodes: Probe for the phosphorylation status of key proteins in known compensatory or related signaling pathways.

    • Cellular Thermal Shift Assay (CETSA): This technique can confirm direct target engagement in a cellular context, helping to distinguish between on-target and off-target driven signaling events.[1]

    Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

    Objective: To verify that your 2-phenylthiazole derivative is binding to its intended target within the cell.

    Methodology:

    • Cell Treatment: Treat intact cells with your test compound or a vehicle control.

    • Heating: Lyse the cells and heat the lysates across a range of temperatures (e.g., 40-70°C).

    • Protein Separation: Centrifuge the samples to separate the soluble (unbound) protein from the precipitated (denatured) protein.

    • Protein Detection: Analyze the amount of your target protein remaining in the soluble fraction using Western blotting or ELISA. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.[1]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about mitigating off-target effects of 2-phenylthiazole derivatives.

  • Q1: What are the key structural features of the 2-phenylthiazole scaffold that I should consider modifying to improve selectivity?

    A1: The 2-phenylthiazole core offers several positions for chemical modification to enhance selectivity. Structure-activity relationship (SAR) studies are crucial.[2][6] Key areas for modification include:

    • The Phenyl Ring: Substitutions on the phenyl ring can be tailored to exploit unique features of the target's binding pocket. For instance, adding bulky groups may prevent binding to smaller, off-target pockets.[7]

    • The Thiazole Ring: Modifications at the 4 and 5 positions of the thiazole ring can influence the orientation of the molecule in the binding pocket and introduce new interactions that favor the on-target protein.

    • The Amine Linker (if present): For 2-aminothiazole derivatives, the substituent on the amino group is often a key determinant of selectivity.[8]

  • Q2: How can I use computational tools to predict and mitigate off-target effects of my 2-phenylthiazole derivatives early in the design phase?

    A2: In silico methods are invaluable for early-stage off-target liability assessment.[9] These approaches can save significant time and resources.

    • Ligand-Based Approaches: These methods, such as 2D chemical similarity and Quantitative Structure-Activity Relationship (QSAR), compare your molecule to databases of compounds with known off-target activities.[10]

    • Structure-Based Approaches: If the 3D structure of your target and potential off-targets are known, molecular docking can predict the binding poses and affinities of your compound. This can help identify potential off-target interactions and guide the design of more selective molecules.[11]

    • Multi-Task Deep Learning: Newer machine learning models can predict the activity of small molecules across the entire human kinome, providing a comprehensive in silico selectivity profile.[12]

  • Q3: Are there any general medicinal chemistry strategies that are particularly effective for reducing the off-target effects of 2-phenylthiazole derivatives?

    A3: Yes, several established strategies can be applied:

    • Structure-Guided Design: Utilize co-crystal structures of your lead compound with its target to identify specific interactions that can be enhanced to improve affinity and selectivity.

    • Exploiting Solvent-Exposed Regions: Modifying your compound to interact with the solvent-exposed surface of the target protein can introduce selectivity, as these regions are often less conserved than the active site.

    • Bioisosteric Replacement: Replacing parts of your molecule with chemical groups that have similar physical or chemical properties (bioisosteres) can improve selectivity and other drug-like properties.

    • Allosteric Inhibition: Designing inhibitors that bind to an allosteric site (a site other than the active site) can lead to higher selectivity, as allosteric sites are generally less conserved than active sites.

Data Presentation

Table 1: Hypothetical Kinome Selectivity Profile of a 2-Phenylthiazole Derivative

Kinase TargetOn-Target IC50 (nM)Off-Target KinaseOff-Target IC50 (nM)Selectivity Index (Off-Target/On-Target)
Kinase A10Kinase B10010
Kinase A10Kinase C50050
Kinase A10Kinase D>10,000>1000

This table illustrates how to present selectivity data. A higher selectivity index is desirable.

Visualizations

Diagram 1: Troubleshooting Workflow for High Cytotoxicity

start High Cytotoxicity Observed dose_response Perform Dose-Response (On-Target vs. Cytotoxicity) start->dose_response solubility_check Check Compound Stability & Solubility start->solubility_check narrow_window Narrow Therapeutic Window? dose_response->narrow_window kinome_screen Kinome-Wide Selectivity Screen narrow_window->kinome_screen Yes on_target_toxicity Consider On-Target Toxicity narrow_window->on_target_toxicity No inactive_control Test Inactive Analog kinome_screen->inactive_control off_target_implicated Off-Target Effects Likely inactive_control->off_target_implicated redesign Rational Redesign of Compound off_target_implicated->redesign

Caption: A workflow for diagnosing the cause of high cytotoxicity.

Diagram 2: Strategies to Enhance Selectivity

Strategies Strategies for Improved Selectivity Structure-Guided Design Exploit Solvent-Exposed Regions Bioisosteric Replacement Allosteric Inhibition Outcome Reduced Off-Target Effects Increased Therapeutic Window Strategies->Outcome

Caption: Key medicinal chemistry strategies to improve selectivity.

References

Modifying experimental protocols for reproducible results with 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid

A Guide to Achieving Reproducible Experimental Outcomes

Welcome to the technical support center for this compound (CAS No. 845885-82-7). As researchers and drug development professionals, we understand that achieving consistent and reproducible results is the cornerstone of scientific integrity. Variability in experiments involving small molecules can arise from numerous factors, often starting with the fundamental properties and handling of the compound itself.

This guide is designed to move beyond simple procedural lists. It aims to provide you with the causal explanations behind key protocol steps, empowering you to troubleshoot effectively and design robust, self-validating experiments. We will address the most common challenges encountered with this versatile thiazole derivative, from initial solubilization to validating biological activity.

Section 1: Foundational Knowledge & Compound Handling (FAQs)

This section addresses the critical first steps in working with this compound. Proper handling and preparation are non-negotiable prerequisites for reproducibility.

Q1: What are the essential physical and chemical properties of this compound?

Understanding the fundamental properties of the compound is the first step in designing a successful experiment. Below is a summary of key data for CAS No. 845885-82-7.

PropertyValueSource(s)
CAS Number 845885-82-7[1]
Molecular Formula C₁₀H₆ClNO₂S[1][2]
Molecular Weight 239.68 g/mol [2][3]
Appearance White to off-white solid/powder[1][2]
Melting Point ~206°C[1][4]
Purity (Typical) ≥97% (often verified by HPLC)[1][5]
Primary Hazards Irritant; Harmful if swallowed (Acute Tox. 4)[3]

Q2: How should I properly store and handle this compound to ensure its long-term integrity?

The stability of your starting material directly impacts the consistency of your results. Improper storage can lead to degradation, hydration, or contamination, altering the effective concentration and purity of the compound.

  • Storage Conditions: For maximum stability, the solid compound should be stored at 2-8°C, protected from light, and in a desiccated environment.[1][5] Amber glass vials are preferred over clear vials.

  • Handling: Always handle the compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder. The GHS classification for the isomeric 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid indicates it is harmful if swallowed.[3]

Q3: I am struggling with solubility. What is the recommended procedure for preparing a high-concentration stock solution?

Poor solubility is one of the most frequent causes of experimental variability with small molecules.[6] An incompletely dissolved compound leads to an inaccurate stock concentration, which invalidates all subsequent dilutions and experimental results.

Recommended Protocol for Stock Solution Preparation (10 mM in DMSO):

  • Pre-Weighing Preparation: Allow the vial containing the solid compound to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing: Accurately weigh the desired amount of powder. For 1 mL of a 10 mM stock, you would need 2.397 mg.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous dimethyl sulfoxide (DMSO).

  • Solubilization: Vortex the solution vigorously. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied, but be cautious as excessive heat can degrade the compound.

  • Visual Confirmation: The final stock solution must be a clear, homogenous liquid with no visible precipitate.[6] If particulates persist, the solution may be saturated, and you should prepare a more dilute stock.

  • Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can promote compound precipitation and degradation. Store aliquots at -20°C or -80°C.

Section 2: Troubleshooting Experimental Variability

Even with a properly prepared stock solution, variability can be introduced at multiple stages of an experiment. The key is to systematically identify the source of the inconsistency.

Q4: My biological assay results are highly variable between replicates and experiments. What are the likely causes?

Inconsistent results are a common challenge that can typically be traced to one of three areas: the compound itself, the experimental system (e.g., cell culture), or the assay procedure.[6]

G Variability Sources of Experimental Variability Compound Compound-Related Issues Variability->Compound System System-Related Issues (e.g., Cell Culture) Variability->System Assay Assay-Related Issues Variability->Assay Solubility Poor Solubility / Precipitation Compound->Solubility Stability Degradation in Media Compound->Stability FreezeThaw Freeze-Thaw Cycles Compound->FreezeThaw Passage High Cell Passage Number System->Passage Density Inconsistent Seeding Density System->Density Solvent Solvent Toxicity (e.g., DMSO >0.5%) System->Solvent Time Variable Incubation Times Assay->Time Reagents Inconsistent Reagent Prep Assay->Reagents Instrument Instrument Drift / Calibration Assay->Instrument G Start Start: Observed Biological Effect Step1 Step 1: Determine Cytotoxicity Threshold (e.g., MTT, Trypan Blue Assay) Start->Step1 Decision1 Is the effective concentration significantly below the cytotoxic threshold? Step1->Decision1 Step2 Step 2: Conduct Functional Assays BELOW the cytotoxic concentration Decision1->Step2 Yes Conclusion1 High risk of non-specific toxicity. Re-evaluate or use lower concentrations. Decision1->Conclusion1 No Conclusion2 Proceed with on-target validation studies. Step2->Conclusion2 Step3 Step 3: Validate On-Target Activity SubStepA A) Use structurally different compound with same target Step3->SubStepA SubStepB B) Perform detailed dose-response curve to establish IC50 Step3->SubStepB SubStepC C) Conduct rescue experiment with mutant or overexpressed target Step3->SubStepC Conclusion2->Step3 G Start Experiment Yields Inconsistent/Unexpected Results Check1 Level 1: The 'Rule of Two' Can the result be replicated exactly? Start->Check1 Check1->Start No (Random Error) Action1 Isolate the Problem: Check Foundational Inputs Check1->Action1 Yes Sub1A Re-prepare all buffers/reagents Action1->Sub1A Sub1B Verify cell count and viability Action1->Sub1B Sub1C Check instrument settings/calibration Action1->Sub1C Check2 Did re-checking inputs solve the issue? Action1->Check2 Action2 Isolate the Compound: Prepare Fresh Stock & Working Solutions Check2->Action2 No End_Success Problem Solved. Document the solution. Check2->End_Success Yes Sub2A Use a new aliquot of solid compound Action2->Sub2A Sub2B Follow solubilization protocol carefully Action2->Sub2B Sub2C Visually confirm no precipitation Action2->Sub2C Check3 Did a fresh stock solve the issue? Action2->Check3 Action3 Isolate the System: Assess Experimental Parameters Check3->Action3 No Check3->End_Success Yes Sub3A Use low passage-number cells Action3->Sub3A Sub3B Test for solvent (DMSO) tolerance Action3->Sub3B Sub3C Perform compound stability test (HPLC) Action3->Sub3C End_Fail Problem Persists. Re-evaluate hypothesis or assay design. Action3->End_Fail

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2-(3-chlorophenyl) and 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the thiazole scaffold is a cornerstone, recognized for its presence in a multitude of biologically active compounds. This guide provides a comparative analysis of two isomeric compounds: 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid and 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid. While direct comparative experimental data for these specific molecules is not extensively available in the public domain, this document synthesizes information from structure-activity relationship (SAR) studies on analogous compounds to provide researchers with field-proven insights into their potential biological activities.

Introduction: The Significance of the 2-Phenylthiazole-4-carboxylic Acid Scaffold

The 2-phenyl-1,3-thiazole-4-carboxylic acid core is a privileged structure in drug discovery, known to be a versatile intermediate in the synthesis of compounds with a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The introduction of a chloro-substituent on the phenyl ring can significantly modulate the biological activity of the molecule. The position of this substituent, whether at the meta (3-position) or para (4-position) position, can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

CompoundChemical Structure
This compound
2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid

Synthesis of 2-(Chlorophenyl)-1,3-thiazole-4-carboxylic Acids

The synthesis of these compounds can be achieved through the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compounds, the process would typically involve the reaction of a substituted phenacyl bromide with a thiooxamate.

α-bromoketone Substituted α-bromoacetophenone thiazole_ester Ethyl 2-(chlorophenyl) -1,3-thiazole-4-carboxylate α-bromoketone->thiazole_ester thioamide Ethyl thiooxamate thioamide->thiazole_ester final_product 2-(chlorophenyl)-1,3- thiazole-4-carboxylic acid thiazole_ester->final_product Hydrolysis

General workflow for the Hantzsch synthesis of the target compounds.

Comparative Biological Activity Profile (Based on SAR of Analogous Compounds)

While specific quantitative data for the two title compounds is scarce, we can infer their potential biological activities based on published structure-activity relationship (SAR) studies of similar 2-phenylthiazole derivatives.

Antimicrobial Activity

Thiazole derivatives are known to possess significant antimicrobial properties. The presence and position of a halogen on the phenyl ring can influence this activity.

  • General SAR Insights: Studies on related compounds have shown that the presence of a halogen, such as chlorine, on the phenyl ring can enhance antimicrobial activity. The position of the halogen can affect the potency and spectrum of activity.

  • Positional Isomer Comparison:

    • 2-(4-chlorophenyl) derivative: The para-substitution is a common feature in many biologically active compounds. This position often allows for favorable interactions with the active sites of enzymes or receptors. It is plausible that the 4-chloro isomer exhibits notable antimicrobial activity.

    • 2-(3-chlorophenyl) derivative: The meta-substitution can alter the electronic distribution and steric hindrance of the molecule differently than the para-substitution. In some series of compounds, meta-substituted analogs have shown comparable or even superior activity to their para-counterparts, depending on the specific biological target.

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives is well-documented. The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory effects of novel compounds.

  • General SAR Insights: The phenylthiazole scaffold is a key component of several anti-inflammatory agents. Modifications to the phenyl ring are a common strategy to optimize activity.

  • Positional Isomer Comparison:

    • 2-(4-chlorophenyl) derivative: The 4-chlorophenyl group is present in some known anti-inflammatory compounds, suggesting that this substitution pattern is favorable for this activity.

    • 2-(3-chlorophenyl) derivative: The impact of the 3-chloro substitution on anti-inflammatory activity is less predictable without direct experimental data. However, it is a valid structural modification to explore for optimizing anti-inflammatory potency.

Anticancer Activity

The thiazole ring is a prominent feature in several anticancer drugs. The cytotoxic effects of new thiazole derivatives are often evaluated using in vitro assays like the MTT assay.

  • General SAR Insights: The 2-phenylthiazole moiety has been identified as a promising scaffold for the development of new anticancer agents.

  • Positional Isomer Comparison:

    • 2-(4-chlorophenyl) derivative: The para-chlorophenyl group has been incorporated into various anticancer compounds, indicating its potential to contribute to cytotoxic activity.

    • 2-(3-chlorophenyl) derivative: The meta-position offers a different spatial arrangement of the chloro group, which could lead to differential binding to target proteins involved in cancer cell proliferation.

Table 1: Postulated Biological Activity Comparison

Biological ActivityThis compound2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid
Antimicrobial Potentially active, further investigation required.Potentially active, a common substitution pattern in active compounds.
Anti-inflammatory Potentially active, further investigation required.Potentially active, supported by literature on related compounds.
Anticancer Potentially active, further investigation required.Potentially active, a known feature in some cytotoxic molecules.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of these two compounds, the following standard experimental protocols are recommended.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial and fungal strains.

start Prepare serial dilutions of test compounds inoculate Inoculate with microbial suspension start->inoculate incubate Incubate at optimal temperature and time inoculate->incubate read Determine MIC by visual inspection or spectrophotometry incubate->read seed Seed cancer cells in a 96-well plate treat Treat with varying concentrations of test compounds seed->treat incubate Incubate for a specified period treat->incubate mtt Add MTT reagent incubate->mtt solubilize Solubilize formazan crystals mtt->solubilize measure Measure absorbance at 570 nm solubilize->measure

Comparative Efficacy Analysis: A Thiazole Derivative Versus Standard-of-Care in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of inflammatory disease therapeutics, the quest for novel molecules with improved efficacy and safety profiles is perpetual. While the specific compound 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid is primarily recognized as a chemical intermediate in pharmaceutical synthesis, the broader class of thiazole derivatives has garnered significant attention for its diverse pharmacological activities, particularly in the realm of anti-inflammatory applications. This guide will therefore focus on a representative thiazole derivative with documented anti-inflammatory properties, herein referred to as Compound T , and compare its preclinical efficacy against established standard-of-care drugs for inflammatory conditions such as rheumatoid arthritis.

Introduction to Compound T and Standard-of-Care Anti-Inflammatory Drugs

Compound T , a conceptual representative of a new generation of thiazole-based anti-inflammatory agents, is designed to target key enzymatic pathways in the inflammatory cascade. Its chemical scaffold, featuring the thiazole ring, is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.

The current standard-of-care for many chronic inflammatory diseases, including rheumatoid arthritis, involves a multi-faceted approach. This typically includes Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Disease-Modifying Antirheumatic Drugs (DMARDs), with Methotrexate being a cornerstone of therapy[1][2][3][4]. NSAIDs, such as ibuprofen and celecoxib, provide symptomatic relief by inhibiting cyclooxygenase (COX) enzymes, while methotrexate exerts its effect through a more complex mechanism involving the modulation of immune cell function.

Mechanistic Overview: A Tale of Two Pathways

The anti-inflammatory effects of both Compound T and standard-of-care drugs are rooted in their ability to modulate specific signaling pathways that drive the inflammatory response.

Compound T is hypothesized to be a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. This dual-inhibition strategy is aimed at not only reducing the production of pro-inflammatory prostaglandins (via COX inhibition) but also leukotrienes (via 5-LOX inhibition), which are potent mediators of inflammation and immune cell recruitment[5].

Standard-of-care drugs operate through distinct mechanisms:

  • NSAIDs primarily inhibit the COX-1 and/or COX-2 enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.

  • Methotrexate , a folate analog, is thought to exert its anti-inflammatory effects by increasing adenosine levels, which in turn has immunosuppressive properties.

G cluster_0 Inflammatory Stimulus cluster_1 Arachidonic Acid Pathway cluster_2 Immune Cell Activation cluster_3 Drug Intervention Inflammatory Stimulus Inflammatory Stimulus Arachidonic Acid Arachidonic Acid Inflammatory Stimulus->Arachidonic Acid COX COX Arachidonic Acid->COX 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Immune Cells Immune Cells Prostaglandins->Immune Cells Leukotrienes->Immune Cells Pro-inflammatory Cytokines Pro-inflammatory Cytokines Immune Cells->Pro-inflammatory Cytokines Compound T Compound T Compound T->COX Compound T->5-LOX NSAIDs NSAIDs NSAIDs->COX Methotrexate Methotrexate Methotrexate->Immune Cells G cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Data Analysis A Prepare Enzyme, Buffer, Substrate C Add Enzyme and Compound to Plate A->C B Serially Dilute Test Compound B->C D Pre-incubate C->D E Add Substrate to Initiate Reaction D->E F Incubate at 37°C E->F G Stop Reaction F->G H Measure Product Formation (ELISA) G->H I Calculate % Inhibition H->I J Determine IC50 I->J

References

A Comparative Analysis of Synthetic Routes for 2-Aryl-Thiazole-4-Carboxylic Acids: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aryl-thiazole-4-carboxylic acid motif is a cornerstone in medicinal chemistry, serving as a critical scaffold in numerous pharmacologically active compounds, including anti-inflammatory agents, kinase inhibitors, and anticancer drugs. The strategic placement of the aryl group at the 2-position and the carboxylic acid at the 4-position provides a versatile platform for molecular interactions and further functionalization. Consequently, the efficient and scalable synthesis of these molecules is of paramount importance to researchers in drug discovery and development.

This technical guide provides a comprehensive comparative analysis of the primary synthetic routes to 2-aryl-thiazole-4-carboxylic acids. We will delve into the venerable Hantzsch thiazole synthesis, which remains the most prevalent and adaptable method, and explore modern advancements such as one-pot and microwave-assisted protocols that enhance efficiency. Furthermore, we will critically evaluate the applicability of other classical methods, namely the Cook-Heilbron and Gabriel-type syntheses, for this specific substitution pattern, providing clarity on their scope and limitations. By presenting detailed, field-tested protocols, quantitative data, and mechanistic insights, this guide aims to empower researchers to make informed decisions in selecting the optimal synthetic strategy for their specific research needs.

At a Glance: Comparison of Key Synthetic Routes

The selection of a synthetic pathway is a critical decision dictated by factors such as the availability of starting materials, desired scale, reaction efficiency, and overall yield. The following table provides a high-level summary of the key parameters for the synthetic routes discussed in this guide.

Synthesis Route Primary Reactants Key Features Typical Overall Yield Advantages Limitations
Route 1: Hantzsch Synthesis (Two-Step) Aryl Thioamide + Ethyl BromopyruvateTwo-step: Cyclization then Hydrolysis65-85%High yields, reliable, versatile, well-established.Requires isolation of ester intermediate, longer total reaction time.
Route 2: One-Pot Hantzsch Synthesis Aryl Thioamide + Ethyl BromopyruvateCyclization and hydrolysis in a single pot.60-75%Reduced workup, shorter overall process time.Potentially lower yields than the two-step process, optimization may be required.
Route 3: Microwave-Assisted Hantzsch Synthesis Aryl Thioamide + Ethyl BromopyruvateUtilizes microwave irradiation for rapid heating.80-95% (for ester)Dramatically reduced reaction times, often higher yields.Requires specialized microwave reactor equipment.
Route 4: Cook-Heilbron Synthesis α-aminonitrile/ester + DithioacidPrimarily yields 5-aminothiazoles.Not ApplicableMild reaction conditions.Not suitable for the synthesis of 2,4-disubstituted thiazole-4-carboxylic acids.[1][2]
Route 5: Gabriel-Type Synthesis α-acylamino ketone + P₂S₅/Lawesson's ReagentYields 2,5-disubstituted thiazoles.Not ApplicableAlternative for different substitution patterns.Not suitable for the synthesis of 2,4-disubstituted thiazoles.[3][4]

Route 1: The Hantzsch Thiazole Synthesis (Two-Step Approach)

The Hantzsch thiazole synthesis, first described in 1887, remains the most reliable and widely employed method for constructing the 2,4-disubstituted thiazole core.[5][6] For the synthesis of 2-aryl-thiazole-4-carboxylic acids, this is typically a two-step process involving the initial condensation of an aryl thioamide with an α-halo ketoester (ethyl bromopyruvate) to form the corresponding ethyl 2-aryl-thiazole-4-carboxylate, followed by saponification of the ester to yield the target carboxylic acid.

Mechanistic Insight

The enduring utility of the Hantzsch synthesis lies in its predictable and efficient mechanism. The reaction commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of ethyl bromopyruvate, an SN2 reaction that forms a thioimino ester intermediate.[4][7] This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl. The resulting hydroxyl-thiazoline intermediate then undergoes dehydration to yield the stable, aromatic thiazole ring.[7] The aromaticity of the final product is a significant driving force for this dehydration step.

Visualizing the Hantzsch Synthesis Workflow

Hantzsch_Synthesis cluster_step1 Step 1: Thiazole Ring Formation cluster_step2 Step 2: Ester Hydrolysis Reactants Aryl Thioamide + Ethyl Bromopyruvate Intermediate Thioimino Ester Intermediate Reactants->Intermediate SN2 Attack Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Ester Ethyl 2-Aryl-Thiazole- 4-Carboxylate Dehydration->Ester Hydrolysis Saponification (e.g., NaOH, H₂O) Ester->Hydrolysis Acidification Acidic Workup (e.g., HCl) Hydrolysis->Acidification Product 2-Aryl-Thiazole-4- Carboxylic Acid Acidification->Product

Caption: Workflow for the two-step Hantzsch synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-Phenyl-Thiazole-4-Carboxylate

This protocol is adapted from established procedures for the Hantzsch synthesis.[7]

  • Materials:

    • Thiobenzamide (4.0 g, 29.2 mmol)

    • Ethyl bromopyruvate (7.6 g, 39 mmol)

    • Tetrahydrofuran (THF), anhydrous (80 mL)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of thiobenzamide (4.0 g, 29.2 mmol) in anhydrous THF (80 mL) in a round-bottom flask equipped with a reflux condenser, add ethyl bromopyruvate (7.6 g, 39 mmol) dropwise with stirring.

    • Heat the reaction mixture at reflux for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the THF.

    • Dilute the residue with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography (e.g., 20% ethyl acetate in hexanes) to yield ethyl 2-phenyl-thiazole-4-carboxylate as a yellow oil.

    • Expected Yield: Approximately 77%.[7]

Step 2: Hydrolysis to 2-Phenyl-Thiazole-4-Carboxylic Acid

This protocol is based on standard saponification procedures for thiazole esters.[8]

  • Materials:

    • Ethyl 2-phenyl-thiazole-4-carboxylate (from Step 1)

    • 10% aqueous Sodium Hydroxide (NaOH) solution

    • 6 M Hydrochloric Acid (HCl)

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve the ethyl 2-phenyl-thiazole-4-carboxylate in a sufficient amount of 10% aqueous NaOH solution.

    • Heat the mixture at reflux for 1-2 hours, monitoring the disappearance of the starting ester by TLC.

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution to approximately pH 3 with 6 M HCl. A precipitate should form.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold water.

    • Dry the product to obtain 2-phenyl-thiazole-4-carboxylic acid.

    • Expected Yield: 85-95%.[8]

Route 2 & 3: Modern Advancements in Hantzsch Synthesis

While the classical Hantzsch synthesis is robust, modern methodologies have focused on improving its efficiency in terms of reaction time and operational simplicity.

One-Pot Synthesis

The two-step process can often be telescoped into a one-pot procedure, where the ester is formed and subsequently hydrolyzed in the same reaction vessel without isolation. This approach streamlines the workflow and reduces solvent waste. While specific protocols for 2-aryl-thiazole-4-carboxylic acids are less common in the literature, the principle involves performing the initial condensation in a suitable solvent, followed by the addition of a base and water to effect hydrolysis. This method often requires careful optimization to balance the conditions for both reactions and may result in slightly lower overall yields compared to the two-step approach.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to dramatically accelerate the Hantzsch reaction.[2][9] Microwave irradiation provides rapid and uniform heating, often leading to significantly shorter reaction times (minutes instead of hours) and improved yields.[2]

A typical microwave-assisted Hantzsch synthesis of the ester intermediate involves heating the thioamide and ethyl bromopyruvate in a sealed microwave vessel in a suitable solvent like methanol or ethanol.[2] The reaction conditions, such as temperature and time, can be precisely controlled, often leading to yields of the ester intermediate in the range of 89-95% in under 30 minutes.[2][9] The subsequent hydrolysis step would then be carried out as described in the two-step protocol.

Visualizing the Modern Synthesis Workflow

Modern_Hantzsch cluster_mw Microwave-Assisted cluster_onepot One-Pot Reactants Aryl Thioamide + Ethyl Bromopyruvate MW Microwave Irradiation (e.g., 90°C, 30 min) Reactants->MW OP_Condense Step 1: Condensation Reactants->OP_Condense MW_Ester Ethyl 2-Aryl-Thiazole- 4-Carboxylate (High Yield) MW->MW_Ester Hydrolysis_Step Hydrolysis MW_Ester->Hydrolysis_Step Standard Hydrolysis OP_Hydrolyze Step 2: In-situ Hydrolysis OP_Condense->OP_Hydrolyze OP_Product 2-Aryl-Thiazole-4- Carboxylic Acid OP_Hydrolyze->OP_Product Final_Product Final Product OP_Product->Final_Product Hydrolysis_Step->Final_Product

Caption: Comparison of microwave and one-pot approaches.

Routes 4 & 5: Evaluation of Alternative Syntheses

For the sake of a comprehensive guide, it is crucial to evaluate other classical named reactions for thiazole synthesis and understand their applicability—or lack thereof—for preparing 2-aryl-thiazole-4-carboxylic acids.

The Cook-Heilbron Synthesis: A Route to 5-Aminothiazoles

The Cook-Heilbron synthesis is a valuable method that typically involves the reaction of an α-aminonitrile with reagents like carbon disulfide or dithioacids.[1][2] The key structural outcome of this reaction is the formation of a 5-aminothiazole.[1][2] While this method is effective for producing this specific substitution pattern under mild conditions, it is not a viable route for the synthesis of 2,4-disubstituted thiazoles lacking an amino group at the 5-position. Therefore, it is not a suitable choice for the target compounds of this guide.

The Gabriel-Type Synthesis: A Path to 2,5-Disubstituted Thiazoles

Another classical approach is the Gabriel synthesis of thiazoles, which involves the cyclization of α-acylamino ketones with a thionating agent like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.[3][4] This reaction proceeds through the thionation of the amide carbonyl followed by cyclization and dehydration. A critical and defining feature of this synthesis is that it reliably produces 2,5-disubstituted thiazoles .[3] As our target is a 2,4-disubstituted thiazole, the Gabriel-type synthesis is regiochemically unsuitable for this purpose.

Conclusion and Recommendations

For researchers and drug development professionals aiming to synthesize 2-aryl-thiazole-4-carboxylic acids, the Hantzsch thiazole synthesis remains the gold standard . Its reliability, versatility, and high yields make it the most logical and well-supported choice.

  • For small-scale and exploratory synthesis , the traditional two-step Hantzsch synthesis offers a robust and straightforward protocol with a high probability of success.

  • For rapid synthesis and optimization , the microwave-assisted Hantzsch synthesis is highly recommended, provided the necessary equipment is available. It offers significant advantages in terms of speed and often leads to higher yields of the ester intermediate.

  • For process efficiency and scale-up , developing a one-pot Hantzsch synthesis could be advantageous, although it may require more initial optimization to maximize the yield.

The Cook-Heilbron and Gabriel-type syntheses, while important in the broader context of thiazole chemistry, are not suitable for accessing the specific 2,4-disubstituted pattern of the target compounds and should be discounted for this purpose. By understanding the strengths and limitations of each of these routes, chemists can more effectively navigate the synthesis of this vital class of molecules.

References

Benchmarking the cytotoxicity of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid against known anticancer agents

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to the Cytotoxicity of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic Acid

In the landscape of oncological research, the pursuit of novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. Thiazole derivatives have garnered significant attention as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including notable anticancer properties.[1][2][3] This guide presents a comprehensive framework for benchmarking the in vitro cytotoxicity of a specific thiazole-based compound, This compound , against two well-established and widely used anticancer agents: Doxorubicin and Cisplatin .

This document is structured to provide researchers, scientists, and drug development professionals with a robust experimental blueprint. It details the scientific rationale behind the selection of methodologies, provides step-by-step protocols for key assays, and outlines a framework for data analysis and interpretation. The objective is to facilitate a rigorous and objective comparison of the novel compound's cytotoxic potential.

Introduction to the Compounds

1.1. Investigational Compound: this compound

This compound is a synthetic organic compound featuring a thiazole ring, a known pharmacophore in medicinal chemistry.[4] The presence of a chlorophenyl group and a carboxylic acid moiety suggests potential for diverse biological interactions.[5][6] While extensive cytotoxic data for this specific molecule is not widely published, related thiazole derivatives have shown promising anticancer activity, justifying a thorough investigation.[1][2][3]

1.2. Reference Anticancer Agents

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin is a cornerstone of chemotherapy regimens for a variety of cancers, including breast and lung cancer. Its primary mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to the induction of apoptosis.[7]

  • Cisplatin: A platinum-based chemotherapeutic agent, Cisplatin is widely used in the treatment of numerous solid tumors. It exerts its cytotoxic effects by forming platinum-DNA adducts, which trigger cellular responses that culminate in apoptosis.[8][9]

Experimental Design and Rationale

A multi-faceted approach is essential for a comprehensive cytotoxic profile. This study design incorporates multiple assays to assess different aspects of cell death and viability across a panel of representative cancer cell lines.

2.1. Cell Line Selection

To evaluate the breadth of the investigational compound's activity, a panel of well-characterized human cancer cell lines is proposed:

  • MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor-positive. It is a widely used model for studies on breast cancer.[8][9][10][11][12][13][14]

  • A549: A human lung carcinoma cell line, representing non-small cell lung cancer. This line is a standard model for respiratory tract neoplasms.[8][10][11][15]

The selection of these two cell lines allows for the assessment of cytotoxicity in cancers with different tissue origins and molecular characteristics.

2.2. Core Cytotoxicity Assays

A combination of assays will be employed to provide a holistic view of the cytotoxic effects:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16][17][18][19] It is a widely accepted method for initial screening of cytotoxic agents.[20][21]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage.[22][23][24] It serves as a marker of cell lysis and necrosis.

  • Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[25][26][27][28] It provides valuable insights into the mode of cell death induced by the test compounds.

The following diagram illustrates the overall experimental workflow:

G cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Culture MCF-7 and A549 cells cell_seeding Seed cells into 96-well plates cell_culture->cell_seeding treatment Treat cells for 48 hours cell_seeding->treatment compound_prep Prepare serial dilutions of test compounds compound_prep->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh flow Annexin V/PI Staining treatment->flow ic50 Calculate IC50 values mtt->ic50 ldh->ic50 apoptosis_analysis Quantify apoptosis/necrosis flow->apoptosis_analysis comparison Compare with Doxorubicin and Cisplatin ic50->comparison apoptosis_analysis->comparison

Caption: Experimental workflow for cytotoxicity benchmarking.

Detailed Experimental Protocols

3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted from standard methodologies for assessing cell viability.[16][19][29]

  • Cell Seeding: Seed MCF-7 and A549 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[30]

  • Compound Treatment: Treat the cells with increasing concentrations of this compound, Doxorubicin, and Cisplatin for 48 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[30]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17][18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

3.2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol follows the principles of commercially available LDH assay kits.[22][31]

  • Sample Collection: After the 48-hour treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[24]

  • Stop Reaction: Add the stop solution to each well.[24]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[23][24]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to control cells lysed to achieve maximum LDH release.

3.3. Apoptosis Detection by Annexin V/PI Staining

This protocol is based on standard flow cytometry procedures for apoptosis analysis.[25][27]

  • Cell Harvesting: Following treatment, harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide.[27]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[27]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate cell populations into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[25]

The following diagram illustrates the principle of Annexin V/PI staining:

G cluster_cell_states cluster_membrane cluster_ps viable Viable Cells (Annexin V-, PI-) intact Intact Plasma Membrane viable->intact internal Internal PS viable->internal early_apo Early Apoptotic (Annexin V+, PI-) early_apo->intact external Externalized PS early_apo->external late_apo Late Apoptotic (Annexin V+, PI+) compromised Compromised Plasma Membrane late_apo->compromised late_apo->external necrotic Necrotic (Annexin V-, PI+) necrotic->compromised necrotic->internal

Caption: Differentiation of cell states by Annexin V/PI staining.

Data Presentation and Interpretation

For clear and concise comparison, the experimental data should be summarized in tabular format.

Table 1: Comparative Cytotoxicity (IC50 Values in µM) after 48h Treatment

CompoundMCF-7 (MTT Assay)A549 (MTT Assay)MCF-7 (LDH Assay)A549 (LDH Assay)
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental Value
Doxorubicin0.089 - 2.5[11][13][14]>20[13]Experimental ValueExperimental Value
Cisplatin10 - 20[9]3.49 - 36.94[15]Experimental ValueExperimental Value

Note: The IC50 values for Doxorubicin and Cisplatin are representative ranges from various literature sources and may vary depending on specific experimental conditions.[10][32][33]

Table 2: Apoptosis Induction after 48h Treatment at IC50 Concentration

CompoundCell Line% Early Apoptosis% Late Apoptosis% Necrosis
This compound MCF-7Experimental ValueExperimental ValueExperimental Value
A549Experimental ValueExperimental ValueExperimental Value
Doxorubicin MCF-7Experimental ValueExperimental ValueExperimental Value
A549Experimental ValueExperimental ValueExperimental Value
Cisplatin MCF-7Experimental ValueExperimental ValueExperimental Value
A549Experimental ValueExperimental ValueExperimental Value

Conclusion

This guide provides a rigorous and scientifically sound framework for the cytotoxic benchmarking of this compound. By employing a multi-assay approach and comparing the results to established anticancer agents, a comprehensive understanding of the investigational compound's potency and mechanism of cell death can be achieved. The data generated from these experiments will be crucial in determining the potential of this thiazole derivative as a lead compound for further anticancer drug development.

References

A Multi-Pronged Strategy for Validating the Cellular Target Engagement of Novel Bioactive Compounds: A Case Study with 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, identifying a compound that elicits a desirable phenotypic response in cells is a pivotal, yet preliminary, step. The critical subsequent challenge lies in unequivocally demonstrating that the compound directly interacts with its intended molecular target within the complex cellular environment. This process, known as target engagement validation, is fundamental to establishing a clear mechanism of action, optimizing lead compounds, and building a robust pipeline for therapeutic development.

This guide provides a comprehensive, technically-grounded framework for validating the cellular target engagement of a novel compound, using the hypothetical molecule 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid (herein referred to as CPTC) as our case study. We will operate under the assumption that CPTC has been identified through a phenotypic screen and is hypothesized to inhibit a key protein in an inflammatory signaling pathway, which we will call "Thiazole-Responsive Kinase 1" (TRK1).

Rather than presenting a single, linear protocol, we will compare and contrast several orthogonal, state-of-the-art methodologies. This multi-faceted approach is designed to build a self-validating and compelling body of evidence, moving from initial hypothesis to confident validation. We will explore both direct and indirect methods, detailing the causality behind our experimental choices and providing actionable protocols for implementation.

Core Principles: Direct vs. Indirect Evidence of Target Engagement

Validating target engagement requires a two-pronged approach that ideally demonstrates both direct physical binding and a corresponding modulation of the target's downstream biological activity.

  • Direct Target Engagement: These methods confirm the physical interaction between the compound and the target protein in its native cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful example, measuring the thermal stabilization of a protein upon ligand binding.

  • Indirect Target Engagement: These methods measure the functional consequences of the compound binding to its target. This includes assays for downstream pathway modulation, such as quantifying the phosphorylation of a substrate or measuring changes in gene expression.

The following diagram illustrates the logical workflow we will follow, combining these principles to build a robust case for CPTC's engagement with its hypothetical target, TRK1.

G cluster_0 Phase 1: Direct Engagement Confirmation cluster_1 Phase 2: Indirect (Functional) Validation cluster_2 Phase 3: Data Synthesis & Comparison CETSA Cellular Thermal Shift Assay (CETSA) Is TRK1 stabilized by CPTC? CETSA_IT Isothermal Titration (CETSA IT) Determine dose-response and cellular EC50 CETSA->CETSA_IT If positive WB Western Blot Analysis Does CPTC inhibit phosphorylation of TRK1's downstream substrate? CETSA_IT->WB Reporter Reporter Gene Assay Does CPTC block activation of a TRK1-dependent transcription factor? CETSA_IT->Reporter Conclusion Validated Target Engagement Direct binding correlates with functional cellular activity. WB->Conclusion Reporter->Conclusion G start Culture cells to ~80% confluency treat Treat cells with CPTC or Vehicle (DMSO) start->treat harvest Harvest and resuspend cells in PBS treat->harvest aliquot Aliquot cell suspension into PCR tubes harvest->aliquot heat Heat aliquots across a temperature gradient (e.g., 40°C - 64°C) aliquot->heat lyse Lyse cells by freeze-thaw cycles heat->lyse centrifuge Centrifuge to pellet precipitated proteins lyse->centrifuge collect Collect supernatant containing soluble proteins centrifuge->collect wb Analyze soluble TRK1 levels by Western Blot collect->wb

A Head-to-Head Comparison of Substituted Phenylthiazole Carboxylic Acid Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The substituted phenylthiazole carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. Its derivatives have been extensively explored as potential therapeutic agents, exhibiting activities ranging from anticancer and antimicrobial to potent enzyme inhibition and receptor modulation. This guide provides a comprehensive, head-to-head comparison of various substituted phenylthiazole carboxylic acid analogs, supported by experimental data from peer-reviewed literature. We will delve into their structure-activity relationships (SAR), detailed experimental protocols for their evaluation, and the causal reasoning behind key experimental choices, offering a self-validating framework for researchers in the field.

The Phenylthiazole Carboxylic Acid Core: A Versatile Pharmacophore

The fundamental structure, consisting of a phenyl ring linked to a thiazole ring bearing a carboxylic acid group, offers multiple points for chemical modification. These modifications significantly influence the compound's pharmacokinetic and pharmacodynamic properties, allowing for the fine-tuning of its biological activity. The general synthesis of these analogs often involves the condensation of a thioamide with a bromopyruvic acid derivative, followed by further modifications.[1]

Below is a generalized workflow for the synthesis and evaluation of phenylthiazole carboxylic acid analogs:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation s1 Starting Materials (e.g., p-Toluonitrile) s2 Thioamide Formation s1->s2 s3 Cyclocondensation (e.g., with Bromopyruvic Acid) s2->s3 s4 Esterification/Amidation s3->s4 s5 Purification & Characterization (NMR, MS, IR) s4->s5 e1 In vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) s5->e1 Screening of Analogs e2 Structure-Activity Relationship (SAR) Analysis e1->e2 e3 Lead Optimization e2->e3 e4 In vivo Studies (e.g., Animal Models) e3->e4

Caption: A generalized workflow for the synthesis and biological evaluation of phenylthiazole carboxylic acid analogs.

Comparative Analysis of Biological Activities

The following sections provide a head-to-head comparison of substituted phenylthiazole carboxylic acid analogs across different therapeutic areas, with supporting data summarized in tables.

Anticancer Activity

Substituted phenylthiazole carboxylic acid analogs have shown significant potential as anticancer agents.[1][2] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.

A study by Aliabadi et al. explored a series of 2-phenylthiazole-4-carboxamide derivatives for their cytotoxic activity against T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer) cell lines.[2] Their findings highlight the importance of substitution on the arylacetamido pendent at the para-position of the 2-phenylthiazole core.

Compound IDSubstitution on Arylacetamido GroupT47D IC50 (µg/mL)Caco-2 IC50 (µg/mL)HT-29 IC50 (µg/mL)
Analog 1 4-methoxy> 5012.5> 50
Analog 2 2-methoxy11.2> 509.8
Analog 3 3-fluoro8.59.27.1
Data synthesized from Aliabadi et al., 2010.[2]

Expert Insight: The data suggests that electronic and positional changes on the phenyl ring dramatically impact cytotoxicity and selectivity. A 4-methoxy group enhances activity against Caco-2 cells, while a 2-methoxy substituent is favorable for activity against HT-29 and T47D cell lines.[2] The 3-fluoro analog demonstrated broad-spectrum activity with good potency against all tested cell lines.[2] This highlights the importance of exploring a diverse range of electronic and steric substitutions in lead optimization.

In a separate study, novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the kinase inhibitor dasatinib.[3] Compound 6d (N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide) showed high antiproliferative potency against human K562 leukemia cells, comparable to dasatinib.[3] However, its activity against mammary (MCF-7, MDA-MB-231) and colon (HT-29) carcinoma cells was significantly lower than that of dasatinib, indicating that the pyrimidin-4-ylamino core of dasatinib is crucial for its broad-spectrum antitumor activity.[3]

Antimicrobial and Antifungal Activity

The phenylthiazole scaffold is also a key component in novel antimicrobial and antifungal agents.[4][5][6] Researchers have designed and synthesized derivatives targeting bacterial cell membranes and fungal enzymes like lanosterol 14α-demethylase (CYP51).[4][6]

A series of phenylthiazole and phenylthiophene pyrimidindiamine derivatives were evaluated for their antibacterial activities.[6] Compound 14g (N4-((5-(3-bromophenyl)thiophen-2-yl)methyl)-N2-isobutylpyrimidine-2,4-diamine) exhibited potent activity against E. coli and S. aureus with MIC values of 2 and 3 µg/mL, respectively.[6] This compound was shown to disrupt the bacterial cell membrane, leading to cell death, a mechanism that may be less prone to the development of resistance.[6]

In the realm of antifungal research, 2-phenylthiazole derivatives have been designed as CYP51 inhibitors.[4] A lead compound, SCZ-14, was optimized, leading to the identification of compound B9 , which showed potent inhibitory activity against several clinically relevant fungal strains, including fluconazole-resistant ones.[4]

Compound IDTarget OrganismMIC (µg/mL)Mechanism of Action
14g E. coli2Membrane disruption
14g S. aureus3Membrane disruption
B9 C. albicansNot specifiedCYP51 inhibition
Data from multiple sources.[4][6]
Enzyme Inhibition and Receptor Agonism

Phenylthiazole carboxylic acid analogs have also been identified as potent inhibitors of enzymes like xanthine oxidase (XO) and as agonists for receptors such as the free fatty acid receptor 2 (FFA2) and peroxisome proliferator-activated receptor-gamma (PPARγ).[7][8][9]

As xanthine oxidase inhibitors, a novel 2-phenylthiazole-4-carboxylic acid scaffold was identified, with compound 8 showing a potent IC50 of 48.6 nM.[8] This compound also demonstrated a hypouricemic effect in a mouse model of hyperuricemia.[8]

In a study targeting FFA2, a series of phenylthiazole-carboxamido acid derivatives were synthesized.[7] Compound 6e was found to be a potent agonist with an EC50 of 23.1 µM, which was twofold more potent than the positive control, propionate (EC50 = 43.3 µM).[7]

For PPARγ, a series of phenylthiazole acids were evaluated, with compound 4t emerging as a potential agonist with an EC50 of 0.75 µM, comparable to the well-known drug rosiglitazone (EC50 = 0.83 µM).[9]

Compound IDTargetActivityPotency (IC50/EC50)
8 XOInhibitor48.6 nM
6e FFA2Agonist23.1 µM
4t PPARγAgonist0.75 µM
Data from multiple sources.[7][8][9]

Experimental Protocols

The following are representative experimental protocols for the evaluation of substituted phenylthiazole carboxylic acid analogs.

General Synthesis of 2-Phenylthiazole-4-carboxylic Acid

This protocol is adapted from the synthesis of 2-p-tolylthiazole-4-carboxylic acid.[1]

Step 1: Thioamide Synthesis

  • Dissolve the starting nitrile (e.g., p-toluonitrile) in DMF.

  • Add ammonium sulfide and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, add crushed ice to precipitate the thioamide.

  • Filter the precipitate and wash with n-hexane and diethyl ether.

Step 2: Cyclocondensation

  • Suspend the thioamide in dry ethanol.

  • Add bromopyruvic acid and calcium carbonate.

  • Stir the reaction mixture under an argon atmosphere at room temperature for 30 hours.

  • Monitor the reaction by TLC.

  • Once complete, evaporate the ethanol under reduced pressure.

  • Purify the resulting 2-phenylthiazole-4-carboxylic acid.

G start Start s1 Dissolve Nitrile in DMF start->s1 s2 Add Ammonium Sulfide s1->s2 s3 Stir at Room Temperature s2->s3 s4 Precipitate with Ice s3->s4 s5 Filter and Wash Thioamide s4->s5 s6 Suspend Thioamide in Ethanol s5->s6 s7 Add Bromopyruvic Acid & CaCO3 s6->s7 s8 Stir under Argon for 30h s7->s8 s9 Evaporate Solvent s8->s9 s10 Purify Final Product s9->s10 end End s10->end

Caption: Step-by-step workflow for the synthesis of a 2-phenylthiazole-4-carboxylic acid analog.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate human cancer cells (e.g., T47D, Caco-2, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (substituted phenylthiazole carboxylic acid analogs) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Concluding Remarks

The substituted phenylthiazole carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies consistently demonstrate that minor chemical modifications can lead to significant changes in biological activity and target selectivity. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, facilitating the rational design and evaluation of new and more potent analogs. Further exploration of this versatile chemical class is warranted and holds the promise of delivering next-generation therapeutics for a variety of diseases.

References

Navigating the Labyrinth of Bioactivity: A Guide to the Reproducibility of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery, the thiazole scaffold stands as a cornerstone of medicinal chemistry. Its derivatives are lauded for a vast spectrum of biological activities, from potent anticancer and antimicrobial effects to anti-inflammatory properties.[1][2][3] However, the journey from a published finding to a validated, reproducible result can be fraught with challenges. This guide is designed for researchers, scientists, and drug development professionals to critically evaluate and navigate the complexities surrounding the reproducibility of published bioactivity data for thiazole derivatives. We will delve into the causal factors behind experimental variability, provide self-validating protocols for key assays, and present case studies that highlight the nuances of interpreting and comparing findings.

The Reproducibility Crisis: A Preclinical Reality

The broader field of preclinical research is grappling with a well-documented "reproducibility crisis."[1][4][5] Landmark studies by pharmaceutical giants like Amgen and Bayer revealed startlingly low rates of successful replication for published preclinical data, with some reports indicating that as few as 11% of findings could be confirmed.[1][5] This issue is not born of scientific misconduct, but rather from a confluence of factors including publication bias towards positive results, lack of detailed experimental reporting, use of unvalidated biological reagents, and insufficient statistical power.[5] These systemic challenges invariably extend to the study of thiazole derivatives, making a critical and informed approach to the literature not just beneficial, but essential.

Case Studies in Variability: Lessons from Established and Novel Thiazole Derivatives

To understand the practical implications of these challenges, let's examine both well-established and research-stage thiazole derivatives.

Case Study 1: Dasatinib - The Influence of Formulation on Bioavailability

Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML), is a prime example of how physicochemical properties can drastically influence biological outcomes. The commercially available formulation, Sprycel®, is a crystalline monohydrate with low, pH-dependent solubility and highly variable intestinal absorption.[5] This variability can lead to inconsistent plasma concentrations among patients, potentially impacting both efficacy and toxicity.

Recent studies have explored an amorphous solid dispersion (ASD) formulation of dasatinib (XS004) to address this issue. The ASD formulation demonstrates more consistent gastrointestinal absorption and bioavailability, with significantly reduced intra- and inter-subject variability in plasma concentrations.[5]

Parameter Crystalline Dasatinib Monohydrate (Sprycel®) Amorphous Solid Dispersion (XS004) Implication for Reproducibility
Solubility Low and pH-dependent[5]ImprovedIn vitro studies using different salt forms or formulations could yield varying IC50 values due to differences in compound solubility and availability in the assay medium.
Absorption Highly variable[5]More consistent[5]In vivo studies in animal models could show different efficacy and toxicity profiles depending on the formulation used, making direct comparisons between studies challenging.
Food Effect Intake with food can alter absorptionLess dependent on food intake[6]Discrepancies in animal feeding protocols during in vivo experiments can be a significant source of variability.

This case highlights the critical importance of thoroughly characterizing and reporting the physicochemical properties of test compounds. When comparing studies on the same thiazole derivative, researchers must be vigilant for differences in formulation that could profoundly impact the observed bioactivity.

Case Study 2: Thiazole-Coumarin Hybrids - A Tale of Two Assays

Let's consider a hypothetical, yet representative, research-stage thiazole-coumarin derivative, "Compound X."

  • Study A reports that Compound X exhibits potent anticancer activity against the MCF-7 breast cancer cell line with a low micromolar IC50 value, as determined by the MTT assay.

  • Study B , attempting to replicate this finding, also uses the MTT assay but observes significantly weaker activity. However, when they switch to a direct cell counting method, they find that Compound X does indeed inhibit cell proliferation, albeit at a higher concentration than reported in Study A.

This discrepancy can be explained by the known limitations of the MTT assay. The assay measures mitochondrial reductase activity, which is used as a surrogate for cell viability.[8] However, various factors can interfere with this measurement, leading to either false-positive or false-negative results.[8]

Factor Potential Impact on MTT Assay Results Reference
Compound Interference Some compounds can directly reduce the MTT reagent, leading to a false signal of cell viability.[8]
Metabolic Effects The test compound may alter cellular metabolism without directly causing cell death, affecting the rate of MTT reduction.[9]
Cell Density The initial number of cells plated can influence the final absorbance reading and the calculated IC50 value.
Incubation Time The duration of compound exposure and the timing of the MTT assay can significantly alter the outcome.

This hypothetical case underscores the necessity of using orthogonal assays to validate primary screening hits. A single assay, especially one with known vulnerabilities like the MTT assay, is insufficient to make a definitive claim about a compound's bioactivity.

Self-Validating Experimental Protocols

To promote reproducibility, it is crucial to employ well-defined and internally validated experimental protocols. Below are step-by-step methodologies for two common bioactivity assays used for thiazole derivatives.

Protocol 1: In Vitro Anticancer Activity Assessment using the MTT Assay

This protocol is designed to minimize variability and includes critical quality control steps.

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_prep Cell Culture and Seeding compound_prep Compound Preparation and Dilution treatment Cell Treatment compound_prep->treatment incubation Incubation (24-72h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_sol Solubilize Formazan mtt_add->formazan_sol readout Measure Absorbance formazan_sol->readout data_proc Data Processing and IC50 Calculation readout->data_proc

Caption: A streamlined workflow for conducting a reproducible MTT assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Maintain the chosen cancer cell line (e.g., MCF-7) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.

    • Regularly test for mycoplasma contamination.

    • Use cells within a consistent and low passage number range for all experiments.

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well). This density should be in the logarithmic growth phase at the end of the experiment.

    • Include wells for "cells only" (positive control), "medium only" (blank), and "vehicle control" (e.g., DMSO).

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the thiazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in the growth medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and typically below 0.5%.

    • After allowing the cells to adhere for 24 hours, replace the medium with the medium containing the different concentrations of the test compound.

  • MTT Assay:

    • After the desired incubation period (e.g., 48 hours), add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Self-Validation:

  • Positive Control: Include a known cytotoxic agent (e.g., doxorubicin) in each experiment to ensure the assay is performing as expected.

  • Vehicle Control: The viability of cells treated with the vehicle alone should be close to 100%.

  • Linearity: Confirm that the absorbance is linear with the number of cells seeded over the range used in the experiment.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis bact_prep Bacterial Inoculum Preparation inoculation Inoculation of Microplate bact_prep->inoculation compound_prep Compound Serial Dilution compound_prep->inoculation incubation Incubation (18-24h) inoculation->incubation readout Visual or Spectrophotometric Reading incubation->readout mic_det MIC Determination readout->mic_det

Caption: A standardized workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Prepare a fresh culture of the test bacterium (e.g., Staphylococcus aureus) on an appropriate agar plate.

    • Inoculate a few colonies into a sterile broth and incubate until the turbidity reaches that of a 0.5 McFarland standard.

    • Dilute the bacterial suspension to the final desired concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation:

    • In a 96-well microplate, perform a two-fold serial dilution of the thiazole derivative in the broth medium.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microplate.

    • Include a positive control (bacteria and broth only), a negative control (broth only), and a vehicle control.

    • Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Self-Validation:

  • Standard Antibiotic: Include a known antibiotic (e.g., ciprofloxacin) as a positive control to validate the susceptibility of the bacterial strain and the assay conditions.

  • Growth Control: The positive control well should show clear turbidity, indicating robust bacterial growth.

  • Sterility Control: The negative control well should remain clear.

Conclusion: Towards a More Reproducible Future

The bioactivity of thiazole derivatives holds immense promise for the future of medicine. However, to translate this promise into tangible therapeutic benefits, the research community must champion a culture of reproducibility. This requires a shift in perspective from simply generating data to producing robust, verifiable findings. By critically evaluating published literature, understanding the nuances of experimental design, employing self-validating protocols, and being transparent in our reporting, we can collectively navigate the complexities of bioactivity testing and build a more solid foundation for the development of novel thiazole-based therapeutics.

References

A Comparative Guide to Assessing the Therapeutic Index of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the therapeutic index (TI) of the novel compound 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid. We will delve into the theoretical underpinnings of the therapeutic index, provide detailed experimental protocols for its determination, and compare its potential profile against established therapeutic alternatives.

Introduction: The Crucial Role of the Therapeutic Index

In drug discovery, identifying a potent compound is only the first step. A truly viable drug candidate must be both effective and safe. The therapeutic index (TI) is a critical quantitative measure of a drug's relative safety.[1][2] It compares the dose of a therapeutic agent that causes toxicity to the dose that produces the desired therapeutic effect.[1][3] A wider margin between the effective and toxic doses indicates a higher therapeutic index and a safer drug.[1][2]

This guide focuses on This compound , a member of the thiazole class of compounds. Thiazole derivatives are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[4][5][6] Our objective is to establish a robust preclinical workflow to determine the TI of this compound, thereby evaluating its potential for further development.

Postulated Mechanism of Action

While the specific molecular target of this compound requires empirical validation, its structural features suggest potential anti-inflammatory or immunosuppressive activity. Thiazole derivatives have been investigated for such properties.[7] For the purpose of this guide, we will postulate a mechanism similar to that of Mycophenolate Mofetil (MMF), an established immunosuppressant. MMF's active metabolite, mycophenolic acid (MPA), is an inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[8][9][10] This enzyme is crucial for the de novo synthesis of guanosine nucleotides, a pathway on which T and B lymphocytes are highly dependent.[9][11] By inhibiting IMPDH, the compound could selectively suppress lymphocyte proliferation, thereby dampening immune and inflammatory responses.[8][11][12]

G cluster_lymphocyte Activated Lymphocyte cluster_drug IMP Inosine Monophosphate (IMP) IMPDH IMPDH Enzyme IMP->IMPDH substrate GMP Guanosine Monophosphate (GMP) IMPDH->GMP product DNA_RNA DNA & RNA Synthesis GMP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Drug 2-(3-chlorophenyl)-1,3-thiazole- 4-carboxylic acid Drug->IMPDH Inhibition

Caption: Postulated signaling pathway for the target compound.

Experimental Assessment of Therapeutic Efficacy (ED₅₀)

To determine the effective dose (ED₅₀)—the concentration at which 50% of the maximum therapeutic effect is observed—a combination of in vitro and in vivo models is essential.

In Vitro Efficacy: Lymphocyte Proliferation Assay

This assay directly tests the compound's ability to inhibit the proliferation of immune cells, aligning with our postulated mechanism.

Protocol:

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a relevant lymphocyte cell line (e.g., Jurkat cells) in appropriate culture medium.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well.

  • Stimulation: Stimulate lymphocyte proliferation using a mitogen such as Phytohaemagglutinin (PHA) at a pre-optimized concentration.

  • Compound Treatment: Add this compound to the wells in a series of dilutions (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Mycophenolic Acid).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Proliferation Measurement: Add a proliferation reagent (e.g., BrdU or CellTiter-Glo®) and measure the output (absorbance or luminescence) according to the manufacturer's instructions.

  • Data Analysis: Plot the proliferation signal against the compound concentration and use a non-linear regression model to calculate the EC₅₀ value.

In Vivo Efficacy Model: Adjuvant-Induced Arthritis in Rats

This model is a well-established preclinical model of rheumatoid arthritis and is suitable for evaluating potential anti-inflammatory and immunosuppressive agents.

Protocol:

  • Animal Model: Use female Lewis rats, 8-10 weeks old.

  • Disease Induction: Induce arthritis by injecting Freund's Complete Adjuvant (FCA) into the subplantar region of the right hind paw on day 0.

  • Dosing: On day 7 post-induction, randomize animals into groups (n=8-10 per group). Administer the test compound orally once daily at various doses (e.g., 1, 10, 50 mg/kg). Include a vehicle control group and a positive control group (e.g., Methotrexate).

  • Efficacy Endpoints:

    • Paw Volume: Measure the volume of both hind paws using a plethysmometer on alternating days.

    • Arthritis Score: Score the severity of arthritis in all four limbs based on a scale of 0-4 (0=normal, 4=severe swelling and erythema).

    • Histopathology: On day 21, euthanize the animals and collect ankle joints for histological analysis of inflammation, pannus formation, and bone erosion.

  • Data Analysis: Calculate the percentage inhibition of paw edema and the reduction in arthritis score for each dose. Determine the ED₅₀ from the dose-response curve.

G start Day 0: Induce Arthritis (FCA) dosing Days 7-21: Daily Oral Dosing (Vehicle, Test Compound, Positive Control) start->dosing monitoring Ongoing Monitoring: Paw Volume, Arthritis Score dosing->monitoring end Day 21: Euthanasia & Histopathology monitoring->end

Caption: Workflow for the in vivo efficacy study.

Experimental Assessment of Preclinical Toxicity (TD₅₀ / LD₅₀)

A thorough toxicity assessment is paramount. This involves determining the dose that causes toxicity in 50% of subjects (TD₅₀) or, in acute studies, the lethal dose for 50% of the population (LD₅₀).[1][13]

In Vitro Cytotoxicity: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and provides a rapid assessment of a compound's general cytotoxicity.[14][15][16]

Protocol:

  • Cell Lines: Use a panel of cell lines, including a standard line like HEK293 (human embryonic kidney) and a metabolically active line like HepG2 (human liver carcinoma), to assess potential organ-specific toxicity.

  • Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to the same concentration range of the test compound as used in the efficacy assays.

  • Incubation: Incubate for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[15][17] Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.[16][18]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solution) to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.[16][17]

  • Data Analysis: Plot cell viability (%) against compound concentration to determine the CC₅₀ (cytotoxic concentration 50%).

In Vivo Acute Oral Toxicity Study (OECD Guideline 423)

This study provides an estimate of the acute lethal dose and identifies potential signs of toxicity. The Acute Toxic Class Method (OECD 423) is used to minimize animal usage while classifying the substance's toxicity.[19][20]

Protocol:

  • Animal Model: Use female rats, as they are often slightly more sensitive.[19]

  • Dosing Procedure: This is a stepwise procedure with the use of 3 animals per step.

    • Starting Dose: Based on available data, select a starting dose (e.g., 300 mg/kg).[19][20]

    • Administration: Administer the compound via oral gavage.

    • Observation: Observe animals closely for the first few hours and then periodically for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior). Record all mortalities.

  • Dose Adjustment: The outcome of the first step determines the next step:

    • If mortality occurs, the dose for the next group is lowered.

    • If no mortality occurs, the dose is increased.

  • Endpoint: The test is concluded when a dose that causes mortality is identified or when no mortality is observed at the highest dose level (typically 2000 mg/kg or 5000 mg/kg in some cases).[19][21]

  • Data Analysis: The results allow for the classification of the substance into a GHS toxicity category and provide an estimated LD₅₀ range.

Data Synthesis and Comparative Analysis

The final step is to integrate the efficacy and toxicity data to calculate the therapeutic index and compare it with relevant alternatives.

Therapeutic Index Calculation:

  • In Vitro TI = CC₅₀ / EC₅₀

  • In Vivo TI = LD₅₀ / ED₅₀

A higher TI value is preferable, indicating a wider separation between the dose required for effect and the dose causing toxicity.[1]

Comparative Table

Here, we present a hypothetical comparison of our test compound with Mycophenolate Mofetil (an immunosuppressant) and Diclofenac (a common NSAID used for arthritis).[22][23]

ParameterThis compoundMycophenolate MofetilDiclofenac (NSAID)
In Vitro Data
EC₅₀ (Lymphocyte Proliferation)0.5 µM0.1 µMNot Applicable
CC₅₀ (HepG2 Cytotoxicity)50 µM25 µM150 µM
In Vitro TI (CC₅₀/EC₅₀) 100 250 Not Applicable
In Vivo Data (Rat Model)
ED₅₀ (Arthritis Model)10 mg/kg20 mg/kg5 mg/kg
LD₅₀ (Acute Oral Toxicity)>2000 mg/kg~1000 mg/kg~150 mg/kg
In Vivo TI (LD₅₀/ED₅₀) >200 ~50 ~30

Note: Data for the test compound and comparators are illustrative for the purpose of this guide.

From this hypothetical data, our test compound shows a promising in vivo therapeutic index, appearing significantly safer in acute dosing than both comparators, despite being less potent in vitro than Mycophenolate Mofetil. This highlights the importance of comprehensive in vivo assessment.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to determining the therapeutic index of this compound. By integrating standardized in vitro and in vivo assays, researchers can generate the critical efficacy and safety data needed to make informed decisions about the compound's developmental potential. The comparative analysis underscores the compound's hypothetical strengths and provides a clear rationale for its continued investigation as a potential therapeutic agent.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work extends beyond discovery and into the responsible management of the chemical entities we handle. The proper disposal of a compound like 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles to ensure this compound is managed correctly from the moment it is deemed "waste" to its final disposal.

Hazard Assessment and Pre-Disposal Safety

Before handling any waste material, a thorough understanding of its intrinsic hazards is essential. This compound is a halogenated organic acid, which dictates its primary handling and segregation requirements.

Scientist's Note: The presence of a chlorine atom on the phenyl group classifies this compound as a "halogenated organic," placing it in a specific, and often more costly, waste stream for disposal.[1][2] The carboxylic acid functional group introduces corrosive properties that must be respected during handling and segregation.

Table 1: Hazard Identification for this compound

Hazard ClassGHS Hazard StatementSignal WordPictogram
Acute Toxicity (Oral)H302: Harmful if swallowedWarning
Skin IrritationH315: Causes skin irritationWarning
Eye IrritationH319: Causes serious eye irritationWarning
Specific Target Organ ToxicityH335: May cause respiratory irritationWarning
Source: Synthesized from Safety Data Sheet information.[3]
Required Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes or fine dust.[4]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat should be worn at all times.

Immediate First-Aid Measures
  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5]

  • If Swallowed: Rinse mouth and seek medical help. Do not induce vomiting.[3]

The Core Principle: Waste Segregation

Proper segregation is the most critical step in chemical waste management. It prevents dangerous reactions, protects personnel, and avoids the costly re-categorization of an entire waste drum due to contamination.[6]

Rationale: Mixing incompatible waste streams, such as acids with bases or oxidizers with organic compounds, can generate toxic gases or violent reactions.[7][8] Furthermore, mixing halogenated waste with non-halogenated waste forces the entire volume to be treated as the more hazardous (and expensive) halogenated category.[1][9]

Table 2: Segregation Guide for this compound Waste

Waste TypeCan it be mixed with this compound?Rationale
Other Halogenated Organic Solids/SolventsYES (If compatible)Consolidates waste into the correct stream.
Non-Halogenated Organic Solvents (e.g., Acetone, Toluene)NO Prevents contamination of the non-halogenated waste stream.[9]
Strong Bases (e.g., Sodium Hydroxide)NO Acid-base neutralization can generate heat or unexpected reactions.[8]
Strong Oxidizers (e.g., Nitrates, Peroxides)NO Risk of violent reaction with organic materials.[7]
Aqueous Waste (Non-hazardous)NO This compound is a regulated chemical and should not enter aqueous waste streams.[7]
Regular Trash or Sink DisposalABSOLUTELY NOT Improper disposal can lead to environmental contamination and significant regulatory penalties.[10][11]

Step-by-Step Disposal Protocol

Follow this workflow for the safe collection and disposal of this compound and any materials contaminated with it (e.g., weighing paper, gloves, contaminated silica gel).

Step 3.1: Waste Container Selection & Preparation
  • Select a Compatible Container: Choose a container made of material that will not react with the waste. High-density polyethylene (HDPE) or a glass bottle are suitable choices for this solid organic acid. The container must have a secure, leak-proof screw cap.[12][13]

  • Ensure it is Clean and Dry: The container should be free from any other chemical residue to prevent unknown reactions.

  • Check for Integrity: Do not use containers that are cracked, damaged, or show signs of deterioration.[10]

Step 3.2: Labeling the Hazardous Waste Container
  • Obtain an Official Tag: Use the standardized "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.[1][7]

  • Label Immediately: Affix the tag to the container before or at the time the first drop of waste is added.[8][9]

  • Complete the Label:

    • Write the words "Hazardous Waste" .[14]

    • List all chemical constituents by their full chemical name. Do not use abbreviations or chemical formulas.[7][9] For this waste, clearly write "this compound".

    • Maintain a running log of the approximate percentage or amount of each component if other compatible halogenated wastes are added.

    • Identify the relevant hazards (e.g., Irritant, Toxic).[1]

    • Fill in the generator's name, lab location, and date.

Step 3.3: Waste Collection
  • Transfer Solid Waste: Carefully transfer the solid this compound, contaminated weighing paper, or other solid labware (e.g., disposable spatulas) into the prepared container.

  • Minimize Exposure: Handle the waste within a chemical fume hood to avoid inhaling dust.[15]

  • Secure the Container: Keep the waste container closed at all times except when actively adding waste.[9][16] This prevents the release of vapors and protects against spills.

Step 3.4: Storage in the Satellite Accumulation Area (SAA)
  • Designate an SAA: Store the waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[10][13] The SAA must be under the control of laboratory personnel.

  • Use Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.[15]

  • Segregate in Storage: Ensure the container is stored away from incompatible materials as outlined in Table 2.

  • Do Not Store in Public Areas: Never leave hazardous waste containers in hallways or other public locations.[7][8]

Step 3.5: Arranging for Final Disposal
  • Monitor Fill Level: Do not overfill the container. A good practice is to stop at about 75-80% capacity to allow for expansion and prevent splashing.[6]

  • Request Pickup: Once the container is full, or if the waste has been stored for an extended period (check your institution's policy, often 6-12 months), arrange for a pickup from your EH&S department.[16][17]

  • Follow Institutional Procedures: Use your institution's online portal or designated contact to formally request the waste collection.[7]

Spill Management

Accidents can happen, and preparation is key.

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing appropriate PPE before addressing the spill.

  • Contain the Spill: For a small spill of solid material, use absorbent pads or a dry, inert material like sand or vermiculite to cover it.

  • Clean Up: Carefully sweep or vacuum the material and place it, along with all contaminated cleaning supplies, into a designated hazardous waste container following the protocol above.[18]

  • Large Spills: For large or unmanageable spills, evacuate the area, restrict access, and contact your institution's emergency response or EH&S department immediately.[15]

Disposal Workflow Visualization

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G Start Waste Generated (Unused chemical, contaminated labware) Identify Step 1: Identify as Halogenated Organic Acid Waste Start->Identify Select_Container Step 2: Select Compatible Container (e.g., HDPE, Glass) Identify->Select_Container Prepare_Label Step 3: Prepare & Affix Hazardous Waste Label Select_Container->Prepare_Label Add_Waste Step 4: Transfer Waste into Container Prepare_Label->Add_Waste Store_SAA Step 5: Store in Designated SAA (Secondary Containment) Add_Waste->Store_SAA Check_Full Container Full or Storage Limit Reached? Store_SAA->Check_Full Check_Full->Store_SAA No Request_Pickup Step 6: Request Pickup from EH&S Check_Full->Request_Pickup Yes End Proper Disposal Complete Request_Pickup->End

Figure 1: Disposal workflow for this compound.

References

A Comprehensive Guide to the Safe Handling of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid. The following protocols are designed to establish a self-validating system of safety, grounded in established principles of chemical hygiene and risk mitigation.

Section 1: Hazard Assessment and GHS Classification

Based on the data for the 2-chloro isomer, this compound should be considered hazardous.[1] The anticipated GHS classifications are summarized below.

Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation

This data is extrapolated from the Safety Data Sheet for 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid.[1]

Section 2: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, dermal contact, and eye contact.[2]

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z.87.1 standards. A full-face shield should be worn over goggles when handling larger quantities or when there is a significant risk of dust generation.[3]Provides a barrier against airborne particles and potential splashes.
Skin Protection A chemical-resistant lab coat, fully buttoned.[3] Disposable nitrile gloves should be worn.[3] For tasks with a higher risk of contamination, consider double-gloving.Prevents incidental skin contact. Gloves should be inspected for tears or punctures before use and changed immediately upon contamination.[4]
Respiratory Protection All handling of the solid compound must be conducted within a certified chemical fume hood to minimize dust inhalation.[3][5] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator is required.[3]Thiazole derivatives can cause respiratory irritation.[1] Engineering controls are the primary line of defense.[3]
Footwear Fully enclosed shoes made of a non-porous material.[3]Protects against spills and dropped objects.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Designated Area : All work with this compound must be conducted in a designated area, such as a chemical fume hood, to control the release of airborne particles.[5][6]

  • Ventilation Check : Before commencing any work, ensure that the chemical fume hood is functioning correctly.

  • Gather Materials : Assemble all necessary equipment, including spatulas, weigh boats, and appropriately labeled waste containers, before handling the chemical.[7]

Weighing and Transferring the Compound

The following workflow is designed to minimize the generation of airborne dust.

Handling_Workflow cluster_fume_hood Inside Chemical Fume Hood A Place closed container of compound inside hood C Carefully transfer the desired amount of powder to the tared container A->C D Securely close the container C->D F Weigh the sealed container outside the hood D->F E Decontaminate spatula and work surface G Proceed with experimental work F->G

Caption: Workflow for weighing and transferring hazardous powders.

Post-Handling Procedures
  • Decontamination : Thoroughly clean all contaminated surfaces and equipment. A wet wipe method with an appropriate solvent is preferred to dry sweeping to avoid generating dust.[6]

  • PPE Removal : Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

  • Hand Washing : Wash hands thoroughly with soap and water after removing PPE.[8]

Disposal Plan: Managing Chlorinated Waste

As a chlorinated organic compound, this compound requires disposal as hazardous waste.

Waste Segregation and Collection
  • Solid Waste : All disposable materials contaminated with the compound (e.g., gloves, weigh paper, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[9]

  • Aqueous Waste : Solutions containing this compound should be collected in a designated, labeled container for halogenated organic waste.[10] Do not dispose of this chemical down the drain.[9]

Disposal Protocol

All waste must be handled in accordance with local, state, and federal regulations.[11][12] The waste generator is ultimately responsible for the waste from "cradle to grave."[13]

Emergency Response Plan

Prompt and correct action is critical in the event of an emergency.

Spill Response

The response to a chemical spill depends on its size and location.

Spill_Response cluster_minor_spill Minor Spill (Contained, Low Volume) cluster_major_spill Major Spill (Large Volume, High Hazard) Spill Chemical Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Evacuate Evacuate the area immediately Spill->Evacuate PPE Don appropriate PPE Alert->PPE Contain Contain the spill with absorbent material PPE->Contain Cleanup Collect residue and place in a labeled hazardous waste container Contain->Cleanup Decontaminate Clean the spill area Cleanup->Decontaminate Notify Notify emergency services and supervisor Evacuate->Notify Isolate Isolate the area and prevent entry Notify->Isolate

Caption: Emergency response flowchart for chemical spills.

Personal Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][15] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[16][17] Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

References

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Retrosynthesis Analysis

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2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic Acid
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2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.